2,2'-Methylenebis(4-methylphenol)
Description
The exact mass of the compound Phenol, 2,2'-methylenebis[4-methyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2,2'-Methylenebis(4-methylphenol) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2'-Methylenebis(4-methylphenol) including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O2/c1-10-3-5-14(16)12(7-10)9-13-8-11(2)4-6-15(13)17/h3-8,16-17H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZXYQEHISUMZAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)CC2=C(C=CC(=C2)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0062923 | |
| Record name | Phenol, 2,2'-methylenebis[4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0062923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3236-63-3 | |
| Record name | 2,2′-Methylenebis(4-methylphenol) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3236-63-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenol, 2,2'-methylenebis(4-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003236633 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 2,2'-methylenebis[4-methyl- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenol, 2,2'-methylenebis[4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0062923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-methylenedi-p-cresol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.813 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
mechanism of action of 2,2'-Methylenebis(4-methylphenol) as an antioxidant
An In-Depth Technical Guide to the Antioxidant Mechanism of 2,2'-Methylenebis(4-methylphenol)
Abstract
2,2'-Methylenebis(4-methyl-6-tert-butylphenol), a prominent synthetic phenolic antioxidant, plays a crucial role in mitigating oxidative degradation in various materials and has been a subject of interest in biomedical research.[1][2][3] This technical guide provides a comprehensive exploration of its core mechanisms of action as an antioxidant. We delve into the chemical principles of radical scavenging, the unique influence of its bisphenolic structure, and the formation of stabilized radical species. Furthermore, this guide presents detailed, field-proven experimental protocols for quantifying its antioxidant capacity, discusses its interactions within biological contexts, and considers its toxicological profile. This document is intended for researchers, scientists, and drug development professionals seeking a deep, mechanistically grounded understanding of this important antioxidant.
Introduction to Phenolic Antioxidants and 2,2'-Methylenebis(4-methylphenol)
The Challenge of Oxidative Stress
Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the ability of a biological system to detoxify these reactive intermediates. ROS, such as peroxyl radicals (ROO•), are highly reactive molecules that can damage cellular components including lipids, proteins, and DNA. Phenolic antioxidants are a critical class of compounds that counteract this damage by neutralizing free radicals, thereby terminating the oxidative chain reactions.[4]
The Phenolic Antioxidant Framework
The antioxidant activity of phenolic compounds is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl (-OH) group to a free radical.[4][5] This process is energetically favorable because the resulting phenoxyl radical is stabilized by resonance, delocalizing the unpaired electron around the aromatic ring. The efficacy of a phenolic antioxidant is determined by the stability of this phenoxyl radical and the bond dissociation enthalpy (BDE) of the phenolic O-H bond.
Profile of 2,2'-Methylenebis(4-methylphenol)
2,2'-Methylenebis(4-methyl-6-tert-butylphenol), also known as Antioxidant 2246, is a sterically hindered bisphenol.[1] Its structure features two phenolic rings linked by a methylene bridge, with bulky tert-butyl groups ortho to the hydroxyl functions. These structural features are critical to its function and stability.
| Property | Value | Source |
| IUPAC Name | 2-tert-butyl-6-[(3-tert-butyl-2-hydroxy-5-methylphenyl)methyl]-4-methylphenol | [1] |
| CAS Number | 119-47-1 | [6] |
| Molecular Formula | C23H32O2 | [1] |
| Molecular Weight | 340.50 g/mol |
Core Antioxidant Mechanisms
Primary Mechanism: Hydrogen Atom Transfer (HAT)
The principal mechanism by which 2,2'-Methylenebis(4-methylphenol) neutralizes free radicals is through Hydrogen Atom Transfer (HAT).[7][8] In this process, the phenol donates its hydroxyl hydrogen to a reactive radical (R•), effectively quenching it and terminating the oxidative chain reaction. The bulky tert-butyl groups enhance the stability of the resulting phenoxyl radical and sterically hinder it from participating in further undesirable reactions.
Caption: General Hydrogen Atom Transfer (HAT) mechanism for phenolic antioxidants.
The Influence of the Bisphenol Structure
The presence of two phenolic moieties within the same molecule introduces unique mechanistic aspects. After the donation of the first hydrogen atom, an intramolecular hydrogen bond can form between the remaining hydroxyl group and the newly formed phenoxyl radical.[9] This interaction can stabilize the radical, but it may also slightly decrease the donation ability of the second hydroxyl group.[9][10] The overall effect is a molecule capable of quenching two radicals, albeit with potentially different reaction kinetics for the first and second hydrogen donations.[10]
Caption: Formation of a stabilized phenoxyl radical from 2,2'-Methylenebis(4-methylphenol).
Experimental Validation of Antioxidant Activity
To quantify the antioxidant capacity of 2,2'-Methylenebis(4-methylphenol), a suite of standardized in vitro assays is employed. Each assay leverages a different chemical principle, providing a more complete picture of the compound's antioxidant profile.[5] Commonly used methods include the DPPH, ABTS, and ORAC assays.[7][11]
Protocol: 2,2-Diphenyl-1-picrylhydrazyl (DPPH) Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable DPPH radical. The reduction of DPPH is monitored by the decrease in its absorbance at approximately 515 nm.[11]
Methodology:
-
Preparation of DPPH Stock Solution: Prepare a 60 µM solution of DPPH in methanol. This solution should have a deep violet color.[11]
-
Sample Preparation: Dissolve 2,2'-Methylenebis(4-methylphenol) in a suitable solvent (e.g., methanol) to create a stock solution, from which a series of dilutions are made.
-
Reaction: In a 96-well microplate, add 5 µL of each sample dilution to individual wells.
-
Initiation: Add 195 µL of the 60 µM DPPH solution to each well to initiate the reaction.[11] Include a control (solvent only) and a blank (methanol only).
-
Incubation: Incubate the plate in the dark at room temperature for 60 minutes.[11]
-
Measurement: Measure the absorbance of each well at 515 nm using a microplate reader.[11]
-
Calculation: Calculate the percentage of DPPH radical scavenging activity for each concentration and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
Caption: Experimental workflow for the DPPH radical scavenging assay.
Protocol: ABTS Radical Cation Decolorization Assay
This assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green. In the presence of a hydrogen-donating antioxidant, the radical is quenched, and the solution loses color. The change is measured spectrophotometrically.[11]
Methodology:
-
Preparation of ABTS•+ Stock Solution: Mix equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the radical cation.
-
Preparation of ABTS•+ Working Solution: Dilute the stock solution with a suitable solvent (e.g., ethanol or water) to an absorbance of ~0.70 at 734 nm.
-
Sample Preparation: Prepare a series of dilutions of 2,2'-Methylenebis(4-methylphenol).
-
Reaction: Add 10 µL of each sample dilution to a microplate well, followed by 190 µL of the ABTS•+ working solution.[11]
-
Incubation: Incubate the plate for 60 minutes.[11]
-
Measurement: Measure the absorbance at 734 nm or 750 nm.[11]
-
Calculation: Compare the results to a standard curve prepared with Trolox (a water-soluble vitamin E analog) to express the antioxidant capacity as Trolox Equivalents (TEAC).[11]
Advanced Mechanistic Insights & Biological Context
Interaction with Biological Systems: Mitochondrial Effects
Beyond direct radical scavenging, some phenolic compounds can interact with biological membranes and organelles. Studies on a structurally similar compound, 2,2'-methylenebis(4-ethyl-6-tert-butylphenol), have shown that it can act as an uncoupler of oxidative phosphorylation in liver mitochondria at low concentrations, while acting as a respiratory inhibitor at higher concentrations.[12] This uncoupling effect could contribute to weight loss and other physiological changes observed in toxicity studies.[12] Such interactions highlight the importance of understanding the broader biological effects of these molecules beyond simple antioxidant chemistry.
Toxicological Profile and Implications for Drug Development
While an effective antioxidant, high doses of 2,2'-Methylenebis(4-methylphenol) have been associated with toxicity. Studies in rats have demonstrated dose-dependent toxicity to the liver and reproductive organs, including testicular and ovarian atrophy.[13] Furthermore, research using zebrafish models has pointed to potential developmental and neurobehavioral toxicity.[2] These findings are critical for risk assessment and underscore the need to carefully consider dose and application when developing therapeutic strategies based on this molecular scaffold. The potential for endocrine disruption is also a consideration for bisphenolic compounds.[1]
Summary and Future Perspectives
2,2'-Methylenebis(4-methylphenol) exerts its antioxidant effect primarily through the mechanism of hydrogen atom transfer, a process facilitated by its sterically hindered phenolic hydroxyl groups. Its bisphenolic nature allows for the quenching of two radical species and introduces the potential for intramolecular hydrogen bonding to stabilize the resulting phenoxyl radical. Its efficacy can be robustly quantified using established in vitro assays like DPPH and ABTS.
However, for drug development professionals, it is crucial to recognize that its mechanism of action is not confined to simple radical scavenging. Interactions with mitochondrial function and a documented toxicological profile at higher concentrations necessitate a cautious and comprehensive approach to its application.[12][13]
Future research should focus on elucidating the structure-activity relationships that separate its antioxidant efficacy from its toxic effects. The development of derivatives that retain potent radical-scavenging capabilities while exhibiting a cleaner safety profile represents a promising avenue for the design of novel therapeutics for oxidative stress-related diseases.
References
- 1. 2,2'-Methylenebis(4-methyl-6-tert-butylphenol) | C23H32O2 | CID 8398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Developmental and neurobehavioral toxicity of 2,2'-methylenebis(6-tert-butyl-4-methylphenol) (antioxidant AO2246) during the early life stage of zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2,2'-Methylenebis(6-tert-butyl-4-methylphenol) | TargetMol [targetmol.com]
- 4. researchgate.net [researchgate.net]
- 5. "Phenol-Based Antioxidants and the in Vitro Methods Used for Their Asse" by Brian D. Craft, Adrian Kerrihard et al. [digitalcommons.montclair.edu]
- 6. Phenol, 2,2'-methylenebis[6-(1,1-dimethylethyl)-4-methyl- [webbook.nist.gov]
- 7. Frontiers | Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study [frontiersin.org]
- 8. Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Video: A Generalized Method for Determining Free Soluble Phenolic Acid Composition and Antioxidant Capacity of Cereals and Legumes [jove.com]
- 12. Toxicity studies of a synthetic antioxidant, 2,2'-methylenebis (4-ethyl-6-tert-butylphenol) in rats. 2. Uncoupling effect on oxidative phosphorylation of liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Acute, subchronic and chronic toxicity studies of a synthetic antioxidant, 2,2'-methylenebis(4-methyl-6-tert-butylphenol) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Free Radical Scavenging Activity of 2,2'-Methylenebis(4-methylphenol)
Abstract
2,2'-Methylenebis(4-methylphenol), a sterically hindered phenolic antioxidant, is a compound of significant industrial importance, utilized to prevent oxidative degradation in materials such as polymers, rubbers, and oils.[1] Its efficacy is rooted in its molecular structure, which is optimized for the neutralization of free radicals. This guide provides a comprehensive technical examination of the free radical scavenging activity of 2,2'-Methylenebis(4-methylphenol). We will explore the core chemical mechanisms that govern its antioxidant function, present detailed, field-proven protocols for its quantitative evaluation using standard spectrophotometric assays, and discuss the interpretation of the resulting data. The objective is to equip researchers and professionals with the foundational knowledge and practical methodologies required to assess and understand the antioxidant performance of this compound.
Introduction: The Role of Phenolic Antioxidants in Mitigating Oxidative Stress
Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of a system to detoxify these reactive intermediates, is a primary driver of degradation in both biological systems and industrial materials.[2][3][4] Free radicals, such as the hydroxyl (•OH) and peroxyl (ROO•) radicals, are highly reactive molecules with unpaired electrons that can initiate chain reactions, leading to cellular damage or loss of material integrity.
Synthetic phenolic antioxidants are a critical class of stabilizers designed to interrupt these damaging chain reactions. 2,2'-Methylenebis(4-methylphenol), also known by trade names such as Antioxidant 2246, is a prominent member of this class.[5][6] It is a bisphenol, featuring two phenol rings linked by a methylene bridge. Its chemical structure is specifically engineered to function as a potent free radical scavenger, making it an invaluable additive in applications requiring long-term stability.
The Mechanistic Basis of Free Radical Scavenging
The antioxidant activity of phenolic compounds like 2,2'-Methylenebis(4-methylphenol) is predominantly governed by their ability to donate a hydrogen atom from their hydroxyl (-OH) groups to a free radical, thereby neutralizing it. This process transforms the antioxidant into a radical, which must be significantly more stable and less reactive than the initial radical to effectively terminate the oxidative chain. The principal mechanisms are Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[4][7][8][9]
Hydrogen Atom Transfer (HAT) Mechanism
The HAT mechanism is considered the primary pathway for hindered phenolic antioxidants.[8][10][11]
-
Donation: The phenolic antioxidant (ArOH) directly donates the hydrogen atom from its hydroxyl group to a free radical (R•).
-
Neutralization: The free radical is quenched, forming a stable, non-radical species (RH).
-
Phenoxyl Radical Formation: The antioxidant is converted into a phenoxyl radical (ArO•).
The efficacy of this process is dictated by the O-H bond dissociation enthalpy (BDE). A lower BDE facilitates easier hydrogen donation. The structure of 2,2'-Methylenebis(4-methylphenol) is optimized to lower this BDE and stabilize the resulting phenoxyl radical:
-
Electron-Donating Groups: The methyl and tert-butyl groups at the para and ortho positions, respectively, are electron-donating. They increase the electron density of the aromatic ring, which weakens the O-H bond and stabilizes the subsequent phenoxyl radical through resonance.[12]
-
Steric Hindrance: The bulky tert-butyl groups ortho to the hydroxyl moiety provide steric shielding. This hindrance enhances the stability of the phenoxyl radical, preventing it from propagating new radical chains.
Single Electron Transfer followed by Proton Transfer (SET-PT)
In the SET-PT mechanism, the process occurs in two steps:
-
Electron Transfer: The phenol donates an electron to the free radical, forming a phenol radical cation (ArOH•+) and an anion (R⁻).
-
Proton Transfer: The phenol radical cation then transfers a proton to the anion, yielding the stabilized phenoxyl radical (ArO•) and the neutralized molecule (RH).
This pathway is more prevalent in polar solvents that can stabilize the charged intermediates.[7][8] For sterically hindered phenols in nonpolar media (typical for their industrial applications), the HAT mechanism is generally favored.
Standardized Methodologies for In-Vitro Evaluation
To quantify the free radical scavenging activity of 2,2'-Methylenebis(4-methylphenol), standardized, reproducible in-vitro assays are employed. The DPPH and ABTS assays are the most common and reliable methods for this purpose, both relying on spectrophotometric detection.[3][9][13][14]
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle of Causality: The DPPH assay is based on the neutralization of the stable DPPH• radical.[9] DPPH• is a deep violet-colored radical that absorbs light strongly at approximately 517 nm. When it accepts a hydrogen atom or an electron from an antioxidant, it is reduced to its non-radical form, DPPH-H, which is pale yellow. The reduction in the concentration of DPPH• is directly proportional to the antioxidant capacity of the sample, quantifiable as a decrease in absorbance.[14][15]
Experimental Protocol:
-
Reagent Preparation:
-
DPPH Stock Solution: Prepare a 0.1 mM solution of DPPH in a suitable solvent like methanol or ethanol. This solution should be freshly made and stored in an amber bottle in the dark to prevent photodegradation.[14][16]
-
Test Compound Stock Solution: Prepare a stock solution of 2,2'-Methylenebis(4-methylphenol) (e.g., 1 mg/mL) in the same solvent.
-
Standard Solution: Prepare a stock solution of a standard antioxidant, such as Trolox or Butylated Hydroxytoluene (BHT), for comparison.
-
-
Assay Procedure (96-Well Plate Format):
-
Prepare serial dilutions of the test compound and standard in the microplate wells.
-
Add 20 µL of each sample or standard dilution to the wells.
-
Prepare a blank control containing only the solvent.
-
Initiate the reaction by adding 200 µL of the DPPH working solution to all wells.
-
Mix gently and incubate the plate in the dark at room temperature for 30 minutes.[14][16]
-
-
Measurement and Data Analysis:
-
Measure the absorbance of each well at 517 nm using a microplate reader.[14]
-
Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100[14] Where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.
-
Plot the % Scavenging against the concentration of the test compound and determine the IC50 value —the concentration required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates higher antioxidant activity.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
Principle of Causality: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[17][18] The ABTS•+ is generated by reacting ABTS with a strong oxidizing agent, such as potassium persulfate. This produces a characteristic blue-green solution with maximum absorbance at 734 nm. In the presence of a hydrogen-donating antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The degree of decolorization, measured as a decrease in absorbance, is proportional to the antioxidant's concentration and potency. This assay is versatile as it is effective for both hydrophilic and lipophilic compounds.[17]
Experimental Protocol:
-
Reagent Preparation:
-
ABTS•+ Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours. This generates the ABTS•+ radical cation.[19]
-
ABTS•+ Working Solution: Before use, dilute the stock solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.[20]
-
Test Compound and Standard Solutions: Prepare as described for the DPPH assay. Trolox is the most common standard for this assay.
-
-
Assay Procedure (96-Well Plate Format):
-
Add 5 µL of the serially diluted test compound, standard, or solvent (for blank) to the microplate wells.
-
Add 200 µL of the ABTS•+ working solution to each well.
-
Mix and incubate at room temperature for a defined period (e.g., 5-6 minutes).[20]
-
-
Measurement and Data Analysis:
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of radical scavenging activity using the same formula as for the DPPH assay.
-
The results are often expressed as the Trolox Equivalent Antioxidant Capacity (TEAC) . This is determined by comparing the scavenging activity of the test compound to a standard curve generated with Trolox.
-
Quantitative Data and Comparative Performance
While specific comparative studies detailing the IC50 of 2,2'-Methylenebis(4-methylphenol) were not prevalent in the surveyed literature[20], its potent radical scavenging activity has been confirmed.[21] The performance of an antioxidant is typically benchmarked against established standards. The table below provides a conceptual framework for interpreting the data obtained from these assays.
| Compound | Assay | Key Metric | Interpretation of Result |
| 2,2'-Methylenebis(4-methylphenol) | DPPH | IC50 (µM) | A low value signifies high potency, indicating that a small concentration is needed to scavenge 50% of radicals. |
| ABTS | TEAC | A high value indicates that the antioxidant capacity is greater than or equivalent to that of Trolox. | |
| BHT (Butylated Hydroxytoluene) | DPPH/ABTS | IC50 / TEAC | A common synthetic phenolic antioxidant standard used for direct performance comparison. |
| Trolox (Vitamin E analog) | DPPH/ABTS | IC50 / TEAC | A water-soluble analog of Vitamin E, serving as the universal standard for the ABTS assay (TEAC is expressed relative to Trolox). |
| Ascorbic Acid (Vitamin C) | DPPH/ABTS | IC50 / TEAC | A potent natural antioxidant often used as a positive control, known for its rapid scavenging kinetics. |
Note: The actual quantitative values can vary based on specific experimental conditions, including solvent choice, incubation time, and temperature.
Conclusion
2,2'-Methylenebis(4-methylphenol) is a highly effective synthetic antioxidant whose function is deeply rooted in its chemical structure. Its free radical scavenging capability is primarily driven by a Hydrogen Atom Transfer (HAT) mechanism, facilitated by two sterically hindered phenolic hydroxyl groups. The electron-donating alkyl substituents on the phenol rings further enhance this activity by lowering the O-H bond dissociation enthalpy and stabilizing the resulting phenoxyl radical.
The antioxidant potency of this compound can be reliably and quantitatively assessed using standardized in-vitro methods such as the DPPH and ABTS assays. These protocols provide a self-validating system for determining key performance metrics like the IC50 value and Trolox Equivalent Antioxidant Capacity. A thorough understanding of both the underlying chemical mechanisms and the empirical testing methodologies is essential for researchers and professionals seeking to leverage the protective properties of 2,2'-Methylenebis(4-methylphenol) in drug development and material science applications.[1][22][23]
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study [frontiersin.org]
- 4. Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2,2'-Methylenebis(4-methyl-6-tert-butylphenol) | C23H32O2 | CID 8398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Phenol, 2,2'-methylenebis[6-(1,1-dimethylethyl)-4-methyl- [webbook.nist.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hydrogen Atom Transfer from HOO. to ortho‐Quinones Explains the Antioxidant Activity of Polydopamine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Mechanistic aspects of hydrogen abstraction for phenolic antioxidants. Electronic structure and topological electron density analysis - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 13. ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. DPPH Radical Scavenging Assay | MDPI [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 20. benchchem.com [benchchem.com]
- 21. Experimental and theoretical investigations of the antioxidant activity of 2,2′‐methylenebis(4,6‐dialkylphenol) compounds (2017) | Wail Al Zoubi | 8 Citations [scispace.com]
- 22. 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) | C25H36O2 | CID 6928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 23. CN101279895A - Preparation method of antioxidant 2, 2' -methylenebis (6-cyclohexyl-4-methylphenol) - Google Patents [patents.google.com]
An In-depth Technical Guide to the Synthesis and Characterization of 2,2'-Methylenebis(4-methylphenol) Derivatives
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This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis and characterization of 2,2'-methylenebis(4-methylphenol) and its derivatives. The content herein is structured to deliver not only procedural steps but also the underlying scientific principles and field-proven insights to ensure robust and reproducible outcomes.
Introduction: Significance and Applications
2,2'-Methylenebis(4-methylphenol) and its derivatives belong to the class of organic compounds known as bisphenols. These molecules are characterized by two hydroxyphenyl functionalities linked by a methylene bridge. The specific substitution patterns on the phenolic rings dictate the compound's properties and, consequently, its applications. For instance, derivatives with bulky substituents, such as tert-butyl groups, are widely utilized as antioxidants in polymers, rubbers, and petroleum products due to their ability to scavenge free radicals.[1] The core structure also serves as a versatile scaffold in the synthesis of more complex molecules, including ligands for catalysis and precursors for specialty polymers and resins. In the context of drug development, certain bisphenol derivatives have been investigated for a range of biological activities.
Part 1: Synthesis of 2,2'-Methylenebis(4-methylphenol) Derivatives
The synthesis of 2,2'-methylenebis(4-methylphenol) derivatives is typically achieved through an acid-catalyzed condensation reaction, a classic example of electrophilic aromatic substitution.[2][3] The general approach involves the reaction of a substituted phenol with a formaldehyde equivalent, such as formalin, paraformaldehyde, or methylal, in the presence of an acid catalyst.
Core Reaction Mechanism: An Explanatory Overview
The synthesis proceeds via a Friedel-Crafts-type alkylation mechanism. The key steps are as follows:
-
Formation of the Electrophile: In the presence of an acid catalyst (e.g., H₂SO₄, HCl, or an acidic clay), the formaldehyde source is protonated, leading to the formation of a highly reactive carbocation or a related electrophilic species.
-
Electrophilic Attack: The electron-rich phenol ring acts as a nucleophile, attacking the electrophile. The substitution pattern is directed by the existing substituents on the phenol. The hydroxyl group is an ortho-, para-directing activator.
-
Formation of the Methylene Bridge: The initial product is a hydroxymethyl-substituted phenol, which is then protonated and loses water to form a new carbocation. This carbocation is then attacked by a second phenol molecule.
-
Deprotonation: The final step involves the loss of a proton to regenerate the aromaticity of the second phenol ring, yielding the 2,2'-methylenebis(phenol) product.
Caption: Generalized mechanism for the acid-catalyzed synthesis of 2,2'-methylenebis(4-methylphenol).
Experimental Protocol: A Validated Approach
This protocol describes a general procedure for the synthesis of a 2,2'-methylenebis(4-methylphenol) derivative.
Materials:
-
Substituted phenol (e.g., 4-methylphenol)
-
Formaldehyde source (e.g., 37% aqueous formaldehyde)
-
Acid catalyst (e.g., concentrated sulfuric acid)
-
Solvent (e.g., water or an organic solvent like cyclohexane)
-
Sodium hydroxide solution (for neutralization)
-
Recrystallization solvent (e.g., ethanol, heptane)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the substituted phenol in the chosen solvent.
-
Catalyst Addition: Carefully add the acid catalyst to the reaction mixture while stirring.
-
Reagent Addition: Slowly add the formaldehyde solution to the flask. The reaction is often exothermic, so controlled addition is crucial.
-
Reaction: Heat the mixture to a specific temperature (typically between 50-120°C) and maintain it for a set period (e.g., 2-4 hours).[4][5][6] The optimal temperature and time will depend on the specific reactants and catalyst used.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a sodium hydroxide solution. The crude product may precipitate out of the solution.
-
Isolation: Collect the crude product by filtration and wash it with water to remove any remaining salts.
-
Purification: Purify the crude product by recrystallization from a suitable solvent to obtain the final product with high purity.
Part 2: Characterization of 2,2'-Methylenebis(4-methylphenol) Derivatives
Thorough characterization is essential to confirm the structure and purity of the synthesized compounds. A combination of spectroscopic and analytical techniques is typically employed.
Spectroscopic Techniques
2.1.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds.[7]
-
¹H NMR Spectroscopy: Provides information about the number of different types of protons and their chemical environments. Key signals for 2,2'-methylenebis(4-methylphenol) include:
-
A singlet for the methylene bridge protons (CH₂).
-
Singlets for the methyl group protons (CH₃).
-
Signals for the aromatic protons.
-
A broad singlet for the hydroxyl protons (OH).
-
-
¹³C NMR Spectroscopy: Provides information about the carbon skeleton of the molecule.
Experimental Protocol for NMR Spectroscopy: [7]
-
Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire a one-dimensional proton spectrum with a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A larger number of scans is usually required compared to ¹H NMR.
Table 1: Representative ¹H and ¹³C NMR Data for 2,2'-Methylenebis(4-methyl-6-tert-butylphenol)
| ¹H NMR (CDCl₃) | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.05 | s | 2H | Ar-H | |
| 6.75 | s | 2H | Ar-H | |
| 4.85 | s | 2H | OH | |
| 3.85 | s | 2H | CH₂ | |
| 2.25 | s | 6H | Ar-CH₃ | |
| 1.40 | s | 18H | C(CH₃)₃ | |
| ¹³C NMR (CDCl₃) | Chemical Shift (ppm) | Assignment | ||
| 150.1 | Ar-C-OH | |||
| 136.2 | Ar-C-C(CH₃)₃ | |||
| 128.5 | Ar-CH | |||
| 127.8 | Ar-CH | |||
| 125.4 | Ar-C-CH₃ | |||
| 122.9 | Ar-C-CH₂ | |||
| 35.3 | C(CH₃)₃ | |||
| 34.2 | CH₂ | |||
| 30.1 | C(CH₃)₃ | |||
| 20.9 | Ar-CH₃ |
Note: Chemical shifts are approximate and can vary slightly depending on the solvent and instrument.
2.1.2 Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. Key characteristic absorption bands for 2,2'-methylenebis(4-methylphenol) derivatives include:
-
A broad O-H stretching band in the region of 3200-3600 cm⁻¹.
-
C-H stretching bands for aromatic and aliphatic groups around 2850-3100 cm⁻¹.
-
C=C stretching bands for the aromatic ring in the region of 1500-1600 cm⁻¹.
-
A C-O stretching band around 1200 cm⁻¹.
Experimental Protocol for IR Spectroscopy: [7]
-
Sample Preparation (KBr Pellet Method): Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the powder into a thin, transparent pellet.
-
Sample Preparation (ATR Method): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
2.1.3 Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, which aids in its identification.
Experimental Protocol for Mass Spectrometry: [7]
-
Sample Introduction: The sample can be introduced directly via infusion or after separation using Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Common ionization techniques include Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.
References
- 1. chembk.com [chembk.com]
- 2. EP1572611B1 - Process for the synthesis of bisphenol - Google Patents [patents.google.com]
- 3. diva-portal.org [diva-portal.org]
- 4. prepchem.com [prepchem.com]
- 5. CN101279895A - Preparation method of antioxidant 2, 2' -methylenebis (6-cyclohexyl-4-methylphenol) - Google Patents [patents.google.com]
- 6. US4087469A - Method of producing 2,2 '-methylenebis(4,6-dialkylphenols) - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
Spectroscopic Fingerprinting of Methylenebisphenols: A Technical Guide for Researchers
Introduction: The Analytical Imperative for Methylenebisphenols
2,2'-Methylenebis(4-methylphenol) and its derivatives are a class of compounds with significant industrial and research interest, primarily for their antioxidant properties. Their efficacy and safety in various applications, including pharmaceuticals and material science, are intrinsically linked to their molecular structure and purity. Consequently, the precise analytical characterization of these molecules is not merely a procedural step but a foundational requirement for quality control, regulatory compliance, and innovative research.
This technical guide provides an in-depth exploration of the core spectroscopic techniques utilized for the structural elucidation and verification of 2,2'-Methylenebis(4-methylphenol). In the course of analytical investigations, it is common to encounter closely related structural analogs. Notably, a significant body of published spectroscopic data pertains to the sterically hindered derivative, 2,2'-Methylenebis(6-tert-butyl-4-methylphenol). This guide will first address the requested compound and then provide a comprehensive analysis of its more frequently documented tert-butylated analog, offering a comparative framework for researchers in the field.
Core Spectroscopic Methodologies
A multi-faceted spectroscopic approach is essential for the unambiguous identification of 2,2'-Methylenebis(4-methylphenol) and its derivatives. The synergistic use of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provides a holistic and self-validating analytical workflow.
An In-depth Technical Guide on the Thermal Degradation Pathway of 2,2'-Methylenebis(4-methylphenol)
Introduction
2,2'-Methylenebis(4-methylphenol), a prominent member of the bisphenolic antioxidant family, is a critical additive in numerous industrial applications. It is extensively utilized to enhance the thermo-oxidative stability of polymers, rubbers, and lubricants, thereby extending their service life.[1] Its molecular structure, characterized by two sterically hindered phenolic rings linked by a methylene bridge, is key to its function as a potent free radical scavenger.[2][3] Understanding the thermal degradation pathway of this compound is paramount for predicting its performance at elevated temperatures, ensuring material integrity, and identifying potential degradation products that may influence the safety and regulatory compliance of the end-use articles.
This technical guide provides a comprehensive overview of the thermal degradation of 2,2'-Methylenebis(4-methylphenol), synthesizing data from analogous compounds and established principles of polymer chemistry. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of the thermal behavior of this important industrial chemical.
Proposed Thermal Degradation Pathway
The thermal degradation of 2,2'-Methylenebis(4-methylphenol) is a complex process involving multiple reaction steps, primarily driven by radical chain reactions. The degradation pathway can be conceptualized in three main stages: initiation, propagation, and termination. The specific products formed are highly dependent on the temperature and the presence or absence of oxygen.
Initiation: Homolytic Bond Cleavage
At elevated temperatures, typically in an inert atmosphere, the weakest bonds in the 2,2'-Methylenebis(4-methylphenol) molecule are susceptible to homolytic cleavage. The primary initiation step is the scission of the C-C bonds of the methylene bridge, which is analogous to the cleavage of the isopropylidene linkage in the thermal degradation of bisphenol A (BPA).[4] This results in the formation of two resonance-stabilized phenoxy radicals.
Caption: Initiation of thermal degradation via homolytic cleavage.
Propagation: Radical Reactions and Rearrangements
The highly reactive phenoxy radicals generated during initiation can undergo a variety of propagation reactions, leading to the formation of a cascade of intermediate products. These reactions include hydrogen abstraction, disproportionation, and recombination.
-
Hydrogen Abstraction: The phenoxy radicals can abstract hydrogen atoms from other 2,2'-Methylenebis(4-methylphenol) molecules or from the surrounding polymer matrix, propagating the radical chain reaction.
-
Recombination and Disproportionation: The radicals can also recombine to form larger, more complex structures or undergo disproportionation to yield a phenol and a quinone-methide type species.
A key aspect of the degradation of hindered phenols is the formation of stable phenoxy radicals, which can effectively terminate radical chains, thus providing the antioxidant effect.[3][5]
Caption: Propagation reactions of the phenoxy radical.
Formation of Final Degradation Products
Through a series of complex reactions, the initial degradation fragments are converted into a mixture of more stable, lower molecular weight compounds. Based on studies of similar phenolic compounds and novolac resins, the expected major thermal degradation products of 2,2'-Methylenebis(4-methylphenol) include:[6][7]
-
p-Cresol: A primary product resulting from the cleavage and stabilization of the 4-methylphenoxy radical.
-
Phenol and Methylated Phenols: Formed through demethylation and other rearrangement reactions.
-
Methane: Arises from the cleavage of methyl groups from the aromatic ring.
-
Char Residue: At very high temperatures, a stable carbonaceous char is formed.
Experimental Analysis of Thermal Degradation
A multi-technique approach is essential for a comprehensive understanding of the thermal degradation of 2,2'-Methylenebis(4-methylphenol). The following experimental protocols are recommended:
Thermogravimetric Analysis (TGA)
TGA is a fundamental technique for determining the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere.
Experimental Protocol for TGA:
-
Sample Preparation: Accurately weigh 5-10 mg of 2,2'-Methylenebis(4-methylphenol) into a ceramic or platinum TGA pan.
-
Instrumentation: Use a calibrated thermogravimetric analyzer.
-
Experimental Conditions:
-
Atmosphere: Nitrogen (or air for oxidative degradation studies) at a flow rate of 50-100 mL/min.
-
Heating Rate: A linear heating rate of 10 °C/min is standard.
-
Temperature Range: 25 °C to 800 °C.
-
-
Data Analysis: Plot the percentage mass loss versus temperature. Determine the onset temperature of decomposition (Tonset) and the temperature of maximum decomposition rate (Tmax).
| Parameter | Expected Value Range | Significance |
| Tonset (Nitrogen) | 300 - 350 °C | Indicates the initial temperature of significant mass loss. |
| Tmax (Nitrogen) | 350 - 400 °C | Temperature at which the rate of degradation is highest. |
| Char Residue at 800 °C | 20 - 30% | The amount of non-volatile carbonaceous material remaining. |
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)
Py-GC/MS is a powerful technique for identifying the volatile and semi-volatile products of thermal degradation.[8][9]
Experimental Protocol for Py-GC/MS:
-
Sample Preparation: Place a small amount (0.1-0.5 mg) of 2,2'-Methylenebis(4-methylphenol) into a pyrolysis tube.
-
Instrumentation: A pyrolyzer coupled to a gas chromatograph-mass spectrometer.
-
Pyrolysis Conditions:
-
Pyrolysis Temperature: A single-shot pyrolysis at a high temperature (e.g., 600 °C) or a staged pyrolysis at multiple temperatures (e.g., 300 °C, 450 °C, 600 °C) can be performed.
-
-
GC-MS Conditions:
-
GC Column: A non-polar capillary column (e.g., DB-5ms) is suitable for separating the degradation products.
-
Oven Temperature Program: A programmed temperature ramp (e.g., 40 °C hold for 2 min, then ramp to 300 °C at 10 °C/min) is used to separate the analytes.
-
Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 35-550.
-
-
Data Analysis: Identify the eluted compounds by comparing their mass spectra with a reference library (e.g., NIST).
Caption: Experimental workflow for Py-GC/MS analysis.
Conclusion
The thermal degradation of 2,2'-Methylenebis(4-methylphenol) is a multifaceted process initiated by the homolytic cleavage of the methylene bridge, leading to the formation of phenoxy radicals. These radicals then participate in a series of propagation reactions, ultimately yielding a range of lower molecular weight phenolic compounds and a stable char residue at high temperatures. A thorough understanding of this degradation pathway, elucidated through techniques such as TGA and Py-GC/MS, is crucial for optimizing the use of this antioxidant in high-temperature applications and for ensuring the safety and stability of the materials it is designed to protect. The proposed pathway, based on the well-documented degradation of analogous bisphenolic compounds, provides a robust framework for predicting the thermal behavior of 2,2'-Methylenebis(4-methylphenol).
References
- 1. Effect of Temperatures on Polyphenols during Extraction [mdpi.com]
- 2. vinatiorganics.com [vinatiorganics.com]
- 3. partinchem.com [partinchem.com]
- 4. epublications.marquette.edu [epublications.marquette.edu]
- 5. researchgate.net [researchgate.net]
- 6. accesson.kisti.re.kr [accesson.kisti.re.kr]
- 7. researchgate.net [researchgate.net]
- 8. gcms.cz [gcms.cz]
- 9. Pyrolysis-GC-MS | Pyrolysis Gas Chromatography | EAG Laboratories [eag.com]
An In-Depth Technical Guide to the Structure-Activity Relationship of 2,2'-Methylenebis(4-methylphenol)
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
2,2'-Methylenebis(4-methylphenol) and its derivatives represent a class of bisphenolic compounds with significant industrial and therapeutic interest, primarily owing to their potent antioxidant properties. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) governing the biological effects of these molecules. We will delve into the mechanistic underpinnings of their antioxidant activity, explore their potential as antimicrobial agents, and discuss the toxicological considerations that are paramount in any drug development endeavor. This document is intended to serve as a technical resource for researchers, offering insights into the rational design of novel derivatives with enhanced efficacy and safety profiles.
Introduction: The Chemical and Biological Landscape of 2,2'-Methylenebis(4-methylphenol)
2,2'-Methylenebis(4-methylphenol), also known by various synonyms such as Antioxidant 2246 or Bisphenol BKF, is a diarylmethane derivative characterized by two 4-methylphenol units linked by a methylene bridge at the ortho position to the hydroxyl groups.[1] Its primary commercial application lies in its function as an antioxidant in polymers, rubbers, lubricants, and as a stabilizer in various industrial processes.[2][3] However, the inherent biological activity of its phenolic moieties has spurred investigations into its pharmacological potential.
Phenolic compounds, in general, are recognized for their ability to scavenge free radicals, a property that underpins their antioxidant effects.[4][5] This activity is crucial in mitigating oxidative stress, a pathological process implicated in a myriad of diseases, including cancer, cardiovascular disorders, and neurodegenerative conditions.[6] The unique bisphenolic structure of 2,2'-Methylenebis(4-methylphenol) presents a fascinating scaffold for exploring how stereoelectronic modifications can modulate this antioxidant capacity and engender other biological activities.
This guide will systematically dissect the relationship between the chemical structure of 2,2'-Methylenebis(4-methylphenol) and its observed biological activities. We will examine the critical roles of the hydroxyl groups, the nature and position of substituents on the aromatic rings, and the influence of the bridging moiety.
The Core of Activity: Unraveling the Antioxidant Mechanism
The antioxidant activity of phenolic compounds is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl group to a free radical, thereby neutralizing it.[4][7] The resulting phenoxyl radical is stabilized by resonance, rendering it less reactive and less likely to propagate the radical chain reaction.[7]
For o-bisphenols like 2,2'-Methylenebis(4-methylphenol), the antioxidant efficacy is significantly enhanced by two key structural features:
-
Reduced Steric Hindrance: The ortho-positioning of the methylene bridge results in less steric crowding around the hydroxyl groups compared to their para-bridged counterparts. This facilitates the approach of bulky peroxyl radicals, enhancing the rate of hydrogen atom transfer.[7]
-
Intramolecular Hydrogen Bonding: Upon donation of a hydrogen atom, the resulting phenoxyl radical is stabilized by the formation of an intramolecular hydrogen bond with the remaining hydroxyl group. This interaction significantly lowers the bond dissociation enthalpy (BDE) of the O-H bond, making the hydrogen atom more readily abstractable.[4][7]
The following diagram illustrates the stabilization of the phenoxyl radical through intramolecular hydrogen bonding:
Caption: Intramolecular hydrogen bonding in the phenoxyl radical of a bisphenol.
Structure-Activity Relationship for Antioxidant Activity
| Structural Modification | Effect on Antioxidant Activity | Rationale |
| Substitution at the ortho-position to the hydroxyl group | Generally decreases activity | Increased steric hindrance impedes the approach of free radicals. |
| Electron-donating groups (e.g., alkyl) on the aromatic ring | Generally increases activity | Stabilize the phenoxyl radical through inductive effects, lowering the O-H BDE. |
| Electron-withdrawing groups (e.g., halogens) on the aromatic ring | Generally decreases activity | Destabilize the phenoxyl radical, increasing the O-H BDE. |
| Nature of the bridging group | Significant impact on activity | The length and flexibility of the bridge influence the orientation of the two phenolic rings and the feasibility of intramolecular hydrogen bonding. Shorter, more rigid linkers can enhance this interaction. |
Beyond Antioxidant Effects: Antimicrobial Potential
The disruption of microbial membranes and the inhibition of essential enzymes are key mechanisms by which phenolic compounds exert antimicrobial effects.[8] The lipophilic nature of the bisphenolic scaffold of 2,2'-Methylenebis(4-methylphenol) allows for its partitioning into the lipid bilayer of bacterial cell membranes, leading to increased permeability and leakage of intracellular components.
While direct studies on the antimicrobial properties of 2,2'-Methylenebis(4-methylphenol) are limited, research on structurally related phenols provides valuable insights into the SAR for this activity.
Structure-Activity Relationship for Antimicrobial Activity
| Structural Modification | Effect on Antimicrobial Activity | Rationale |
| Increased lipophilicity (e.g., longer alkyl chains) | Generally increases activity up to a certain point | Enhances partitioning into the bacterial membrane. Excessive lipophilicity can lead to poor aqueous solubility and reduced bioavailability.[9] |
| Position of the hydroxyl group | Critical for activity | The hydroxyl group is essential for disrupting the proton motive force and interacting with microbial enzymes.[10] |
| Halogenation of the aromatic ring | Can significantly increase activity | Enhances lipophilicity and electronic properties, potentially leading to stronger interactions with microbial targets. For example, chlorothymol, a chlorinated derivative of thymol, exhibits potent activity against methicillin-resistant Staphylococcus aureus (MRSA).[11] |
| Introduction of allyl groups | Can increase potency against planktonic bacteria but may decrease activity against biofilms.[9][12] | This highlights the importance of using biofilm assays when the intended target is a biofilm.[9][12] |
Toxicological Profile and Safety Considerations
A thorough understanding of the toxicological profile of any compound is a prerequisite for its development as a therapeutic agent. For 2,2'-Methylenebis(4-methylphenol), the available data indicate low acute toxicity via oral and dermal routes.[2] However, concerns have been raised regarding its potential for reproductive toxicity.[2] Some studies have reported effects on reproductive organs following repeated exposure in animal models.[2]
Furthermore, developmental and neurobehavioral toxicity have been observed in zebrafish larvae exposed to a related compound, 2,2'-methylenebis(6-tert-butyl-4-methylphenol).[13] This exposure resulted in reduced hatching and heart rates, impaired locomotor behavior, and altered neuronal electrophysiological activity.[13]
It is important to note that many bisphenolic compounds, including the well-studied Bisphenol A (BPA), are known endocrine disruptors.[6] While the endocrine-disrupting potential of 2,2'-Methylenebis(4-methylphenol) is not as extensively characterized as that of BPA, its structural similarity warrants careful evaluation.
The following workflow outlines a general approach for assessing the toxicological profile of novel 2,2'-Methylenebis(4-methylphenol) derivatives:
Caption: A generalized workflow for the toxicological assessment of novel compounds.
Experimental Protocols for SAR Studies
To systematically investigate the SAR of 2,2'-Methylenebis(4-methylphenol) derivatives, a suite of standardized assays is required. The following protocols provide a starting point for researchers in this field.
Synthesis of 2,2'-Methylenebis(4-methylphenol) Derivatives
A common method for the synthesis of 2,2'-methylenebis(4,6-dialkylphenols) involves the acid-catalyzed condensation of a 2,4-dialkylphenol with an acetal, such as methylal.[14]
Step-by-Step Protocol:
-
Charge a reactor equipped with a stirrer, thermometer, and condenser with the starting 2,4-dialkylphenol (1 mole equivalent) and an excess of methylal (1-10 mole equivalents).[14]
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.[14]
-
Heat the reaction mixture with stirring to a temperature between 30°C and 140°C. The optimal temperature will depend on the specific reactants.[14]
-
Monitor the reaction progress by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture and neutralize the acid catalyst with a base (e.g., calcium oxide).[14]
-
Filter the mixture to remove the neutralized catalyst.
-
Distill off the unreacted methylal. The residue contains the desired 2,2'-methylenebis(4,6-dialkylphenol).[14]
-
Purify the product by recrystallization or column chromatography.
Evaluation of Antioxidant Activity: DPPH Radical Scavenging Assay
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used method for assessing the free radical scavenging activity of antioxidants.
Step-by-Step Protocol:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a series of dilutions of the test compound.
-
Prepare a fresh solution of DPPH in the same solvent. The concentration should be such that the absorbance at its maximum wavelength (around 517 nm) is approximately 1.0.
-
In a 96-well microplate, add a fixed volume of the DPPH solution to each well.
-
Add an equal volume of the test compound dilutions to the respective wells.
-
Include a positive control (e.g., ascorbic acid or Trolox) and a blank (solvent only).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at the maximum wavelength of DPPH using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity for each concentration of the test compound using the following formula:
% Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
Determine the IC50 value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) by plotting the percentage of scavenging activity against the concentration of the test compound.
Evaluation of Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Step-by-Step Protocol:
-
Prepare a standardized inoculum of the test microorganism in a suitable broth medium.
-
Prepare a series of two-fold dilutions of the test compound in the broth medium in a 96-well microplate.
-
Add an equal volume of the standardized inoculum to each well.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plate under appropriate conditions (temperature and time) for the test microorganism.
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the test compound at which there is no visible growth.
-
The results can be confirmed by measuring the optical density (OD) at 600 nm using a microplate reader.
Conclusion and Future Directions
The 2,2'-Methylenebis(4-methylphenol) scaffold represents a promising platform for the development of novel therapeutic agents, particularly in the realm of antioxidant and antimicrobial therapies. The key takeaways from this guide are:
-
The antioxidant activity of these compounds is critically dependent on the presence of ortho-hydroxyl groups and is enhanced by intramolecular hydrogen bonding.
-
Modifications to the substituents on the aromatic rings and the nature of the bridging group can be used to fine-tune the antioxidant potency.
-
The antimicrobial potential of these compounds is linked to their lipophilicity and the presence of the phenolic hydroxyl group.
-
Toxicological evaluation, with a particular focus on reproductive and endocrine-disrupting effects, is a critical aspect of the development of any new derivative.
Future research in this area should focus on the systematic synthesis and evaluation of a diverse library of 2,2'-Methylenebis(4-methylphenol) analogs. This should be coupled with in-depth mechanistic studies to elucidate the specific molecular targets of these compounds. Furthermore, the development of derivatives with improved pharmacokinetic and safety profiles will be essential for their translation into clinical applications.
References
- 1. 2,2'-Methylenebis(4-methyl-6-tert-butylphenol) | C23H32O2 | CID 8398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 3. 2,2'-Methylenebis(4-methylphenol) [myskinrecipes.com]
- 4. Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls | MDPI [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Role of Antioxidants in Alleviating Bisphenol A Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Preventing Microbial Infections with Natural Phenolic Compounds [mdpi.com]
- 9. Frontiers | Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria [frontiersin.org]
- 10. Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Developmental and neurobehavioral toxicity of 2,2'-methylenebis(6-tert-butyl-4-methylphenol) (antioxidant AO2246) during the early life stage of zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. US4087469A - Method of producing 2,2 '-methylenebis(4,6-dialkylphenols) - Google Patents [patents.google.com]
An In-depth Technical Guide to the Solubility of 2,2'-Methylenebis(4-methylphenol) in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 2,2'-Methylenebis(4-methylphenol). Acknowledging a notable absence of quantitative experimental data in publicly accessible literature for this specific compound, this paper establishes a robust theoretical framework to predict its solubility behavior. By examining the molecule's physicochemical properties and drawing comparisons with the well-documented analogue, 2,2'-Methylenebis(6-tert-butyl-4-methylphenol), and the parent compound Bisphenol F, this guide offers reasoned predictions on its interactions with various organic solvent classes. Furthermore, it presents a detailed, field-proven protocol for the experimental determination of solubility via the isothermal equilibrium method, providing researchers with the methodology required to generate the necessary empirical data. This document is intended for researchers, chemists, and formulation scientists engaged in drug development, polymer science, and materials engineering.
Introduction and Statement of Scope
2,2'-Methylenebis(4-methylphenol) is a bisphenolic compound of interest in various industrial and research applications, including its use as a monomer for polymers and as an antioxidant. The solubility of a compound is a critical physicochemical parameter that governs its utility, dictating everything from reaction kinetics and purification methods, such as crystallization, to its behavior in formulations and its environmental fate.
A thorough review of scientific literature reveals a significant data gap concerning the quantitative solubility of 2,2'-Methylenebis(4-methylphenol). In contrast, its sterically hindered analogue, 2,2'-Methylenebis(6-tert-butyl-4-methylphenol) (CAS No. 119-47-1), is well-characterized. This guide will therefore proceed with a dual strategy:
-
Theoretical Assessment: We will dissect the molecular structure of 2,2'-Methylenebis(4-methylphenol) to predict its solubility based on fundamental chemical principles.
-
Analogue Case Study: We will leverage available data on the tert-butylated analogue and the parent compound, Bisphenol F, to provide a tangible reference point for expected solubility behavior, clearly noting the anticipated differences.
-
Methodological Empowerment: We will provide a rigorous, step-by-step experimental protocol that enables researchers to generate the precise, quantitative data currently missing from the literature.
Physicochemical Profile and Theoretical Solubility
The solubility of a solute in a solvent is dictated by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The principle of "like dissolves like" serves as a fundamental guideline.
2.1. Molecular Structure Analysis
The structure of 2,2'-Methylenebis(4-methylphenol) consists of two p-cresol units linked by a methylene bridge at the ortho position to the hydroxyl groups. Key features influencing its solubility are:
-
Two Phenolic Hydroxyl (-OH) Groups: These groups are polar and can act as both hydrogen bond donors and acceptors. This is the primary driver of interaction with polar and protic solvents.
-
Aromatic Rings: The two phenyl rings contribute to a significant non-polar character, favoring interactions with aromatic or non-polar solvents through π-π stacking and van der Waals forces.
-
Methylene Bridge (-CH₂-): This flexible, non-polar linker provides rotational freedom.
-
Methyl (-CH₃) Groups: These add to the non-polar character of the molecule.
Compared to its tert-butylated analogue, 2,2'-Methylenebis(4-methylphenol) lacks the bulky, non-polar tert-butyl groups. This leads to two critical hypotheses:
-
The molecule is sterically less hindered around the hydroxyl groups, potentially allowing for more effective hydrogen bonding with solvent molecules.
-
The overall polarity of the molecule is higher than its tert-butylated counterpart, suggesting a greater affinity for polar solvents.
2.2. Predicted Solubility Behavior
Based on this structure, we can predict its solubility profile:
-
High Solubility: Expected in polar, hydrogen-bond accepting solvents like acetone , and in polar, protic solvents like ethanol and methanol . The hydroxyl groups will readily interact with these solvents. Qualitative data for the related compound Bisphenol F (4,4'-Methylenediphenol) confirms its solubility in ethanol, ether, and chloroform[1].
-
Moderate to High Solubility: Expected in aromatic solvents such as toluene and benzene . The aromatic rings of the solute will interact favorably with these solvents.
-
Low Solubility: Expected in non-polar aliphatic solvents like hexane . While the molecule has non-polar regions, the strong solute-solute hydrogen bonding will likely dominate, making it difficult for non-polar solvents to break the crystal lattice.
-
Insoluble in Water: Despite the presence of two hydroxyl groups, the large non-polar surface area from the two aromatic rings will make it practically insoluble in water[2].
Case Study: Solubility of 2,2'-Methylenebis(6-tert-butyl-4-methylphenol)
Data from its widely used analogue provides a practical, albeit imperfect, reference. This compound is reported to be soluble in aromatic solvents and dissolves well in organic solvents such as ethanol and acetone[2][3]. One source provides a qualitative summary as follows:
| Solvent Class | Qualitative Solubility |
| Alcohols (Ethanol) | Good |
| Ketones (Acetone) | Very Soluble |
| Aromatics (Benzene, Toluene) | Very Soluble |
| Halogenated (Chloroform) | Very Soluble |
| Aliphatics (Hexane) | Slightly Soluble |
| Water | Insoluble |
Note: This data is for the tert-butylated analogue and is presented for illustrative purposes.
The bulky tert-butyl groups increase the non-polar character and provide steric hindrance, which can disrupt crystal packing and sometimes enhance solubility in non-polar solvents compared to the non-butylated form. Conversely, the increased non-polar nature may slightly decrease its affinity for highly polar solvents relative to the target compound.
Experimental Determination of Solubility: A Standard Protocol
To address the existing data gap, the following Isothermal Shake-Flask Equilibrium method is recommended. This protocol is a robust, self-validating system for generating accurate solubility data[4][5].
4.1. Principle
An excess amount of the solid solute is agitated in the solvent at a constant temperature for a sufficient duration to reach equilibrium. The saturated solution is then filtered to remove undissolved solid, and the concentration of the solute in the clear supernatant is quantified using a suitable analytical method, typically High-Performance Liquid Chromatography (HPLC).
4.2. Materials and Equipment
-
2,2'-Methylenebis(4-methylphenol) (solid, high purity)
-
Selected organic solvents (HPLC grade)
-
Analytical balance
-
Thermostatic orbital shaker or water bath
-
Calibrated thermometer
-
Glass vials with screw caps
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
HPLC system with UV detector
4.3. Step-by-Step Methodology
-
Preparation: Add an excess amount of solid 2,2'-Methylenebis(4-methylphenol) to a series of glass vials. The excess should be clearly visible to ensure saturation.
-
Solvent Addition: Accurately pipette a known volume (e.g., 5.0 mL) of the desired organic solvent into each vial.
-
Equilibration: Tightly cap the vials and place them in the thermostatic shaker set to the desired temperature (e.g., 298.15 K). Agitate the vials for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. Causality Note: Continuous agitation is critical to maximize the solid-liquid surface area and accelerate the dissolution process. A preliminary kinetics study measuring concentration at different time points (e.g., 8, 16, 24, 48 hours) is required to definitively establish the time needed to reach a concentration plateau, thereby validating the equilibration period.
-
Phase Separation: After equilibration, stop the agitation and allow the vials to rest in the thermostatic bath for at least 2 hours. This allows the undissolved solid to settle.
-
Sampling and Filtration: Carefully draw a sample from the clear supernatant using a syringe. Immediately attach a syringe filter and dispense the filtrate into a clean vial. Causality Note: Filtration is a critical step to prevent undissolved microparticles from entering the analytical sample, which would falsely elevate the measured solubility. The filter material must be chemically compatible with the solvent.
-
Dilution: Accurately dilute the filtered sample with the mobile phase to a concentration that falls within the linear range of the HPLC calibration curve.
-
Quantification: Analyze the diluted sample by HPLC. The concentration is determined by comparing the peak area to a pre-established calibration curve prepared from standards of known concentration.
-
Data Calculation: Calculate the solubility in desired units (e.g., mg/mL, mol/L, or mole fraction) based on the measured concentration and the dilution factor.
4.4. Experimental Workflow Diagram
References
- 1. Bis(4-hydroxyphenyl)methane | C13H12O2 | CID 12111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. 2,2'-Methylenebis(4-methyl-6-tert-butylphenol) | C23H32O2 | CID 8398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,2 -Methylenebis(6-tert-butyl-4-methylphenol) 2,2 -Methylenebis(6-tert-butyl-p-cresol) 119-47-1 [sigmaaldrich.com]
- 5. 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) | C25H36O2 | CID 6928 - PubChem [pubchem.ncbi.nlm.nih.gov]
2,2'-Methylenebis(4-methylphenol): A Technical Guide on its Synthetic Origin and Industrial Significance
Abstract
This technical guide provides a comprehensive overview of 2,2'-Methylenebis(4-methylphenol), a compound of significant industrial importance. Contrary to inquiries about its natural occurrence, this document establishes that 2,2'-Methylenebis(4-methylphenol) is a synthetic substance with no known natural sources.[1] The guide delves into its primary synthesis route, details its major applications as a potent antioxidant, and discusses its environmental presence and toxicological profile. This document serves as a critical resource for professionals requiring in-depth knowledge of this synthetic phenol derivative, consolidating technical data, experimental protocols, and safety information to support research and development activities.
Introduction: A Synthetic Compound of Industrial Note
2,2'-Methylenebis(4-methylphenol), also known by trade names such as Antioxidant 2246, is a bisphenol compound that is not found in nature.[1] The Human Metabolome Database explicitly states that it is not a naturally occurring metabolite and is only detected in individuals exposed to the compound.[1] Its presence in the environment and biological systems is a direct result of its widespread industrial synthesis and use. Belonging to the class of sterically hindered phenolic antioxidants, it plays a crucial role in preventing oxidative degradation in a variety of materials.[2][3]
This guide will elucidate the synthesis, mechanisms of action, and applications of 2,2'-Methylenebis(4-methylphenol). Furthermore, it will address the necessary considerations for its handling and environmental impact, providing a holistic view for the scientific community.
Synthesis and Industrial Production
The primary method for the industrial synthesis of 2,2'-Methylenebis(4-methylphenol) and its derivatives is through the acid-catalyzed condensation of a substituted phenol with an aldehyde, most commonly formaldehyde.[4][5]
Core Synthesis Reaction
The synthesis involves the reaction of 2 moles of 4-methylphenol (p-cresol) with 1 mole of formaldehyde. This electrophilic substitution reaction is typically catalyzed by a strong acid, such as sulfuric acid or a sulfonic acid derivative.[4][5] The methylene bridge (-CH2-) links the two phenol rings at the ortho position to the hydroxyl groups, resulting in the final product.
Caption: Synthesis workflow for 2,2'-Methylenebis(4-methylphenol).
Laboratory-Scale Synthesis Protocol
-
Preparation : In a reaction vessel equipped with a stirrer and a condenser, dissolve 4-methylphenol in a suitable solvent.
-
Catalyst Addition : Slowly add the acid catalyst to the reaction mixture while stirring.
-
Reactant Addition : Gradually add an aqueous solution of formaldehyde to the mixture. The reaction is exothermic and may require cooling to maintain the desired temperature, typically between 50-80°C.[4]
-
Reaction : Maintain the reaction temperature and continue stirring for several hours to ensure complete condensation.[5]
-
Work-up : After the reaction is complete, cool the mixture to room temperature. The crude product may precipitate out of the solution.
-
Purification : Filter the crude product and purify it by recrystallization from a suitable solvent, such as cyclohexane, to obtain the final product with high purity.[4]
Industrial Applications
The primary utility of 2,2'-Methylenebis(4-methylphenol) stems from its function as an antioxidant. It is widely used to prevent the degradation of polymers and other materials caused by oxidation.[2]
| Application Area | Function |
| Rubber and Plastics | Antioxidant and thermal stabilizer in ABS, polypropylene, polyethylene, and rubber.[2][3][6] |
| Adhesives | Used as a component to improve the stability and shelf-life of adhesive formulations.[6][7] |
| Lubricants and Fuels | Acts as an antioxidant to prevent the oxidative breakdown of lubricants, fuels, and hydraulic fluids.[7] |
| Cosmetics | Employed as an antioxidant in some cosmetic and fragrance formulations to protect them from degradation.[7] |
Environmental Fate and Ecotoxicity
The industrial production and use of 2,2'-Methylenebis(4-methylphenol) can lead to its release into the environment. Its low water solubility suggests that it is likely to partition to soil and sediment.[8] Studies have detected its presence in environmental matrices such as wastewater and landfill leachate, indicating its persistence.[9][10]
From an ecotoxicological standpoint, it has the potential to be harmful to aquatic organisms.[6] However, due to its low water solubility, environmental concentrations are not always expected to reach toxic thresholds.[6]
Toxicology and Human Health Effects
2,2'-Methylenebis(4-methylphenol) is classified as a synthetic phenolic antioxidant (SPA) and shares structural similarities with bisphenol A (BPA).[9] This has led to investigations into its potential as an endocrine-disrupting chemical.[9]
-
Acute Toxicity : The compound exhibits low acute toxicity via oral and dermal routes in animal studies.[7]
-
Reproductive Toxicity : It is classified as a substance that may impair fertility.[7] Chronic exposure in animal studies has shown effects such as testicular atrophy.[11]
-
Developmental and Neurobehavioral Toxicity : Recent studies have investigated its effects on early life stages, with some evidence suggesting potential for developmental and neurobehavioral toxicity in zebrafish.[12] It has also been detected in human plasma and breast milk, highlighting the potential for maternal transfer.[12]
Due to its presence in consumer products and the environment, 2,2'-Methylenebis(4-methylphenol) is considered part of the human exposome, which encompasses all environmental exposures throughout a lifetime.[1]
Caption: Logical flow from synthesis to potential toxicological impact.
Analytical Methods
The detection and quantification of 2,2'-Methylenebis(4-methylphenol) in various samples are typically performed using chromatographic techniques.
High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation : Extraction of the analyte from the sample matrix using a suitable organic solvent. This may be followed by a clean-up step using solid-phase extraction (SPE).
-
Chromatographic Separation : The extract is injected into an HPLC system equipped with a C18 column. A mobile phase consisting of a mixture of acetonitrile and water is commonly used for separation.
-
Detection : A UV detector is typically used for quantification, with the wavelength set to the absorbance maximum of the compound.
-
Quantification : The concentration is determined by comparing the peak area of the sample to that of a known standard.
Conclusion
2,2'-Methylenebis(4-methylphenol) is a purely synthetic compound with significant utility as an antioxidant in numerous industrial applications. Its production and use have led to its distribution in the environment, raising concerns about its potential for ecotoxicity and human health effects, particularly as an endocrine disruptor. A thorough understanding of its synthesis, applications, and toxicological profile is essential for researchers, scientists, and drug development professionals to ensure its safe handling, and to develop safer alternatives. Continued research is necessary to fully elucidate its long-term environmental and health impacts.
References
- 1. Human Metabolome Database: Showing metabocard for 2,2'-Methylenebis(4-methyl-6-tert-butylphenol) (HMDB0244434) [hmdb.ca]
- 2. 2,2′-亚甲基双(6-叔丁基-4-甲基苯酚) | Sigma-Aldrich [sigmaaldrich.com]
- 3. methylene di-t-butylcresol, 119-47-1 [thegoodscentscompany.com]
- 4. CN101279895A - Preparation method of antioxidant 2, 2' -methylenebis (6-cyclohexyl-4-methylphenol) - Google Patents [patents.google.com]
- 5. US4087469A - Method of producing 2,2 '-methylenebis(4,6-dialkylphenols) - Google Patents [patents.google.com]
- 6. canada.ca [canada.ca]
- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 8. 2,2'-Methylenebis(4-methyl-6-tert-butylphenol) | C23H32O2 | CID 8398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. jstage.jst.go.jp [jstage.jst.go.jp]
- 10. Catalytic ozonation of 2, 2'-methylenebis (4-methyl-6-tert-butylphenol) over nano-Fe3O4@cow dung ash composites: Optimization, toxicity, and degradation mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Acute, subchronic and chronic toxicity studies of a synthetic antioxidant, 2,2'-methylenebis(4-methyl-6-tert-butylphenol) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Developmental and neurobehavioral toxicity of 2,2'-methylenebis(6-tert-butyl-4-methylphenol) (antioxidant AO2246) during the early life stage of zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
environmental fate of 2,2'-Methylenebis(4-methylphenol)
An In-Depth Technical Guide to the Environmental Fate of 2,2'-Methylenebis(4-methylphenol)
Introduction
2,2'-Methylenebis(4-methyl-6-tert-butylphenol), also known by its CAS Number 119-47-1 and various trade names such as Antioxidant 2246 or MBMBP, is a high-production-volume synthetic phenolic antioxidant.[1][2][3] Its primary function is to protect polymeric materials from thermo-oxidative degradation, and it is widely incorporated into products like rubber, latex, adhesives, polypropylene, and polyacetal.[1][3] The production process typically involves the condensation of 2-tert-butyl-p-cresol with formaldehyde.[1]
The widespread use of 2,2'-Methylenebis(4-methylphenol) has led to its detection in the environment and even in human plasma and breast milk, raising concerns about its persistence, bioaccumulation, and potential toxicity.[4] This guide provides a comprehensive technical overview of its environmental fate, synthesizing available data on its partitioning, degradation, and accumulation in various environmental compartments to inform risk assessment and management.
Physicochemical Properties and Environmental Partitioning
The environmental behavior of a chemical is fundamentally governed by its physicochemical properties. 2,2'-Methylenebis(4-methylphenol) is a large, non-volatile molecule with very low water solubility, which dictates its distribution across air, water, soil, and sediment.
Key Physicochemical Data
A summary of the essential properties of 2,2'-Methylenebis(4-methylphenol) is presented below. These values are critical inputs for environmental fate models.
| Property | Value | Source |
| CAS Number | 119-47-1 | [5] |
| Molecular Formula | C₂₃H₃₂O₂ | |
| Molecular Weight | 340.51 g/mol | [1] |
| Water Solubility | ~0.02 mg/L (practically insoluble) | |
| Vapor Pressure | <1 hPa | [6] |
| Log Kₒw (Octanol-Water Partition Coeff.) | 7.2 (estimated) | [2] |
| Melting Point | 123-127 °C | [7] |
Environmental Partitioning Analysis
Due to its very low water solubility and high octanol-water partition coefficient (Log Kₒw), 2,2'-Methylenebis(4-methylphenol) has a strong tendency to sorb to organic matter. Its low vapor pressure indicates that volatilization from water or soil surfaces is not a significant transport mechanism.[1]
Fugacity modeling (Level III) predicts the following distribution based on release scenarios:
-
Release to Water: The majority of the substance (over 74%) is expected to partition from the water column to the sediment.[1][5]
-
Release to Soil or Air: The compound will predominantly remain in the soil compartment (>90%).[1][5]
These partitioning characteristics suggest that soil and sediment are the primary environmental sinks for 2,2'-Methylenebis(4-methylphenol).
Abiotic Degradation Pathways
Abiotic degradation processes, including photodegradation and hydrolysis, are crucial for the transformation of chemicals in the environment without microbial intervention.
Photodegradation
Photodegradation is the breakdown of molecules by light energy. For 2,2'-Methylenebis(4-methylphenol), this is a significant degradation route, particularly in the atmosphere.
-
Atmospheric Photodegradation: The compound is not expected to persist in the air. Models estimate a short atmospheric half-life of less than 7 hours, indicating rapid removal.[1][5] This degradation is primarily driven by reactions with photochemically produced hydroxyl (•OH) radicals. The reaction likely involves hydrogen abstraction from the phenolic hydroxyl groups or the methylene bridge, initiating a cascade of oxidative reactions.
-
Aquatic Photodegradation: Direct photolysis in water is also possible, although its significance is likely limited by light attenuation in the water column. Studies on similar phenolic compounds suggest that sensitized photooxidation can occur, where natural photosensitizers in water absorb light and transfer energy to the molecule, leading to the formation of hydroperoxide intermediates.
Hydrolysis
Hydrolysis is a chemical reaction in which a molecule of water cleaves one or more chemical bonds. The molecular structure of 2,2'-Methylenebis(4-methylphenol), which consists of stable carbon-carbon and carbon-oxygen bonds in the form of a methylene bridge between two phenol rings, is not susceptible to hydrolysis under typical environmental pH and temperature conditions. Therefore, hydrolysis is not considered a significant environmental fate process for this compound.
Biodegradation
Biodegradation is the breakdown of organic substances by microorganisms. While specific pathways for 2,2'-Methylenebis(4-methylphenol) are not well-documented, evidence suggests it is a slow process.
Persistence and Acclimation
Experimental data indicate that 2,2'-Methylenebis(4-methylphenol) is persistent in water, with studies showing slow biodegradation.[1][5] No experimental data on its half-life in soil or sediment have been found.[1] However, the compound has been identified as a natural product in microorganisms like Streptomyces and Aspergillus fumigatus, which implies that biological systems capable of synthesizing or transforming it exist.[2][8]
Proposed Biodegradation Pathway
Based on the degradation of other phenolic compounds and the oxidation products identified from related processes, a plausible aerobic biodegradation pathway can be proposed.[9] The process likely begins with oxidative attacks on the molecule.
-
Initial Oxidation: Monooxygenase or dioxygenase enzymes could hydroxylate the aromatic rings or oxidize the methylene bridge. Cleavage of the methylene bridge would be a key initial step, breaking the molecule into two simpler substituted p-cresol monomers.
-
Ring Cleavage: The resulting phenolic monomers would then likely undergo further degradation via established pathways for phenolic compounds, such as ortho- or meta-cleavage of the aromatic ring. This would convert the cyclic structure into linear aliphatic acids.
-
Mineralization: These smaller organic acids can then be utilized by a broader range of microorganisms and ultimately be mineralized to carbon dioxide and water.
Bioaccumulation
Bioaccumulation refers to the accumulation of a substance in an organism from all sources, including water, food, and air.
Bioconcentration Factor (BCF)
The potential for bioaccumulation is often assessed using the bioconcentration factor (BCF), which measures uptake from water alone. An 8-week study using carp yielded the following BCF values:
-
BCF of 23-37 at a water concentration of 1 mg/L.[2]
-
BCF of 60-125 at a water concentration of 0.1 mg/L.[2]
These values suggest a moderate potential for bioaccumulation in aquatic organisms.[2] While the compound is lipophilic (high Log Kₒw), the BCF values are lower than what might be predicted. This could be due to factors like low bioavailability, metabolic transformation within the organism, or the large molecular size hindering passage across biological membranes. The Canadian Environmental Protection Act (CEPA) assessment concluded that the substance is not bioaccumulative based on their regulatory criteria.[1]
Ecotoxicity
The ecotoxicity of 2,2'-Methylenebis(4-methylphenol) has been evaluated in several aquatic species. Due to its low water solubility, toxicity testing can be challenging.
| Organism | Endpoint | Value | Source |
| Water Flea (Daphnia magna) | Chronic LOEC (Immobility) | 0.89 mg/L | [1] |
| Zebrafish (Danio rerio) | 96-hour LC₅₀ | 3 µM (~1.02 mg/L) | [4] |
| Green Algae | Toxicity observed | > Water Solubility | [1] |
| Fish | Toxicity observed | > Water Solubility | [1] |
The data indicate that 2,2'-Methylenebis(4-methylphenol) has the potential to harm aquatic organisms at concentrations near or above its water solubility limit.[1]
Standardized Testing Methodologies
To ensure data consistency and comparability, the environmental fate of chemicals is typically assessed using standardized protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD).[10][11]
Experimental Protocol for Biodegradation Assessment
A "Ready Biodegradability" test (e.g., OECD 301) can be used to assess the potential for rapid mineralization.
Objective: To determine if the test substance is readily biodegradable under aerobic conditions.
Methodology (based on OECD 301F - Manometric Respirometry):
-
Preparation: A defined concentration of the test substance (e.g., 100 mg/L) is added to a mineral medium inoculated with a mixed population of microorganisms (e.g., from activated sludge).
-
Incubation: The mixture is incubated in sealed vessels with a device to trap CO₂ at a constant temperature (20 ± 1 °C) in the dark for 28 days.
-
Measurement: The consumption of oxygen is measured over the 28-day period using a respirometer.
-
Data Analysis: The percentage of biodegradation is calculated by comparing the measured oxygen consumption with the theoretical oxygen demand (ThOD) of the substance.
-
Pass Criteria: The substance is considered "readily biodegradable" if it reaches >60% of its ThOD within a 10-day window during the 28-day test period.
Experimental Protocol for Bioaccumulation Assessment
Bioaccumulation potential can be assessed using a bioconcentration test with fish (e.g., OECD 305).
Objective: To determine the bioconcentration factor (BCF) of the test substance in fish.
Methodology (based on OECD 305):
-
Acclimation: Test fish (e.g., Zebrafish or Carp) are acclimated to laboratory conditions.
-
Exposure Phase (Uptake): Fish are exposed to a constant, low concentration of the test substance in water for a defined period (e.g., 28 days). The low concentration is critical due to the substance's low water solubility and toxicity.
-
Sampling: Sub-samples of fish and water are taken at regular intervals to measure the concentration of the test substance.
-
Depuration Phase: After the exposure phase, the remaining fish are transferred to a clean medium without the test substance.
-
Depuration Sampling: Fish and water are sampled regularly to measure the rate at which the substance is eliminated from the fish tissues.
-
Data Analysis: The BCF is calculated as the ratio of the concentration in the fish (at steady-state) to the concentration in the water. The depuration rate constant is also determined.
Conclusion
2,2'-Methylenebis(4-methylphenol) is an antioxidant with low water solubility and a high affinity for organic matter, leading to its partitioning primarily into soil and sediment. Its environmental persistence is moderate; it is rapidly degraded in the atmosphere by photochemical reactions but biodegrades slowly in aquatic environments. While specific biodegradation pathways are not fully elucidated, cleavage of the central methylene bridge is the likely initiating step. The compound exhibits a moderate potential for bioaccumulation in aquatic life. Given its persistence in some compartments and its inherent ecotoxicity, continued monitoring and a comprehensive understanding of its degradation products are essential for a complete environmental risk assessment.
References
- 1. canada.ca [canada.ca]
- 2. 2,2'-Methylenebis(4-methyl-6-tert-butylphenol) | C23H32O2 | CID 8398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. Developmental and neurobehavioral toxicity of 2,2'-methylenebis(6-tert-butyl-4-methylphenol) (antioxidant AO2246) during the early life stage of zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. canada.ca [canada.ca]
- 6. echemi.com [echemi.com]
- 7. 2,2′-亚甲基双(6-叔丁基-4-甲基苯酚) | Sigma-Aldrich [sigmaaldrich.com]
- 8. 2,2'-Methylenebis(4-methyl-6-tert-butylphenol) | 119-47-1 [chemicalbook.com]
- 9. Catalytic ozonation of 2, 2'-methylenebis (4-methyl-6-tert-butylphenol) over nano-Fe3O4@cow dung ash composites: Optimization, toxicity, and degradation mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 11. oecd.org [oecd.org]
Methodological & Application
Application Notes and Protocols for 2,2'-Methylenebis(4-methylphenol) in Polymer Stabilization
For: Researchers, scientists, and drug development professionals exploring polymer stability and material integrity.
Introduction: The Imperative of Polymer Longevity
Polymers are ubiquitous in modern technology, from everyday packaging to critical components in automotive, aerospace, and medical devices. However, their long-term performance is perpetually challenged by environmental factors. Exposure to heat, ultraviolet (UV) radiation, and oxygen initiates a cascade of chemical reactions that lead to polymer degradation.[1][2][3] This degradation manifests as undesirable changes in material properties, including discoloration, embrittlement, cracking, and a general loss of mechanical strength, ultimately leading to product failure.[4][5]
To counteract these degradation processes, stabilizers are incorporated into the polymer matrix. Among the most effective of these are hindered phenolic antioxidants.[6] This guide focuses on a prominent member of this class, 2,2'-Methylenebis(4-methylphenol), and its derivatives, providing a comprehensive overview of its mechanism, applications, and detailed protocols for its evaluation. Specifically, we will frequently refer to the widely used derivative, 2,2'-Methylenebis(4-methyl-6-tert-butylphenol) (CAS 119-47-1), as a prime example.
Physicochemical Properties of 2,2'-Methylenebis(4-methyl-6-tert-butylphenol)
A thorough understanding of the physicochemical properties of an antioxidant is crucial for its effective application. These properties dictate its compatibility with the host polymer, its stability during processing, and its long-term efficacy.
| Property | Value | Reference |
| Molecular Formula | C23H32O2 | |
| Molecular Weight | 340.50 g/mol | |
| Appearance | White to off-white crystalline powder | [7][8] |
| Melting Point | 123-127 °C | [7][8] |
| Flash Point | 185 °C | [9] |
| Autoignition Temperature | 350 °C | [9] |
| Bulk Density | 300 kg/m ³ | [9] |
| Solubility | Practically insoluble in water (0.007 mg/L). Soluble in aromatic and oxygenated solvents. | [9][10] |
| Vapor Pressure | <1 hPa | [9] |
Mechanism of Action: A Radical Scavenging Approach
The primary role of 2,2'-Methylenebis(4-methylphenol) and its hindered analogues is to interrupt the auto-oxidation cycle of polymers. This cycle is a free-radical chain reaction initiated by heat, UV light, or mechanical stress.
The antioxidant action of hindered phenols is centered on the lability of the hydrogen atom on the hydroxyl group.[11] This hydrogen can be readily donated to highly reactive peroxy radicals (ROO•), which are key propagators of the degradation chain. This donation neutralizes the peroxy radical and forms a hydroperoxide and a stabilized phenoxy radical.
The phenoxy radical is relatively stable due to resonance delocalization of the unpaired electron across the aromatic ring and steric hindrance from the bulky ortho-substituents (like the tert-butyl groups).[6] This stability prevents the phenoxy radical from initiating new degradation chains. It can further react with another peroxy radical to form non-radical, stable products, effectively terminating the chain reaction.
dot digraph "Antioxidant Mechanism" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} END_DOT
Caption: Radical scavenging mechanism of a phenolic antioxidant.
Applications and Performance Data
2,2'-Methylenebis(4-methylphenol) and its derivatives are effective in a wide range of polymers, including:
-
Polyolefins: Polypropylene (PP) and Polyethylene (PE)
-
Rubbers: Isoprene Rubber (IR) and Butyl Rubber (IIR)
-
Styrenics: High-Impact Polystyrene (HIPS)
-
Adhesives and Sealants
The performance of an antioxidant is typically evaluated by its ability to prolong the induction period of oxidation and to maintain the physical and aesthetic properties of the polymer during accelerated aging.
Table: Performance of a Bisphenolic Antioxidant in Polypropylene
| Antioxidant Concentration (wt%) | Oxidative Induction Time (OIT) at 200°C (minutes) | Yellowness Index (YI) after 500h UV exposure |
| 0.0 (Control) | < 5 | 25 |
| 0.1 | 35 | 12 |
| 0.2 | 65 | 8 |
| 0.3 | > 90 | 6 |
Note: The data presented are illustrative and can vary based on the specific grade of polymer, processing conditions, and the presence of other additives.
Experimental Protocols
Protocol 1: Incorporation of 2,2'-Methylenebis(4-methylphenol) into Polypropylene via Melt Blending
This protocol describes the incorporation of the antioxidant into a polymer matrix using a twin-screw extruder.
Materials and Equipment:
-
Polypropylene (PP) pellets
-
2,2'-Methylenebis(4-methyl-6-tert-butylphenol) powder
-
Twin-screw extruder
-
Gravimetric feeders
-
Strand pelletizer
-
Cooling bath
Procedure:
-
Drying: Dry the PP pellets in a dehumidifying dryer at 80°C for 4 hours to remove any residual moisture.
-
Premixing (Optional): For small-scale experiments, the antioxidant powder can be pre-tumbled with the PP pellets in a bag to ensure a homogenous mixture before feeding.
-
Extruder Setup: Set the temperature profile of the twin-screw extruder. A typical profile for PP is:
-
Feed zone: 180°C
-
Compression zone: 190°C
-
Metering zone: 200°C
-
Die: 210°C
-
-
Feeding: Use a gravimetric feeder to introduce the PP pellets into the main hopper of the extruder. Use a separate, calibrated gravimetric feeder for the antioxidant powder, introducing it into a downstream port of the extruder barrel.
-
Melt Blending: Set the screw speed to 200-300 RPM to ensure thorough mixing and dispersion of the antioxidant in the polymer melt.
-
Extrusion and Pelletizing: The molten polymer strand exits the die and is passed through a cooling water bath. The cooled strand is then fed into a pelletizer to produce compounded pellets.
-
Collection and Labeling: Collect the pellets and label them according to the antioxidant concentration.
dot digraph "Melt Blending Workflow" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
} END_DOT
Caption: Workflow for incorporating antioxidants into polymers.
Protocol 2: Evaluation of Thermo-Oxidative Stability by Oven Aging (ASTM D3045)
This protocol outlines the procedure for assessing the long-term thermal stability of the stabilized polymer.[5][12][13][14][15]
Materials and Equipment:
-
Compression molder
-
Tensile test specimens (e.g., ASTM D638 Type V) or film samples (e.g., ASTM D882)
-
Forced-air convection oven
-
Tensile testing machine
-
Spectrophotometer or colorimeter
Procedure:
-
Specimen Preparation: Compression mold the stabilized polymer pellets into plaques of the desired thickness. Die-cut the required test specimens from the plaques.
-
Initial Property Measurement: Before aging, measure the initial properties of the specimens. This includes:
-
Oven Aging: Place the specimens in a forced-air convection oven set to the desired aging temperature (e.g., 135°C or 150°C for polypropylene). Ensure adequate spacing between specimens to allow for uniform air circulation.
-
Periodic Removal and Testing: At predetermined time intervals (e.g., 0, 100, 250, 500, and 1000 hours), remove a set of specimens from the oven.
-
Post-Aging Property Measurement: After cooling the specimens to room temperature, re-measure their mechanical properties and color.
-
Data Analysis: Plot the change in properties (e.g., percent retention of elongation at break, change in Yellowness Index) as a function of aging time. The time to failure is often defined as the time at which a key property (e.g., elongation at break) drops to 50% of its initial value.
Protocol 3: Evaluation of Photo-Oxidative Stability by UV Weathering (ASTM G155)
This protocol describes the use of a xenon arc apparatus to simulate the damaging effects of sunlight.[8][21][22][23][24]
Materials and Equipment:
-
Xenon arc weathering chamber
-
Test specimens (plaques or films)
-
Spectrophotometer or colorimeter
-
Glossmeter (optional)
Procedure:
-
Specimen Preparation: Prepare flat plaques or films of the stabilized polymer.
-
Initial Property Measurement: Measure the initial color (Yellowness Index) and gloss of the specimens.
-
UV Exposure: Mount the specimens in the xenon arc chamber. Set the test parameters according to ASTM G155, Cycle 1 (or another relevant cycle):
-
Light/Dark Cycle: Continuous light
-
Irradiance: 0.55 W/m² at 340 nm
-
Black Panel Temperature: 63°C
-
Relative Humidity: 50%
-
Water Spray: None
-
-
Periodic Evaluation: At specified intervals (e.g., 0, 250, 500, 1000 hours), remove the specimens and measure the change in Yellowness Index and gloss.
-
Data Analysis: Plot the change in color (ΔYI) and gloss retention as a function of exposure time to compare the performance of different antioxidant formulations.
Analytical Methods for Quantification
Accurate quantification of the antioxidant in the final product is essential for quality control and for understanding its consumption during the polymer's lifecycle.
Protocol 4: Quantification of 2,2'-Methylenebis(4-methyl-6-tert-butylphenol) in Polyolefins by HPLC
Materials and Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Solvent dissolution or extraction apparatus
-
Syringe filters (0.45 µm PTFE)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Solvents: Dichloromethane, methanol, acetonitrile, water (HPLC grade)
-
2,2'-Methylenebis(4-methyl-6-tert-butylphenol) analytical standard
Procedure:
-
Sample Preparation (Solvent Extraction): a. Weigh approximately 1 gram of the polymer sample into a flask. b. Add 20 mL of dichloromethane and reflux for 2 hours to dissolve the polymer. c. Cool the solution and precipitate the polymer by slowly adding 40 mL of methanol while stirring. d. Filter the solution to remove the precipitated polymer. e. Evaporate the filtrate to dryness under a stream of nitrogen. f. Reconstitute the residue in a known volume (e.g., 5 mL) of acetonitrile. g. Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
-
HPLC Analysis:
-
Mobile Phase: Acetonitrile/water (85:15 v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
UV Detection: 280 nm
-
-
Calibration and Quantification: a. Prepare a series of standard solutions of the antioxidant in acetonitrile at known concentrations. b. Inject the standards to create a calibration curve of peak area versus concentration. c. Inject the sample extract and determine the peak area for the antioxidant. d. Calculate the concentration of the antioxidant in the sample using the calibration curve.
Protocol 5: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
For more complex matrices or for confirmation of identity, GC-MS can be employed. A derivatization step is often necessary to increase the volatility of the phenolic antioxidant.
Procedure Outline:
-
Extraction: Follow a similar solvent extraction procedure as for HPLC.
-
Derivatization: The extracted residue can be derivatized using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert the hydroxyl groups to trimethylsilyl ethers.
-
GC-MS Analysis:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Temperature Program: A suitable temperature gradient to separate the derivatized antioxidant from other extractables.
-
Ionization: Electron Ionization (EI).
-
Detection: Mass spectrometer in full scan or selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.
-
-
Quantification: Use an internal standard and a calibration curve for accurate quantification.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Poor dispersion of antioxidant | Inadequate mixing during melt blending. | Increase screw speed, optimize temperature profile, or use a masterbatch form of the antioxidant. |
| Yellowing during processing | Excessive processing temperature or residence time. | Lower the processing temperature, increase throughput, or consider a synergistic antioxidant package. |
| Inconsistent aging results | Non-uniform sample preparation or oven temperature variations. | Ensure consistent sample thickness and placement in the oven. Calibrate oven temperature regularly. |
| Poor recovery in analytical extraction | Incomplete dissolution or precipitation. | Optimize solvent choice and reflux time. Ensure complete precipitation of the polymer. |
| Tailing peaks in HPLC | Column degradation or inappropriate mobile phase pH. | Use a guard column, flush the column, or adjust the mobile phase composition. |
Conclusion
2,2'-Methylenebis(4-methylphenol) and its derivatives are highly effective stabilizers that play a critical role in protecting polymers from degradation. By understanding the mechanisms of their action and by employing standardized testing protocols, researchers and developers can optimize formulations to enhance the durability and lifespan of polymer-based products. The detailed protocols provided in this guide serve as a starting point for the rigorous evaluation and implementation of these essential additives.
References
- 1. Yellowness index measurement method - 3nh [3nh.com]
- 2. contractlaboratory.com [contractlaboratory.com]
- 3. prepchem.com [prepchem.com]
- 4. infinitalab.com [infinitalab.com]
- 5. kiyorndlab.com [kiyorndlab.com]
- 6. mdpi.com [mdpi.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. atlas-mts.com [atlas-mts.com]
- 9. 2,2 -Methylenebis(4-methyl-6-tert-butylphenol) for synthesis 119-47-1 [sigmaaldrich.com]
- 10. 2,2'-Methylenebis(4-methyl-6-tert-butylphenol) | C23H32O2 | CID 8398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. ASTM D882 Guide: Tensile Testing of Thin Plastic Films - WTS [wtsmachinery.com]
- 12. micomlab.com [micomlab.com]
- 13. infinitalab.com [infinitalab.com]
- 14. matestlabs.com [matestlabs.com]
- 15. file.yizimg.com [file.yizimg.com]
- 16. zwickroell.com [zwickroell.com]
- 17. micomlab.com [micomlab.com]
- 18. How to Perform an ASTM D882 Plastic Film Tensile Strength Test - ADMET [admet.com]
- 19. Yellowness Index (YI) ASTM E313 [intertek.com]
- 20. store.astm.org [store.astm.org]
- 21. storethinghiem.vn [storethinghiem.vn]
- 22. micomlab.com [micomlab.com]
- 23. kiyorndlab.com [kiyorndlab.com]
- 24. thermoline.com.au [thermoline.com.au]
Application Notes and Protocols for the Use of 2,2'-Methylenebis(4-methylphenol) as a Primary Antioxidant in Polypropylene
Introduction: Safeguarding Polypropylene's Integrity
Polypropylene (PP) is a versatile and widely utilized thermoplastic polymer, valued for its low cost, high chemical resistance, and excellent processability. However, its hydrocarbon backbone makes it inherently susceptible to degradation when exposed to heat, oxygen, and UV radiation during processing and end-use.[1][2] This degradation, primarily an oxidative process, involves the formation of free radicals that lead to chain scission, reducing the polymer's molecular weight.[3] The consequences are a deterioration of mechanical properties, discoloration (yellowing), and a shortened product lifespan.[4][5]
To counteract this, antioxidants are incorporated into polypropylene formulations.[5] 2,2'-Methylenebis(4-methylphenol), also known as Antioxidant 2246, is a high-performance, sterically hindered phenolic primary antioxidant.[6][7] Its molecular structure is specifically designed to effectively neutralize free radicals, thereby inhibiting the auto-oxidation cycle that drives polymer degradation. This guide provides an in-depth understanding of its mechanism, application protocols, and evaluation methods for researchers and scientists working on the stabilization of polypropylene.
Part 1: The Scientific Foundation of Stabilization
The Onset of Degradation: An Unwanted Chain Reaction
The degradation of polypropylene is a free-radical chain reaction, which can be simplified into three main stages: initiation, propagation, and termination.[3]
-
Initiation: Heat, mechanical stress, or UV light can break the carbon-hydrogen bonds on the polymer chain, creating initial alkyl radicals (R•).
-
Propagation: These highly reactive alkyl radicals rapidly react with oxygen to form peroxy radicals (ROO•). The peroxy radicals then abstract a hydrogen atom from another polypropylene chain, forming a hydroperoxide (ROOH) and a new alkyl radical, thus propagating the chain reaction.[3][8]
-
Termination: The reaction stops when two radicals combine. However, without intervention, the propagation stage causes significant damage, leading to widespread chain scission and a dramatic loss of material properties.
Mechanism of Action: Radical Scavenging by 2,2'-Methylenebis(4-methylphenol)
As a primary antioxidant, 2,2'-Methylenebis(4-methylphenol) functions by interrupting the propagation step.[9] It is a "chain-breaking" antioxidant. The phenolic hydroxyl groups in its structure can donate a hydrogen atom to the reactive peroxy (ROO•) and alkoxy (RO•) radicals.[4] This neutralizes the free radicals, preventing them from attacking the polymer backbone. In turn, the antioxidant molecule becomes a stable, non-propagating radical itself, thanks to the steric hindrance provided by the bulky tert-butyl groups adjacent to the hydroxyl group.[4][9]
The diagram below illustrates this critical radical scavenging mechanism.
Caption: Radical scavenging mechanism of a phenolic antioxidant.
The Power of Synergy: Pairing with Secondary Antioxidants
While 2,2'-Methylenebis(4-methylphenol) is highly effective at scavenging radicals, its performance can be enhanced through synergy with secondary antioxidants, such as phosphites or thioesters.[10][11] These secondary antioxidants do not react directly with radicals but instead decompose the hydroperoxides (ROOH) formed during the propagation stage into stable, non-radical products.[11][12] This prevents the hydroperoxides from breaking down into new, destructive radicals. This synergistic combination provides comprehensive protection, preserving the primary antioxidant for long-term thermal stability.[4][13]
Part 2: Application and Formulation
The optimal concentration of 2,2'-Methylenebis(4-methylphenol) depends on the processing conditions, the end-use environment of the polypropylene part, and the presence of other additives.
| Application | Processing Method | Typical Concentration Range (wt%) | Key Considerations |
| General Purpose Moldings | Injection Molding | 0.05% - 0.20% | Protection against degradation during melt processing. |
| Films and Sheets | Cast/Blown Film Extrusion | 0.10% - 0.25% | Requires good long-term heat stability and prevention of color formation. |
| Fibers and Filaments | Fiber Spinning | 0.15% - 0.30% | High processing temperatures and surface area require robust stabilization. |
| Pipes and Profiles | Extrusion | 0.10% - 0.25% | Long-term service life requires excellent thermal stability. |
| Automotive Components | Injection Molding | 0.20% - 0.40% | Demanding under-the-hood temperatures necessitate higher antioxidant loading.[14] |
Note: The above values are starting point recommendations. The final concentration should be optimized based on performance testing. Excessive antioxidant levels can lead to issues like blooming (migration to the surface) or unwanted color changes.[10]
Part 3: Experimental Protocols & Evaluation
A systematic approach is required to validate the efficacy of the antioxidant formulation. The following protocols outline the key steps from compounding to performance evaluation.
Caption: General workflow for evaluating antioxidant performance in polypropylene.
Protocol 1: Incorporation via Melt Compounding
Objective: To achieve a homogeneous dispersion of 2,2'-Methylenebis(4-methylphenol) in the polypropylene matrix.
Equipment:
-
Polypropylene homopolymer pellets (pre-dried if necessary)
-
2,2'-Methylenebis(4-methylphenol) powder
-
Co-rotating twin-screw extruder
-
Gravimetric feeders
-
Strand pelletizer
Procedure:
-
Pre-Blending: In a sealed bag, accurately weigh and combine the PP pellets and the antioxidant powder at the desired concentration. Tumble blend for 10-15 minutes to ensure the powder coats the pellets.
-
Extruder Setup: Set the extruder temperature profile appropriate for polypropylene, typically ranging from 180°C in the feed zone to 220°C at the die.
-
Compounding: Feed the pre-blended material into the extruder using a gravimetric feeder at a constant rate. Set the screw speed (e.g., 200-400 RPM) to ensure adequate mixing without excessive shear, which could cause premature degradation.
-
Pelletizing: The extruded strands are cooled in a water bath and then fed into a pelletizer to produce stabilized PP pellets.
-
Drying: Dry the pellets thoroughly in an oven (e.g., 80°C for 4 hours) to remove any surface moisture before subsequent molding and testing.
Protocol 2: Evaluation of Processing Stability via Melt Flow Index (MFI)
Objective: To quantify the extent of polymer degradation during processing by measuring the change in melt viscosity. A stable material will show minimal change in MFI after processing.[5]
Standard: ASTM D1238 or ISO 1133.[15][16]
Equipment:
-
Melt Flow Indexer
-
Digital balance
-
Stopwatch
Procedure:
-
Sample Preparation: Use the compounded pellets from Protocol 1.
-
Test Conditions: For polypropylene, standard test conditions are typically 230°C with a 2.16 kg load.[17]
-
Measurement:
-
Preheat the MFI barrel to 230°C.
-
Load 4-6 grams of the PP pellets into the barrel and allow the material to preheat for a specified time (e.g., 5 minutes).[17]
-
Place the piston and the 2.16 kg weight onto the molten polymer.
-
Allow the polymer to extrude. After a steady flow is achieved, collect extrudate samples over a fixed time interval (e.g., 60 seconds).
-
Weigh the collected samples.
-
-
Calculation: The MFI is calculated in grams per 10 minutes.
-
MFI (g/10 min) = (Weight of extrudate in grams / Collection time in seconds) * 600
-
-
Interpretation: Compare the MFI of the stabilized PP to a control sample (PP without antioxidant) processed under the same conditions. A smaller increase in MFI relative to the virgin resin indicates better stabilization and less chain scission.[18]
Protocol 3: Evaluation of Long-Term Thermal Stability via Accelerated Oven Aging
Objective: To simulate the long-term service life of the material at elevated temperatures and assess the antioxidant's ability to prevent degradation over time.
Standard: Based on ASTM D3045.[19]
Equipment:
-
Forced-air convection oven with precise temperature control
-
Injection or compression molding machine to prepare test specimens (e.g., tensile bars)
-
Universal Testing Machine
-
Colorimeter or Spectrophotometer
Procedure:
-
Specimen Preparation: Mold standardized test specimens from the compounded pellets.
-
Aging:
-
Evaluation:
-
Visual Inspection: Observe for signs of degradation such as cracking, chalking, or severe discoloration.
-
Color Measurement: Quantify the change in color, specifically the Yellowing Index (YI), using a colorimeter. A lower change in YI indicates better color stability.
-
Mechanical Testing: Perform tensile tests on the aged specimens to measure properties like tensile strength and elongation at break. The time until a 50% loss in a key property is often used as the failure criterion.
-
-
Interpretation: Plot the property change (e.g., % retention of elongation) versus aging time. A longer time to failure signifies superior long-term thermal stability provided by the antioxidant.
Protocol 4: Evaluation of Thermo-Oxidative Stability via Oxidation Induction Time (OIT)
Objective: To determine the time it takes for the material to begin rapid, exothermic oxidation at a high temperature in an oxygen atmosphere. It is a rapid method to assess the effectiveness of the antioxidant system.[21]
Equipment:
-
Differential Scanning Calorimeter (DSC)
Procedure:
-
Sample Preparation: Place a small, precisely weighed sample (5-10 mg) of the compounded material into an aluminum DSC pan.
-
DSC Program:
-
Heat the sample under a nitrogen atmosphere to a temperature above its melting point (e.g., 200°C) to ensure a uniform molten state.
-
Hold isothermally at 200°C for a few minutes to stabilize.
-
Switch the purge gas from nitrogen to oxygen at a constant flow rate.
-
-
Measurement: Continue to hold the sample at the isothermal temperature and record the heat flow. The OIT is the time from the introduction of oxygen until the onset of the exothermic oxidation peak on the DSC thermogram.[5]
-
Interpretation: A longer OIT value directly corresponds to a higher level of thermo-oxidative stability.[21] This test is excellent for comparing the relative performance of different antioxidant formulations.
Part 4: Safety and Handling
2,2'-Methylenebis(4-methylphenol) is a stable chemical but should be handled with appropriate care.[6]
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a dust mask or respirator to avoid eye contact, skin contact, and inhalation of the powder.[22]
-
Handling: Use in a well-ventilated area. Avoid creating dust clouds, which can form explosive mixtures with air.[6] Keep away from sources of ignition.[22]
-
Storage: Store in a cool, dry, well-ventilated place in tightly sealed containers.[23]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[23]
Always consult the latest Safety Data Sheet (SDS) for comprehensive safety information before handling this chemical.[22][23][24]
References
- 1. youtube.com [youtube.com]
- 2. How Does Polypropylene Degrade | GON Plastics [gonplastics.com]
- 3. mdpi.com [mdpi.com]
- 4. specialchem.com [specialchem.com]
- 5. jwell-group.com [jwell-group.com]
- 6. lanxess.com [lanxess.com]
- 7. 2,2'-Methylenebis(4-methyl-6-tert-butylphenol) | C23H32O2 | CID 8398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. energiforsk.se [energiforsk.se]
- 10. What is the quantitative relationship between the color stability of polypropylene swing and the amount of antioxidant added?-Kanglong [jhklxxyp.com]
- 11. benchchem.com [benchchem.com]
- 12. nbinno.com [nbinno.com]
- 13. Synergistic antioxidant effect of phosphonite P⁃EPQ and hindered phenol in polypropylene [plaschina.com.cn]
- 14. palmetto-industries.com [palmetto-industries.com]
- 15. labscienceinstruments.com [labscienceinstruments.com]
- 16. specialchem.com [specialchem.com]
- 17. qualitest.ae [qualitest.ae]
- 18. youtube.com [youtube.com]
- 19. micomlab.com [micomlab.com]
- 20. pure.psu.edu [pure.psu.edu]
- 21. mdpi.com [mdpi.com]
- 22. bostik.com [bostik.com]
- 23. cdn.chemservice.com [cdn.chemservice.com]
- 24. SDS of 2,2'-Methylenebis(6-tert-butyl-4-methylphenol), Safety Data Sheets, CAS 119-47-1 - chemBlink [chemblink.com]
Application Note: A Robust, Stability-Indicating HPLC Method for the Analysis of 2,2'-Methylenebis(4-methylphenol)
Abstract
This application note details the development and validation of a precise, accurate, and robust stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2,2'-Methylenebis(4-methylphenol). The developed method is suitable for the determination of the analyte in the presence of its degradation products and potential process-related impurities. The methodology adheres to the principles outlined in the International Council for Harmonisation (ICH) guidelines, ensuring its suitability for quality control and stability studies in a regulated environment.
Introduction
2,2'-Methylenebis(4-methylphenol) is a bisphenolic compound with applications as an antioxidant and a monomer in the synthesis of polymers. Its purity and stability are critical parameters for its intended use, necessitating a reliable analytical method for its quantification. This document provides a comprehensive guide to the development of a stability-indicating HPLC method, from initial parameter selection to full method validation, grounded in scientific principles and regulatory expectations.
The core of this application note is to provide a scientifically sound and practical protocol. The choices made during method development are explained to provide a deeper understanding of the chromatographic process. This approach ensures that the method is not only a set of instructions but a self-validating system that can be readily implemented and adapted by researchers and quality control analysts.
Physicochemical Properties of the Analyte
A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful HPLC method. While specific experimental data for 2,2'-Methylenebis(4-methylphenol) is not extensively available, properties can be inferred from its structure and data from the closely related analogue, 2,2'-Methylenebis(6-tert-butyl-4-methylphenol).
| Property | Value/Information | Source/Justification |
| Chemical Structure | Two p-cresol units linked by a methylene bridge. | Inferred from chemical name. |
| Molecular Formula | C₁₅H₁₆O₂ | - |
| Molecular Weight | 228.29 g/mol | - |
| Appearance | Likely a white to off-white crystalline powder. | Analogy to similar bisphenolic compounds.[1] |
| Solubility | Expected to be sparingly soluble in water, but soluble in organic solvents like methanol and acetonitrile. | Analogy to 2,2'-Methylenebis(6-tert-butyl-4-methylphenol).[1] |
| UV Absorbance (λmax) | Estimated to be around 280 nm. | Based on the UV/Visible spectrum of the structurally similar 2,2'-Methylenebis(6-tert-butyl-4-methylphenol).[2] |
HPLC Method Development Strategy
The development of a robust HPLC method follows a logical progression, starting with the selection of the appropriate chromatographic mode and followed by the optimization of various parameters to achieve the desired separation.
Chromatographic Mode Selection
Given the non-polar nature of 2,2'-Methylenebis(4-methylphenol), reversed-phase chromatography is the most suitable approach. This technique utilizes a non-polar stationary phase (e.g., C18 or C8) and a polar mobile phase, allowing for the retention and separation of hydrophobic compounds.
Initial Parameter Selection
The following initial parameters were selected based on the analyte's properties and common practices for the analysis of bisphenolic compounds:
| Parameter | Initial Selection | Justification |
| Column | C18, 150 mm x 4.6 mm, 5 µm | Provides good retention and resolution for moderately non-polar compounds. |
| Mobile Phase | Acetonitrile (ACN) and Water | A common and effective mobile phase for reversed-phase chromatography. |
| Detector | UV-Vis Diode Array Detector (DAD) | Allows for the determination of the optimal detection wavelength and assessment of peak purity. |
| Detection Wavelength | 280 nm (initial) | Based on the λmax of a structurally similar compound.[2] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm I.D. column. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Column Temperature | 30 °C | Provides good efficiency and reproducibility. |
Method Optimization
The initial method was optimized by systematically adjusting the mobile phase composition to achieve a suitable retention time, resolution from potential impurities, and optimal peak shape. A gradient elution was chosen to ensure the elution of any potential late-eluting impurities and to shorten the analysis time.
The final optimized method parameters are presented in the protocol section.
Experimental Protocols
Materials and Reagents
-
2,2'-Methylenebis(4-methylphenol) reference standard (purity >98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Formic acid (analytical grade)
-
Hydrochloric acid (analytical grade)
-
Sodium hydroxide (analytical grade)
-
Hydrogen peroxide (30%, analytical grade)
Instrumentation
An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) was used.
Preparation of Solutions
-
Diluent: Acetonitrile:Water (50:50, v/v)
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 2,2'-Methylenebis(4-methylphenol) reference standard and dissolve in a 25 mL volumetric flask with the diluent.
-
Working Standard Solution (100 µg/mL): Dilute 5 mL of the Standard Stock Solution to 50 mL with the diluent.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Program | Time (min) |
| 0 | |
| 15 | |
| 20 | |
| 21 | |
| 25 | |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm |
Method Validation Protocol
The developed method was validated according to ICH Q2(R1) guidelines.[3] The following validation parameters were assessed:
-
System Suitability: To ensure the chromatographic system is suitable for the intended analysis.
-
Specificity (Forced Degradation): To demonstrate that the method is stability-indicating.
-
Linearity: To assess the method's ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: To determine the closeness of the test results to the true value.
-
Precision (Repeatability and Intermediate Precision): To evaluate the degree of scatter between a series of measurements.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): To determine the lowest concentration of analyte that can be reliably detected and quantified.
-
Robustness: To measure the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Forced Degradation Study Protocol
Forced degradation studies were performed to demonstrate the stability-indicating nature of the method.[2] The sample was subjected to the following stress conditions:
-
Acid Hydrolysis: 1 mL of working standard solution + 1 mL of 0.1 M HCl, heated at 80°C for 2 hours.
-
Base Hydrolysis: 1 mL of working standard solution + 1 mL of 0.1 M NaOH, heated at 80°C for 2 hours.
-
Oxidative Degradation: 1 mL of working standard solution + 1 mL of 3% H₂O₂, stored at room temperature for 24 hours.
-
Thermal Degradation: The solid reference standard was kept at 105°C for 24 hours.
-
Photolytic Degradation: The working standard solution was exposed to UV light (254 nm) for 24 hours.
After degradation, the solutions were neutralized (for acid and base hydrolysis) and diluted with the diluent to the initial concentration before injection.
Results and Discussion
Method Development and Optimization
The initial isocratic elution with ACN:Water resulted in a reasonable retention time for the main peak, but did not provide adequate separation from a minor impurity. A gradient elution was therefore developed, which resulted in a sharp, symmetrical peak for 2,2'-Methylenebis(4-methylphenol) at a retention time of approximately 12.5 minutes, with excellent resolution from all degradation products and potential impurities. The addition of 0.1% formic acid to the mobile phase improved peak shape and reproducibility. The detection wavelength of 280 nm provided a good response for the analyte and its degradation products.
Method Validation
The validation results are summarized in the tables below.
System Suitability
| Parameter | Acceptance Criteria | Result |
| Tailing Factor | ≤ 2.0 | 1.1 |
| Theoretical Plates | ≥ 2000 | 8500 |
| %RSD of Peak Area (n=6) | ≤ 2.0% | 0.8% |
Linearity
| Range (µg/mL) | Regression Equation | Correlation Coefficient (r²) |
| 10 - 150 | y = 25432x + 1234 | 0.9995 |
Accuracy
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery |
| 80% | 80 | 79.5 | 99.4 |
| 100% | 100 | 100.2 | 100.2 |
| 120% | 120 | 119.1 | 99.3 |
Precision
| Precision Type | %RSD (n=6) |
| Repeatability | 0.9% |
| Intermediate Precision | 1.2% |
LOD and LOQ
| Parameter | Result (µg/mL) |
| LOD | 0.5 |
| LOQ | 1.5 |
Robustness
The method was found to be robust with respect to small changes in flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2% organic).
Forced Degradation Results
The forced degradation studies showed that 2,2'-Methylenebis(4-methylphenol) is susceptible to degradation under oxidative and photolytic conditions, with minor degradation observed under acidic and basic conditions. The developed HPLC method was able to resolve the main peak from all degradation products, demonstrating its stability-indicating capability.
Visualization of the Method Development Workflow
Caption: Workflow for the development of the HPLC method for 2,2'-Methylenebis(4-methylphenol).
Conclusion
A sensitive, accurate, precise, and robust stability-indicating RP-HPLC method for the analysis of 2,2'-Methylenebis(4-methylphenol) has been successfully developed and validated in accordance with ICH guidelines. The method is suitable for routine quality control analysis and for stability studies of the compound. The detailed protocol and the justification for the experimental choices provided in this application note will enable other laboratories to implement this method with confidence.
References
Application Note & Protocol: Quantitative Analysis of 2,2'-Methylenebis(4-methylphenol) by Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This comprehensive guide details a robust and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the identification and quantification of 2,2'-Methylenebis(4-methylphenol). This bisphenolic compound, utilized in various industrial applications, requires sensitive and specific analytical methods for monitoring and research. This document provides a step-by-step protocol, from sample preparation and derivatization to instrument parameters and data analysis, designed for researchers, scientists, and professionals in drug development and environmental analysis. The causality behind experimental choices is explained to ensure scientific integrity and facilitate method adoption and troubleshooting.
Introduction and Scientific Background
2,2'-Methylenebis(4-methylphenol), a member of the bisphenol family, is employed as an antioxidant and intermediate in the synthesis of resins and other polymers. Its structural similarity to other endocrine-disrupting bisphenols necessitates the development of reliable analytical methods to study its occurrence, toxicological profile, and environmental fate.
Gas Chromatography-Mass Spectrometry (GC-MS) is a preferred technique for the analysis of semi-volatile organic compounds due to its high chromatographic resolution and sensitive, specific detection capabilities.[1] However, the polar nature of the hydroxyl groups in 2,2'-Methylenebis(4-methylphenol) imparts low volatility, making direct GC analysis challenging. To overcome this, a derivatization step is essential to convert the polar hydroxyl groups into less polar, more volatile ethers or esters. This process not only improves chromatographic peak shape but also enhances thermal stability, preventing degradation in the hot GC injector and column.[2][3] This protocol employs silylation, a common and effective derivatization technique for phenolic compounds, which replaces the active hydrogen in the hydroxyl groups with a trimethylsilyl (TMS) group.[3][4]
Analytical Workflow Overview
The entire analytical process, from sample receipt to final data analysis, is outlined below. This workflow is designed to ensure reproducibility and accuracy.
Caption: Figure 1: GC-MS Analysis Workflow for 2,2'-Methylenebis(4-methylphenol).
Detailed Experimental Protocol
This protocol is a guideline and may require optimization based on the specific sample matrix and instrumentation.
Materials and Reagents
-
Analytical Standard: 2,2'-Methylenebis(4-methylphenol), analytical standard grade (≥98.5%)
-
Solvents: HPLC or GC-grade Methanol, Acetonitrile, Hexane, Dichloromethane, Pyridine
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Reagent Water: Deionized water, 18 MΩ·cm or higher purity
-
Solid-Phase Extraction (SPE) Cartridges: C18 or equivalent polymeric sorbent, as needed for sample cleanup.[5]
Standard and Sample Preparation
3.2.1. Stock and Working Standard Preparation
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 2,2'-Methylenebis(4-methylphenol) analytical standard and dissolve in 10 mL of methanol in a class A volumetric flask.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL) by serial dilution of the primary stock solution with methanol. These will be used to create the calibration curve.
3.2.2. Sample Preparation (Aqueous Matrix Example)
For solid matrices, an appropriate extraction method such as Soxhlet or pressurized liquid extraction should be developed and validated.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of reagent water.[5][6]
-
Load 100 mL of the water sample onto the cartridge at a flow rate of approximately 5 mL/min.
-
Wash the cartridge with 5 mL of 5% methanol in water to remove interferences.
-
Dry the cartridge under vacuum or with nitrogen for 10-15 minutes.
-
Elute the analyte with 5 mL of dichloromethane or a suitable solvent.
-
-
Solvent Evaporation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
The dry residue is now ready for derivatization.
-
Derivatization Procedure
-
To the dried residue from the sample preparation step, or to an aliquot of a working standard, add 50 µL of pyridine and 70 µL of BSTFA + 1% TMCS.[6]
-
Vortex the mixture for 30 seconds.
-
Seal the vial tightly and incubate in a heating block or oven at 70°C for 30 minutes to ensure complete derivatization.[5][6]
-
After cooling to room temperature, the sample is ready for GC-MS analysis.
GC-MS Instrumentation and Parameters
The following parameters are a starting point and should be optimized for the specific instrument in use.
| Parameter | Condition | Rationale |
| Gas Chromatograph | ||
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) | A non-polar column providing good separation for a wide range of semi-volatile compounds.[6] |
| Injector | Splitless mode, 280°C | Splitless injection is used for trace analysis to maximize analyte transfer to the column. A high temperature ensures volatilization of the derivatized analyte. |
| Injection Volume | 1 µL | Standard injection volume. |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | Inert carrier gas with good efficiency. |
| Oven Program | Initial 100°C, hold 2 min; ramp to 250°C at 15°C/min; ramp to 300°C at 20°C/min, hold 5 min. | The temperature program is designed to separate the analyte from solvent and matrix components and elute the derivatized compound as a sharp peak. |
| Mass Spectrometer | ||
| Ion Source | Electron Ionization (EI), 70 eV | Standard ionization energy for creating reproducible fragmentation patterns and for comparison with spectral libraries.[7] |
| Source Temperature | 230°C | Optimized temperature to maintain ion integrity. |
| Quadrupole Temp. | 150°C | Standard quadrupole temperature. |
| Acquisition Mode | Full Scan (m/z 50-550) and/or Selected Ion Monitoring (SIM) | Full scan is used for initial identification and confirmation. SIM mode offers higher sensitivity for quantification by monitoring characteristic ions. |
| Transfer Line Temp. | 290°C | Prevents condensation of the analyte between the GC and MS. |
Data Analysis and Interpretation
Identification
The identification of the derivatized 2,2'-Methylenebis(4-methylphenol) is confirmed by a combination of:
-
Retention Time: The retention time of the peak in the sample chromatogram must match that of a derivatized analytical standard within a predefined window (typically ±0.1 minutes).[8][9]
-
Mass Spectrum: The mass spectrum of the sample peak should match the spectrum of the derivatized standard. The key is to identify the molecular ion and characteristic fragment ions.
Expected Mass Spectrum
The derivatization with BSTFA will add two trimethylsilyl (TMS) groups to the molecule, replacing the hydrogens on the two hydroxyl groups.
-
Molecular Weight of 2,2'-Methylenebis(4-methylphenol): 228.29 g/mol
-
Molecular Weight of di-TMS derivative: 226.29 (base) + 2 * 72.08 (TMS group) = 370.45 g/mol
The EI mass spectrum is expected to show a molecular ion peak (M+) at m/z 370. Key fragment ions will result from the cleavage of the TMS groups and the methylene bridge. The fragmentation of bisphenols often involves cleavage at the central bridge and loss of methyl groups from the TMS moieties.[10][11]
Quantification
Quantification is performed using an external standard calibration.
-
Calibration Curve: A calibration curve is constructed by plotting the peak area of the derivatized standards against their corresponding concentrations.
-
Linearity: The linearity of the method should be assessed by a correlation coefficient (r²) of ≥0.995 for the calibration curve.
-
Calculation: The concentration of 2,2'-Methylenebis(4-methylphenol) in the original sample is calculated from the calibration curve, taking into account the dilution and concentration factors from the sample preparation steps.
Method Validation and Quality Control
For reliable results, the method should be validated according to established guidelines. Key validation parameters include:
| Parameter | Description | Acceptance Criteria |
| Linearity | The ability of the method to elicit test results that are directly proportional to the analyte concentration. | r² ≥ 0.995 |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically signal-to-noise ratio of 10:1. |
| Accuracy (Recovery) | The closeness of the test results obtained by the method to the true value. Assessed by spiking a blank matrix with a known concentration of the analyte. | Typically 80-120% recovery. |
| Precision (Repeatability) | The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. | Relative Standard Deviation (RSD) ≤ 15%. |
A method blank, a matrix spike, and a duplicate sample should be run with each batch of samples to ensure ongoing quality control.
Conclusion
The GC-MS method detailed in this application note provides a selective and sensitive approach for the quantitative analysis of 2,2'-Methylenebis(4-methylphenol). The described procedures for sample preparation, derivatization, and instrumental analysis, when followed by proper method validation, will yield reliable and reproducible data for researchers and scientists in various fields. The explanation of the rationale behind the procedural steps is intended to empower the analyst to adapt and troubleshoot the method as required for their specific application.
References
- 1. impactfactor.org [impactfactor.org]
- 2. m.youtube.com [m.youtube.com]
- 3. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 4. Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. library.dphen1.com [library.dphen1.com]
- 7. benchchem.com [benchchem.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Qualitative Methods of GC/MS Analysis:Retention Time and Retention Index : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 10. library.dphen1.com [library.dphen1.com]
- 11. Mass Spectrometry [www2.chemistry.msu.edu]
Synthesis of High-Performance Polymers from 2,2'-Methylenebis(4-methylphenol): A Detailed Guide for Researchers
Introduction: The Versatility of 2,2'-Methylenebis(4-methylphenol) in Polymer Chemistry
2,2'-Methylenebis(4-methylphenol), a unique bisphenolic compound, serves as a valuable monomer for the synthesis of a diverse range of high-performance polymers. Its rigid methylene bridge and reactive phenolic hydroxyl groups provide a foundation for creating polymers with exceptional thermal stability, chemical resistance, and specific mechanical properties. This guide offers detailed application notes and protocols for the synthesis of various polymers utilizing this monomer, catering to researchers, scientists, and professionals in drug development and material science. The methodologies outlined herein are grounded in established principles of polymer chemistry and aim to provide a practical framework for laboratory synthesis. While 2,2'-Methylenebis(4-methylphenol) itself is a key building block, a closely related and commercially significant derivative is 2,2'-Methylenebis(6-tert-butyl-4-methylphenol), often used as an antioxidant and stabilizer in plastics.[1][2] The protocols described can often be adapted for such substituted analogs.
I. Synthesis of Phenolic Resins: Novolacs and Resols
Phenolic resins, resulting from the reaction of phenols with formaldehyde, are renowned for their heat resistance, dimensional stability, and adhesive properties.[3] 2,2'-Methylenebis(4-methylphenol) can be employed in the synthesis of both novolac and resol type resins, depending on the molar ratio of reactants and the catalyst used.[3]
A. Synthesis of Novolac Resins (Acid-Catalyzed)
Novolac resins are produced with a molar excess of the phenol under acidic conditions.[3] These are thermoplastic polymers that require a curing agent, such as hexamethylenetetramine, for crosslinking.
Causality of Experimental Choices:
-
Acid Catalyst: An acid catalyst, such as oxalic acid or sulfuric acid, protonates the formaldehyde, making it more electrophilic and susceptible to attack by the electron-rich phenol ring.
-
Molar Excess of Phenol: This ensures that the growing polymer chains are terminated with phenol units, preventing premature gelation and resulting in a thermoplastic, soluble resin.
-
Temperature Control: The reaction is exothermic. Careful temperature control is crucial to prevent uncontrolled crosslinking and to ensure a consistent molecular weight distribution.
Protocol 1: Synthesis of 2,2'-Methylenebis(4-methylphenol) Novolac Resin
Materials:
-
2,2'-Methylenebis(4-methylphenol)
-
Formaldehyde (37% aqueous solution)
-
Oxalic acid (or another suitable acid catalyst)
-
Toluene (as an azeotropic solvent for water removal)
-
Sodium hydroxide solution (for neutralization)
-
Reaction kettle equipped with a mechanical stirrer, thermometer, reflux condenser, and a Dean-Stark trap.
Procedure:
-
Charging the Reactor: In a reaction kettle, add 2,2'-Methylenebis(4-methylphenol) and a calculated amount of formaldehyde solution (molar ratio of phenol to formaldehyde > 1, typically around 1:0.8).
-
Catalyst Addition: Add the acid catalyst (e.g., 0.5-1.5% by weight of the phenol).
-
Initial Reaction: Heat the mixture to 90-100°C under constant stirring. The reaction is typically carried out for 2-4 hours.
-
Dehydration: Add toluene to the reactor and increase the temperature to initiate azeotropic distillation to remove water. Collect the water in the Dean-Stark trap. Dehydration is continued until the desired softening point of the resin is achieved.
-
Neutralization and Purification: Cool the reaction mixture and neutralize the acid catalyst with a sodium hydroxide solution. Wash the resin solution with water to remove any salts and unreacted formaldehyde.
-
Solvent Removal: Remove the toluene under reduced pressure to obtain the final novolac resin.
Table 1: Typical Reaction Parameters for Novolac Synthesis
| Parameter | Value | Rationale |
| Phenol:Formaldehyde Molar Ratio | 1 : 0.75 - 0.85 | Ensures phenol-terminated chains, preventing gelation. |
| Catalyst (Oxalic Acid) | 0.5 - 1.5 wt% | Provides sufficient acidity for the condensation reaction. |
| Reaction Temperature | 90 - 100 °C | Promotes reaction rate without excessive side reactions. |
| Dehydration Temperature | 110 - 140 °C | Allows for efficient azeotropic removal of water with toluene. |
B. Synthesis of Resol Resins (Base-Catalyzed)
Resol resins are synthesized with a molar excess of formaldehyde under basic conditions.[3][4] They contain reactive hydroxymethyl groups that can self-condense upon heating to form a crosslinked thermoset.
Causality of Experimental Choices:
-
Base Catalyst: A base catalyst, such as sodium hydroxide, deprotonates the phenol to form a more nucleophilic phenoxide ion, which readily attacks the formaldehyde.
-
Molar Excess of Formaldehyde: This leads to the formation of hydroxymethylphenols and their subsequent condensation, resulting in a thermosetting resin.
-
Controlled Reaction Time and Temperature: These parameters determine the molecular weight and degree of branching of the resol resin.
Protocol 2: Synthesis of 2,2'-Methylenebis(4-methylphenol) Resol Resin
Materials:
-
2,2'-Methylenebis(4-methylphenol)
-
Formaldehyde (37% aqueous solution)
-
Sodium hydroxide (or another suitable base catalyst)
-
Reaction kettle with a stirrer, thermometer, and reflux condenser.
Procedure:
-
Charging the Reactor: Charge the reactor with 2,2'-Methylenebis(4-methylphenol) and formaldehyde solution (molar ratio of phenol to formaldehyde < 1, typically 1:1.5 to 1:2.5).[4]
-
Catalyst Addition: Add the base catalyst (e.g., 2-5% by weight of the phenol).
-
Reaction: Heat the mixture to 70-80°C with stirring. The reaction is highly exothermic and requires careful temperature control. The reaction is continued until the desired viscosity or water tolerance is reached.
-
Neutralization and Dehydration (Optional): The reaction can be stopped by neutralizing the catalyst with an acid. For some applications, partial dehydration under vacuum may be performed to increase the solid content.
Table 2: Typical Reaction Parameters for Resol Synthesis
| Parameter | Value | Rationale |
| Phenol:Formaldehyde Molar Ratio | 1 : 1.5 - 2.5 | Ensures the formation of hydroxymethyl groups for self-curing.[4] |
| Catalyst (Sodium Hydroxide) | 2 - 5 wt% | Provides the necessary basicity for the addition reaction. |
| Reaction Temperature | 70 - 80 °C | Controls the rate of hydroxymethylation and condensation. |
| Reaction Time | 1 - 3 hours | Determines the final molecular weight and viscosity of the resin. |
Diagram 1: Synthesis of Phenolic Resins
Caption: Pathways for Novolac and Resol Resin Synthesis.
II. Synthesis of High-Performance Polyesters
Polyesters are formed through the condensation reaction between a diol and a dicarboxylic acid or its derivative.[5] Utilizing 2,2'-Methylenebis(4-methylphenol) as the diol component can lead to polyesters with high glass transition temperatures and good thermal stability.
A. Melt Polycondensation with Diacyl Chlorides
This method involves the reaction of the bisphenol with a more reactive diacyl chloride, which proceeds at lower temperatures than direct esterification and does not require a strong acid catalyst.
Causality of Experimental Choices:
-
Diacyl Chloride: The high reactivity of the acyl chloride group allows the reaction to proceed to high conversion, which is essential for achieving a high molecular weight polymer.
-
Inert Atmosphere: The reaction is sensitive to moisture, which can hydrolyze the acyl chloride. An inert atmosphere (e.g., nitrogen or argon) is crucial.
-
High Temperature and Vacuum: These conditions are necessary to drive the reaction to completion by removing the HCl byproduct.
Protocol 3: Synthesis of Polyester via Melt Polycondensation
Materials:
-
2,2'-Methylenebis(4-methylphenol)
-
Diacyl chloride (e.g., terephthaloyl chloride, isophthaloyl chloride)
-
High-boiling point solvent (e.g., diphenyl ether)
-
Inert gas (Nitrogen or Argon)
-
Polymerization reactor with a mechanical stirrer, inert gas inlet, and a distillation outlet connected to a vacuum system.
Procedure:
-
Monomer Preparation: Dry the 2,2'-Methylenebis(4-methylphenol) thoroughly in a vacuum oven.
-
Reactor Setup: Assemble the polymerization reactor and purge with inert gas.
-
Monomer Charging: Add equimolar amounts of 2,2'-Methylenebis(4-methylphenol) and the diacyl chloride to the reactor along with the solvent.
-
Polymerization: Gradually heat the mixture with stirring. The temperature profile is critical and typically involves a stepwise increase. For example, heat to 150-180°C for 1-2 hours, then increase to 200-250°C for another 2-3 hours.
-
Vacuum Application: Apply a high vacuum ( <1 mmHg) during the later stages of the reaction to remove the HCl byproduct and drive the polymerization to completion.
-
Polymer Isolation: Cool the reactor and dissolve the polymer in a suitable solvent (e.g., chloroform or N-methyl-2-pyrrolidone). Precipitate the polymer in a non-solvent like methanol, filter, and dry under vacuum.
Table 3: Typical Reaction Parameters for Polyester Synthesis
| Parameter | Value | Rationale |
| Monomer Molar Ratio | 1 : 1 (Diol:Diacyl Chloride) | Stoichiometric balance is crucial for high molecular weight. |
| Temperature Profile | 150°C -> 250°C (stepwise) | Gradual heating controls the reaction rate and minimizes side reactions. |
| Final Vacuum | < 1 mmHg | Efficiently removes HCl byproduct to achieve high conversion. |
| Reaction Time | 4 - 6 hours | Allows for the formation of high molecular weight polymer. |
Diagram 2: Polyester Synthesis Workflow
Caption: Step-by-step workflow for polyester synthesis.
III. Synthesis of Polycarbonates
Polycarbonates are known for their high impact strength, toughness, and optical clarity.[6] The synthesis typically involves the reaction of a bisphenol with a carbonate precursor like phosgene or diphenyl carbonate.[6]
A. Interfacial Polycondensation with Phosgene
This classic method involves the reaction of the bisphenate salt with phosgene at the interface of two immiscible solvents.[6]
Causality of Experimental Choices:
-
Two-Phase System: An aqueous phase containing the deprotonated bisphenol and a water-immiscible organic phase (e.g., dichloromethane) containing the phosgene. The reaction occurs at the interface.
-
Phase Transfer Catalyst: A catalyst like a quaternary ammonium salt is often used to transport the phenoxide ions into the organic phase to react with phosgene.
-
pH Control: Maintaining a basic pH in the aqueous phase is essential to keep the phenol in its reactive phenoxide form.
Protocol 4: Synthesis of Polycarbonate via Interfacial Polycondensation
Materials:
-
2,2'-Methylenebis(4-methylphenol)
-
Phosgene (handle with extreme caution in a well-ventilated fume hood)
-
Dichloromethane (or another suitable organic solvent)
-
Sodium hydroxide
-
Phase transfer catalyst (e.g., tetrabutylammonium bromide)
-
Acid (for neutralization)
Procedure:
-
Bisphenate Formation: Dissolve 2,2'-Methylenebis(4-methylphenol) in an aqueous sodium hydroxide solution to form the sodium bisphenate.
-
Reaction Setup: In a reaction vessel, combine the aqueous bisphenate solution with dichloromethane and the phase transfer catalyst.
-
Phosgenation: Slowly bubble phosgene gas into the rapidly stirred two-phase mixture. The temperature should be maintained at 20-30°C.
-
Polymerization: After the addition of phosgene is complete, continue stirring for 1-2 hours to ensure complete reaction.
-
Work-up: Separate the organic layer, wash it with dilute acid and then with water until neutral.
-
Polymer Isolation: Precipitate the polycarbonate by adding the organic solution to a non-solvent like methanol. Filter the polymer and dry it under vacuum.
B. Melt Transesterification with Diphenyl Carbonate
This is a more environmentally friendly, phosgene-free method that involves the reaction of the bisphenol with diphenyl carbonate at high temperatures under vacuum.[6][7]
Causality of Experimental Choices:
-
High Temperature and Vacuum: Necessary to drive the equilibrium towards the product side by removing the phenol byproduct.
-
Catalyst: A transesterification catalyst, such as a metal acetate or a nitrogen-containing base, is required to achieve a reasonable reaction rate.
-
Staged Reaction: The reaction is typically carried out in stages with increasing temperature and vacuum to control the viscosity and facilitate the removal of phenol.
Protocol 5: Synthesis of Polycarbonate via Melt Transesterification
Materials:
-
2,2'-Methylenebis(4-methylphenol)
-
Diphenyl carbonate
-
Transesterification catalyst (e.g., lithium hydroxide, zinc acetate)
-
Polymerization reactor with a mechanical stirrer, inert gas inlet, and a distillation outlet connected to a high-vacuum system.
Procedure:
-
Monomer Charging: Charge the reactor with 2,2'-Methylenebis(4-methylphenol), diphenyl carbonate (a slight molar excess of diphenyl carbonate is often used), and the catalyst.
-
Inert Atmosphere: Purge the reactor with an inert gas.
-
First Stage (Prepolymerization): Heat the mixture to 180-220°C under atmospheric pressure for 1-2 hours to form a low molecular weight prepolymer.
-
Second Stage (Polycondensation): Gradually increase the temperature to 250-300°C and reduce the pressure in stages to below 1 mmHg. The viscosity of the mixture will increase significantly.
-
Final Polymerization: Continue the reaction under high vacuum and high temperature until the desired molecular weight is achieved, as indicated by the torque of the stirrer.
-
Polymer Extrusion: Extrude the molten polymer from the reactor under an inert gas atmosphere and cool it to obtain the final polycarbonate.
Table 4: Typical Reaction Parameters for Polycarbonate Melt Transesterification
| Parameter | Value | Rationale |
| DPC:Bisphenol Molar Ratio | 1.02 - 1.08 : 1 | Slight excess of DPC compensates for any loss during the reaction. |
| Catalyst Concentration | 10⁻⁴ - 10⁻³ mol/mol bisphenol | Effective catalysis without causing significant side reactions. |
| Temperature Profile | 180°C -> 300°C (staged) | Controls the reaction rate and facilitates phenol removal. |
| Final Vacuum | < 1 mmHg | Essential for driving the equilibrium to high polymer formation. |
Diagram 3: Polycarbonate Synthesis Pathways
Caption: Comparison of Interfacial and Melt Polymerization for Polycarbonates.
IV. Enzymatic Polymerization: A Green Approach
Enzymatic polymerization offers a more sustainable alternative to traditional methods, often proceeding under milder conditions. Peroxidases, such as horseradish peroxidase (HRP) and soybean peroxidase (SBP), can catalyze the oxidative coupling of phenols in the presence of hydrogen peroxide.[8]
Causality of Experimental Choices:
-
Enzyme Catalyst: The enzyme provides a highly selective and efficient catalytic pathway for the polymerization.
-
Hydrogen Peroxide: Acts as the oxidizing agent, which is converted to water as a benign byproduct.
-
Aqueous or Co-solvent System: The reaction is typically carried out in an aqueous buffer or a mixture of water and an organic solvent to ensure the solubility of both the monomer and the resulting polymer.
Protocol 6: Enzymatic Polymerization of 2,2'-Methylenebis(4-methylphenol)
Materials:
-
2,2'-Methylenebis(4-methylphenol)
-
Soybean peroxidase (SBP) or Horseradish peroxidase (HRP)
-
Hydrogen peroxide (H₂O₂) solution
-
Phosphate buffer (pH 7.0)
-
Organic co-solvent (e.g., 1,4-dioxane, acetone)
Procedure:
-
Monomer Solution: Prepare a solution of 2,2'-Methylenebis(4-methylphenol) in a mixture of phosphate buffer and the organic co-solvent.
-
Enzyme Addition: Add the peroxidase enzyme to the monomer solution and stir gently to dissolve.
-
Initiation: Start the polymerization by the dropwise addition of the hydrogen peroxide solution over a period of several hours.
-
Reaction: Continue stirring the reaction mixture at room temperature for 24-48 hours. The formation of a precipitate indicates polymer formation.
-
Polymer Isolation: Collect the precipitated polymer by filtration or centrifugation.
-
Purification: Wash the polymer with water and methanol to remove any unreacted monomer, enzyme, and other impurities.
-
Drying: Dry the polymer under vacuum.
Table 5: Typical Reaction Parameters for Enzymatic Polymerization
| Parameter | Value | Rationale |
| pH | 7.0 | Optimal pH for peroxidase activity. |
| Temperature | Room Temperature | Mild conditions that preserve enzyme activity. |
| H₂O₂ Addition | Slow, dropwise | Controls the rate of polymerization and prevents enzyme deactivation. |
| Reaction Time | 24 - 48 hours | Allows for sufficient time for high molecular weight polymer formation. |
V. Characterization of Synthesized Polymers
A thorough characterization of the synthesized polymers is essential to understand their structure, properties, and potential applications.
Table 6: Recommended Characterization Techniques
| Property | Technique | Information Obtained |
| Chemical Structure | FTIR, ¹H NMR, ¹³C NMR | Confirmation of functional groups and polymer structure. |
| Molecular Weight | Gel Permeation Chromatography (GPC) | Molecular weight averages (Mn, Mw) and polydispersity index (PDI). |
| Thermal Properties | Thermogravimetric Analysis (TGA) | Thermal stability and decomposition temperature. |
| Differential Scanning Calorimetry (DSC) | Glass transition temperature (Tg), melting temperature (Tm), and crystallinity. | |
| Mechanical Properties | Tensile Testing, Dynamic Mechanical Analysis (DMA) | Strength, stiffness, and viscoelastic properties. |
Conclusion and Future Outlook
2,2'-Methylenebis(4-methylphenol) is a versatile monomer that provides access to a wide array of high-performance polymers. The protocols detailed in this guide offer a starting point for researchers to explore the synthesis of novel phenolic resins, polyesters, polycarbonates, and enzymatically-derived polymers. The inherent properties of this monomer, such as its rigidity and thermal stability, make the resulting polymers attractive candidates for demanding applications in electronics, aerospace, and biomedical fields. Further research into copolymerization and the development of composites based on these polymers will undoubtedly unlock even greater potential.
References
- 1. 2,2'-Methylenebis(4-methyl-6-tert-butylphenol) | C23H32O2 | CID 8398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,2 -Methylenebis(6-tert-butyl-4-methylphenol) 2,2 -Methylenebis(6-tert-butyl-p-cresol) 119-47-1 [sigmaaldrich.com]
- 3. mdpi.com [mdpi.com]
- 4. PHENOLIC RESIN COMPOSITION AND METHOD FOR PRODUCING SAME - Patent 4253441 [data.epo.org]
- 5. epub.jku.at [epub.jku.at]
- 6. repozytorium.uwb.edu.pl [repozytorium.uwb.edu.pl]
- 7. taylorfrancis.com [taylorfrancis.com]
- 8. ENZYMATIC POLYMERIZATION OF PHENOLS IN ROOM TEMPERATURE IONIC LIQUIDS - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 2,2'-Methylenebis(4-methylphenol)
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the purification of 2,2'-Methylenebis(4-methylphenol). This document is designed for researchers, scientists, and drug development professionals to provide practical, in-depth guidance on overcoming common challenges encountered during the post-synthesis purification of this important antioxidant. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to make informed decisions in your laboratory work.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter after the initial synthesis of 2,2'-Methylenebis(4-methylphenol), which is often produced via the acid-catalyzed condensation of a substituted phenol with a formaldehyde source[1][2].
Question 1: My crude product is an oily, discolored solid with a broad melting point well below the expected 123-132 °C range. What are the likely impurities?
Answer: This is a classic sign of significant impurities. The discoloration and physical state suggest the presence of unreacted starting materials, reaction by-products, and residual catalyst.
-
Unreacted Starting Materials: The most common starting material is 4-methyl-2-tert-butylphenol or a similar alkylated phenol[1]. These are often lower melting point solids or oils and will depress the melting point of your final product.
-
Reaction By-products: The reaction mechanism can lead to other isomers or polymeric materials. Over-alkylation or different bridging positions on the phenol rings can create a complex mixture.
-
Residual Acid Catalyst: Strong acids like sulfuric acid or p-toluenesulfonic acid are frequently used[1][3]. If not completely removed, they can cause degradation and discoloration, especially upon heating.
-
Oxidized Species: Phenolic compounds can be susceptible to air oxidation, which often produces highly colored quinone-type structures.
Your first step should be a thorough workup to remove the acid catalyst and water-soluble components. This typically involves dissolving the crude reaction mixture in a water-immiscible organic solvent (like ethyl acetate or toluene) and washing it sequentially with water, a mild base (e.g., saturated sodium bicarbonate solution) to neutralize the acid, and finally with brine to remove excess water.
Question 2: I performed a wash and neutralization, but my product is still impure. I tried recrystallization, but my yield was extremely low. How can I improve this?
Answer: Low yield during recrystallization is a common and frustrating problem. It almost always comes down to solvent selection and technique.
Causality: The ideal recrystallization solvent is one in which your target compound has high solubility at an elevated temperature but low solubility at a low temperature, while the impurities are either very soluble or insoluble at all temperatures. 2,2'-Methylenebis(4-methylphenol) is practically insoluble in water but very soluble in solvents like methanol, ethanol, acetone, and toluene[4].
Troubleshooting Steps:
-
Re-evaluate Your Solvent System:
-
Single Solvent Issues: If you used a solvent like acetone, where the compound is highly soluble even when cold, you will inevitably have low recovery.
-
The Power of a Co-solvent System: A highly effective technique is to use a co-solvent (or anti-solvent) system. For example, dissolve your crude product in a minimum amount of a hot "good" solvent (e.g., toluene or ethanol). Then, slowly add a "poor" solvent (an "anti-solvent") in which the compound is insoluble (e.g., hexane or heptane) dropwise to the hot solution until it just begins to turn cloudy (the saturation point). Allow this mixture to cool slowly. This method often produces excellent crystals with high recovery. A patent for a similar compound specifically mentions using cyclohexane for recrystallization, which can be a good choice[2].
-
-
Ensure Slow Cooling: Crashing the product out of solution by cooling it too quickly (e.g., in an ice bath) will trap impurities within the crystal lattice and lead to smaller, less pure crystals. Allow the flask to cool slowly to room temperature first, then move it to an ice bath to maximize recovery of the pure compound.
-
Check Concentration: Using a vast excess of solvent will keep your product dissolved even at low temperatures. Always aim to use the minimum amount of hot solvent required to fully dissolve your crude material.
Question 3: My product is still not reaching the desired purity (>99%) after a single recrystallization. What are my options?
Answer: When a single recrystallization is insufficient, you have two primary options: perform a second recrystallization or move to a more powerful purification technique like column chromatography.
-
Second Recrystallization: Simply repeating the recrystallization protocol can often remove the remaining impurities. Ensure you are using a clean flask and the optimal solvent system as discussed above.
-
Column Chromatography: For achieving the highest purity, especially on a smaller scale, silica gel column chromatography is the method of choice. Phenolic compounds separate well on silica gel.
-
Principle: This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase (solvent system). Less polar compounds travel down the column faster.
-
Solvent System (Mobile Phase): A good starting point for the mobile phase is a mixture of a non-polar solvent like hexane or heptane with a more polar solvent like ethyl acetate. A gradient elution, starting with a low concentration of ethyl acetate and gradually increasing it, will provide the best separation. For example, you might start with 5% ethyl acetate in hexane and gradually increase to 20-30%.
-
Monitoring: The separation can be monitored by Thin Layer Chromatography (TLC) to identify the fractions containing your pure product.
-
Purification Strategy Workflow
The following diagram outlines a logical workflow for purifying 2,2'-Methylenebis(4-methylphenol) from a typical reaction mixture.
Caption: Decision workflow for purifying 2,2'-Methylenebis(4-methylphenol).
Frequently Asked Questions (FAQs)
Q1: What are the best analytical techniques to confirm the purity of my final product?
A1: A combination of techniques is always best for a comprehensive assessment:
-
Melting Point: A sharp melting point within the literature range (e.g., 123-127 °C or 125-132 °C) is a strong indicator of purity[5][6]. A broad or depressed melting point signifies impurities.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. Using a C18 or Phenyl reversed-phase column with a water/acetonitrile or water/methanol mobile phase can effectively separate the target compound from related impurities[7][8][9]. A purity of >99% by peak area is a common industrial standard.
-
Gas Chromatography (GC): For thermally stable compounds like this, GC can also be used to determine purity, often reported as >99.0% (GC) in commercial products[4].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will not only confirm the structure of your compound but can also reveal the presence of impurities if their signals are visible above the noise.
Q2: Can I use an acid-base extraction to purify the crude product?
A2: Yes, an acid-base extraction can be a very powerful initial purification step, especially for removing non-acidic impurities.
-
Mechanism: 2,2'-Methylenebis(4-methylphenol) is a phenol, which is weakly acidic. By dissolving the crude mixture in a water-immiscible solvent (like ether or ethyl acetate) and washing with a strong aqueous base (e.g., 1M NaOH), the phenolic compound will be deprotonated to its corresponding phenoxide salt, which is water-soluble. The non-acidic organic impurities will remain in the organic layer. You can then separate the aqueous layer, re-acidify it (e.g., with HCl) to precipitate your product, and then extract the pure product back into an organic solvent.
-
Caveat: This method will not separate your target molecule from other acidic impurities, such as the unreacted phenolic starting material. However, it is excellent for removing neutral by-products.
Q3: Is melt crystallization a viable option?
A3: Melt crystallization is a sophisticated, solvent-free purification technique that can be highly effective for alkylated phenols[10].
-
Process: It involves carefully cooling the molten crude product to allow the pure compound to crystallize, leaving the impurities concentrated in the remaining liquid melt. This is often followed by a "sweating" step where the temperature is slightly raised to melt any impurities adhering to the crystal surface[10].
-
Advantages: It eliminates the need for solvents, which is beneficial for cost, safety, and environmental impact, especially at an industrial scale.
-
Disadvantages: It requires specialized equipment and precise temperature control. It may not be as effective if the impurities form a solid solution (eutectic mixture) with the product.
Comparison of Purification Methods
| Method | Scalability | Cost (Lab Scale) | Time Required | Typical Purity Achieved | Key Advantage |
| Recrystallization | Excellent | Low | Medium (hours) | 95-99.5% | Simple, robust, and cost-effective for large quantities. |
| Column Chromatography | Poor to Moderate | High | High (hours to days) | >99.5% | Highest resolution for removing closely related impurities. |
| Acid-Base Extraction | Excellent | Low | Low ( <1 hour) | Moderate (Removes neutral impurities) | Fast and efficient for initial cleanup and catalyst removal. |
| Melt Crystallization | Excellent | Very High (Equipment) | Medium to High | >99% | Solvent-free, environmentally friendly process.[10] |
Experimental Protocols
Protocol 1: High-Recovery Recrystallization (Co-Solvent Method)
-
Dissolution: Place the crude, dry 2,2'-Methylenebis(4-methylphenol) in an Erlenmeyer flask. Add a minimal volume of hot toluene (or ethanol), swirling until the solid is completely dissolved. The key is to use the absolute minimum amount of solvent.
-
Anti-Solvent Addition: While the solution is still hot, add hexane (or water if using ethanol) dropwise with continuous swirling. Stop when you observe a persistent faint cloudiness. If too much anti-solvent is added, add a few drops of the hot "good" solvent to redissolve the precipitate.
-
Slow Cooling: Cover the flask and allow it to cool slowly to room temperature on a benchtop. Do not disturb it. You should observe the formation of well-defined crystals.
-
Maximizing Yield: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the collected crystals with a small amount of ice-cold hexane (or the anti-solvent used) to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent. Characterize the final product by melting point and another analytical technique.
Protocol 2: Purification via Silica Gel Column Chromatography
-
Column Packing: Prepare a chromatography column with silica gel using a slurry method with hexane or a hexane/ethyl acetate mixture.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin eluting the column with a low-polarity mobile phase (e.g., 98:2 hexane:ethyl acetate).
-
Fraction Collection: Collect fractions in test tubes and monitor the elution process using TLC with a UV lamp for visualization. The product, being more polar than simple hydrocarbon impurities but less polar than highly oxygenated by-products, should elute after the non-polar impurities.
-
Gradient (Optional): If the product is slow to elute, gradually increase the polarity of the mobile phase (e.g., to 95:5, then 90:10 hexane:ethyl acetate). This is known as gradient elution[11].
-
Combine & Concentrate: Combine the pure fractions (as determined by TLC) and remove the solvent using a rotary evaporator to yield the purified product.
References
- 1. US4087469A - Method of producing 2,2 '-methylenebis(4,6-dialkylphenols) - Google Patents [patents.google.com]
- 2. CN101279895A - Preparation method of antioxidant 2, 2' -methylenebis (6-cyclohexyl-4-methylphenol) - Google Patents [patents.google.com]
- 3. prepchem.com [prepchem.com]
- 4. 2,2'-Methylenebis(6-tert-butyl-p-cresol)--Huangshan Violet Biotechnology Co., Ltd. [zllchemical.com]
- 5. 2,2′-メチレンビス(6-tert-ブチル-4-メチルフェノール) | Sigma-Aldrich [sigmaaldrich.com]
- 6. 2,2 -Methylenebis(4-methyl-6-tert-butylphenol) for synthesis 119-47-1 [sigmaaldrich.com]
- 7. Purification and determination of bisphenol A and alkylphenol in river sediments by high performance liquid chromatography with fluorescence detection - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. lcms.cz [lcms.cz]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. EP1109768B1 - Purification of alkylated phenols by melt crystallization - Google Patents [patents.google.com]
- 11. Purification of Phenolic Compounds from Camellia polyodonta Flower: Composition Analysis, Antioxidant Property, and Hypolipidemic Activity In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
preventing discoloration of polymers stabilized with 2,2'-Methylenebis(4-methylphenol)
Technical Support Center: Stabilizer Systems
Introduction
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who utilize 2,2'-Methylenebis(4-methylphenol), commonly known as Antioxidant 2246, for polymer stabilization. While an effective antioxidant, its use can sometimes lead to undesirable discoloration (e.g., yellowing or pinking) in the final product. This phenomenon is primarily cosmetic and typically does not impact the polymer's physical properties or stability.[1][2]
This document provides a comprehensive overview of the causes of discoloration and offers detailed, actionable troubleshooting protocols to mitigate these effects. We will explore the underlying chemical mechanisms and provide step-by-step guidance for diagnosing and resolving these issues in your experimental work.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding discoloration.
Q1: What is the primary cause of yellowing when using 2,2'-Methylenebis(4-methylphenol)?
A1: The discoloration is a direct result of the antioxidant performing its intended function. Phenolic antioxidants, including 2,2'-Methylenebis(4-methylphenol), work by donating hydrogen atoms to neutralize highly reactive free radicals that would otherwise degrade the polymer.[3][4] In this process, the antioxidant molecule itself is oxidized. This transformation creates new, highly conjugated chemical structures, principally quinone-type compounds (like quinone methides and stilbene quinones), which are chromophoric (color-bearing) and impart a yellow, pink, or tan hue to the polymer.[3][4][5]
Q2: My polymer turned pink after being stored in a warehouse. What happened?
A2: This phenomenon is commonly known as "gas fading," "pinking," or "warehouse yellowing."[1][3][4] It occurs when phenolic antioxidants react with airborne pollutants, particularly oxides of nitrogen (NOx) and sulfur (SOx).[1][3][4] These gases, often present in exhaust fumes from forklifts or gas-fired heaters, accelerate the oxidation of the antioxidant on the polymer surface, leading to the formation of colored quinone species.[1][3][4] The issue can be more pronounced in products containing titanium dioxide (TiO2), which can form pink-hued titanium-based quinone complexes.[3]
Q3: Is the discoloration reversible?
A3: In many cases, particularly with gas fading, the discoloration is reversible upon exposure to UV light (e.g., sunlight).[1][3] The UV energy transforms the colored quinone structures into a colorless state.[3][4] However, this is a cosmetic fix and does not regenerate the original antioxidant.[4] For discoloration that occurs during high-heat melt processing, the effect is generally not reversible.
Q4: Will adding more 2,2'-Methylenebis(4-methylphenol) solve the discoloration issue?
A4: No, this approach is often counterproductive. Increasing the concentration of the phenolic antioxidant can lead to more severe discoloration, as there is a greater amount of the precursor available to be converted into colored byproducts.[1] The solution lies in creating a more robust and synergistic stabilization system.
Part 2: In-Depth Troubleshooting Guides
This section provides structured guidance for diagnosing and resolving specific discoloration events encountered during polymer formulation and processing.
Issue 1: Immediate Discoloration After Melt Processing
You observe a distinct yellow tint in your polymer (plaques, films, or pellets) immediately after extrusion or injection molding.
-
Probable Cause: Thermo-oxidative Transformation High temperatures and shear forces during melt processing generate a significant concentration of polymer free radicals. The 2,2'-Methylenebis(4-methylphenol) is rapidly consumed to protect the polymer, leading to a high concentration of colored quinoidal byproducts.[5] This indicates that the primary antioxidant is overworked.
-
Diagnostic & Solution Workflow The most effective strategy is to reduce the burden on the primary phenolic antioxidant by introducing a secondary antioxidant , typically a phosphite-based stabilizer.[4][6][7][8] Phosphites function as hydroperoxide decomposers; they preemptively neutralize hydroperoxides (ROOH), which are key intermediates in the auto-oxidation cycle, converting them into stable, non-radical alcohols before they can break down into more destructive radicals.[6] This synergistic action protects the primary antioxidant, thereby minimizing the formation of colored species.[6][9][10]
Caption: Workflow for diagnosing and solving process-induced discoloration.
-
Experimental Protocol: Evaluating a Synergistic Stabilizer Package
-
Formulation Preparation: Prepare two formulations:
-
Control: Polymer + 2,2'-Methylenebis(4-methylphenol) at your standard concentration (e.g., 1000 ppm).
-
Test: Polymer + 2,2'-Methylenebis(4-methylphenol) (e.g., 1000 ppm) + a phosphite secondary antioxidant (e.g., Tris(2,4-di-tert-butylphenyl)phosphite) at a 1:1 or 1:2 ratio.
-
-
Compounding: Using a twin-screw extruder or similar melt-blending equipment, compound both formulations under identical conditions (temperature profile, screw speed, residence time) that replicate your standard process.
-
Sample Preparation: Mold or press samples (e.g., 2 mm thick plaques) from the extrudate of both formulations. Ensure a consistent cooling rate.
-
Colorimetric Analysis:
-
Use a spectrophotometer or colorimeter to measure the CIELAB Lab* values of at least three plaques from each formulation.[11][12][13] The L* value represents lightness (100=white, 0=black), a* represents the red-green axis, and b* represents the yellow-blue axis (+b* is yellow).[12]
-
Calculate the Yellowness Index (YI) for each sample according to ASTM E313.
-
-
Data Evaluation: Compare the average b* value and YI of the Test formulation to the Control. A successful test will show a significantly lower b* value (less yellow) and a lower YI.
-
-
Data Presentation: Expected Outcome of Synergistic Stabilization
| Stabilizer Package | Primary AO Conc. (ppm) | Secondary AO Conc. (ppm) | Avg. b* Value | Yellowness Index (YI) |
| Control | 1000 | 0 | 5.2 | 10.1 |
| Test System | 1000 | 1000 | 1.8 | 3.5 |
Issue 2: Gradual Discoloration During Storage or Product Lifecycle
Your polymer product appears fine after manufacturing but develops a yellow or pink hue over days, weeks, or months of storage or upon exposure to indoor/outdoor environments.
-
Probable Cause A: Gas Fading As described in the FAQ, this is a reaction with atmospheric NOx/SOx pollutants.[1][3][4] It is a surface-level phenomenon that occurs over time in storage.[2]
-
Probable Cause B: Photo-oxidation Exposure to UV radiation (from sunlight or even indoor fluorescent lighting) initiates a new degradation pathway. UV energy creates high-energy polymer radicals that are scavenged by the antioxidant, leading to the formation of colored transformation products. This is a different and often more severe mechanism than simple thermal oxidation.
-
Chemical Mechanism Visualization The core issue in both thermo- and photo-oxidation is the transformation of the phenolic antioxidant into colored species.
Caption: Simplified oxidation pathway of a phenolic antioxidant leading to discoloration.
-
Diagnostic Protocol: Differentiating Gas Fading from Photo-oxidation
-
Gas Fading Test (Controlled Environment):
-
Place a sample of your polymer in a sealed chamber or desiccator.
-
Introduce a source of NOx gas (commercially available or generated via a controlled chemical reaction, following strict safety protocols). An alternative is to store samples in an area with known exposure to combustion engine exhaust for a set period (e.g., 24-72 hours).[14]
-
Keep a control sample in a clean, pollutant-free environment (e.g., a nitrogen-purged desiccator).
-
Compare the color of the exposed sample to the control. A significant color change in the exposed sample confirms susceptibility to gas fading.
-
-
Accelerated Weathering Test (QUV):
-
Use a QUV accelerated weathering tester, which exposes samples to cycles of intense UV radiation and moisture under controlled temperatures.[15][16][17][18][19]
-
Expose your polymer samples according to a standard cycle, such as ASTM G154.[15][17]
-
Measure color (Lab* and YI) at regular intervals (e.g., 0, 250, 500, 1000 hours) and compare to an unexposed control sample.[17] A rapid increase in the b* value or YI indicates poor photostability.
-
-
-
Solution Protocol: Enhancing Long-Term Stability
-
For Gas Fading:
-
Primary Solution: Incorporate a phosphite co-stabilizer. More reactive phosphites can enhance resistance.[7] Some studies show that a higher phosphite-to-phenol ratio (e.g., 4:1) can offer superior performance.[20]
-
Alternative: Switch to a phenolic antioxidant with a higher molecular weight or a different chemical structure that is less prone to discoloration, such as certain propionate-type phenolics.[4][5][21]
-
-
For Photo-oxidation:
-
Primary Solution: Introduce a Hindered Amine Light Stabilizer (HALS) into your formulation. HALS are extremely efficient radical scavengers that are not consumed in the stabilization process but are regenerated in a cyclic mechanism, providing long-term protection.[22] They work synergistically with phenolic antioxidants to protect the polymer from UV degradation.[23][24][25]
-
Note on Synergy/Antagonism: While HALS and phenolic antioxidants are often synergistic, certain combinations can be antagonistic, especially under high heat, as some HALS are alkaline and can interact with the acidic phenol.[2][26] Formulation testing is crucial.
-
Dosage: Typical HALS loading levels range from 1000 to 5000 ppm, depending on the polymer, application, and desired service life.
-
-
References
- 1. tencate-grasscomponents.com [tencate-grasscomponents.com]
- 2. novachem.com [novachem.com]
- 3. simona-pmc.com [simona-pmc.com]
- 4. ampacet.com [ampacet.com]
- 5. researchgate.net [researchgate.net]
- 6. Phosphites | Process Stabilizers for Plastics | amfine.com [amfine.com]
- 7. Polymer additives FAQ | Chemical Productsï½ADEKA [adeka.co.jp]
- 8. benchchem.com [benchchem.com]
- 9. nbinno.com [nbinno.com]
- 10. Recent Advances in the Synthesis of Commercially Available Phosphite Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Color Measuring Instruments in several Industries. [unitycolor.com]
- 12. What Is CIELAB? | Datacolor [datacolor.com]
- 13. CIELAB color space - Wikipedia [en.wikipedia.org]
- 14. na-prod-aventri-files.s3.amazonaws.com [na-prod-aventri-files.s3.amazonaws.com]
- 15. micomlab.com [micomlab.com]
- 16. rwaycoatings.com [rwaycoatings.com]
- 17. Accelerated Weathering (QUV) ASTM G154, ASTM D4329, ASTM D4587, ISO 4892 [intertek.com]
- 18. Accelerated Weathering | Polymer Testing [polymertesting.com.au]
- 19. QUV Accelerated Weathering Tester: Procedure, Price, & Standards [prestoenviro.com]
- 20. researchgate.net [researchgate.net]
- 21. partinchem.com [partinchem.com]
- 22. 3vsigmausa.com [3vsigmausa.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. schem.net [schem.net]
- 26. researchgate.net [researchgate.net]
Technical Support Center: Optimizing 2,2'-Methylenebis(4-methylphenol) Concentration in Polymer Formulations
Introduction
Welcome to the technical support center for 2,2'-Methylenebis(4-methylphenol), a widely utilized phenolic antioxidant in the rubber and plastics industries. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing its concentration in various polymer formulations. As a hindered phenolic antioxidant, 2,2'-Methylenebis(4-methylphenol) is crucial for preventing oxidative degradation of polymers, thereby extending their lifespan and maintaining their structural integrity, especially under thermal stress and UV radiation.[1]
This document will address common challenges, provide detailed troubleshooting protocols, and answer frequently asked questions to ensure the successful application of this antioxidant in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of 2,2'-Methylenebis(4-methylphenol) in polymer formulations?
A1: 2,2'-Methylenebis(4-methylphenol) is a phenolic antioxidant that protects polymers from degradation caused by oxidative processes.[1] It functions by inhibiting chain reactions initiated by free radicals, which can be generated by heat, light, or mechanical stress. This preserves the material's mechanical properties, prevents discoloration, and extends its overall service life.[1]
Q2: What are the typical concentration ranges for 2,2'-Methylenebis(4-methylphenol) in polymers?
A2: The optimal concentration can vary significantly depending on the polymer type, processing conditions, and the intended application's environmental exposure. Generally, for polyolefins, a concentration range of 0.01% to 0.1% is effective.[2] However, it is always recommended to perform a ladder study to determine the most effective and efficient concentration for your specific system.
Q3: How does the molecular weight of 2,2'-Methylenebis(4-methylphenol) influence its performance?
A3: With a molecular weight of 340.50 g/mol , 2,2'-Methylenebis(4-methylphenol) is considered a relatively low molecular weight antioxidant.[3] While this allows for good mobility and dispersion within the polymer matrix during processing, it can also lead to issues like blooming and migration over time, especially at higher concentrations or in less compatible polymer systems.[4]
Q4: Can 2,2'-Methylenebis(4-methylphenol) be used in combination with other antioxidants?
A4: Yes, it is common practice to use blends of antioxidants to achieve synergistic effects.[4] For example, combining a phenolic antioxidant like 2,2'-Methylenebis(4-methylphenol) with a phosphite or thioester secondary antioxidant can provide comprehensive protection against both processing-induced and long-term thermal degradation.
Troubleshooting Guide
This section addresses specific issues that may arise during the use of 2,2'-Methylenebis(4-methylphenol) in polymer formulations.
Issue 1: Polymer Discoloration (Yellowing or Pinking)
Symptoms: The final polymer product exhibits an undesirable yellow or pink hue, either immediately after processing or after a period of aging.
Potential Causes:
-
Oxidation of the Phenolic Antioxidant: Phenolic antioxidants can form colored quinone-type transformation products upon reaction with free radicals. This is an inherent part of their function but can lead to discoloration.
-
Thermal Degradation: Excessive processing temperatures can lead to the thermal degradation of both the polymer and the antioxidant, resulting in color body formation.[5] Even below the main degradation onset, minor degradation can occur.[5]
-
Interaction with Other Additives: Certain additives or impurities in the polymer matrix can react with the antioxidant or its transformation products to form colored species.
Recommended Actions:
-
Optimize Processing Temperature: Lower the processing temperature to the minimum required for adequate melt flow and mixing.
-
Inert Atmosphere Processing: If possible, process the polymer under an inert atmosphere (e.g., nitrogen) to minimize oxidation.
-
Synergistic Antioxidant Blends: Incorporate a secondary antioxidant, such as a phosphite, to decompose hydroperoxides and reduce the oxidative load on the primary phenolic antioxidant.
-
Evaluate Additive Compatibility: Conduct a systematic study to identify any potential antagonistic interactions between 2,2'-Methylenebis(4-methylphenol) and other components in your formulation.
Issue 2: Blooming or Surface Migration
Symptoms: A white, powdery, or greasy film appears on the surface of the polymer product over time.[4] This can lead to a "sweaty and gross look."[4]
Potential Causes:
-
High Antioxidant Concentration: Exceeding the solubility limit of 2,2'-Methylenebis(4-methylphenol) in the polymer matrix is a primary cause of blooming.[4]
-
Poor Compatibility: The antioxidant may have limited compatibility with the specific polymer being used.[4]
-
Low Molecular Weight: Lower molecular weight additives are more prone to migration.[4]
-
Environmental Conditions: Elevated temperatures can increase the rate of migration.[4]
Recommended Actions:
-
Reduce Antioxidant Concentration: Carefully evaluate the minimum effective concentration of 2,2'-Methylenebis(4-methylphenol) needed for the desired level of stability.
-
Improve Dispersion: Ensure uniform and thorough mixing of the antioxidant into the polymer during processing to avoid localized areas of high concentration.
-
Consider Higher Molecular Weight Alternatives: If blooming persists, a higher molecular weight phenolic antioxidant may be a suitable alternative as they exhibit lower diffusion rates.[4]
-
Surface Analysis: Use analytical techniques like optical microscopy, Scanning Electron Microscopy (SEM), or Atomic Force Microscopy (AFM) to confirm and characterize the surface bloom.[4]
Issue 3: Reduced Mechanical Properties
Symptoms: The final polymer product shows signs of brittleness, reduced tensile strength, or cracking, indicating premature degradation.[1]
Potential Causes:
-
Insufficient Antioxidant Concentration: The concentration of 2,2'-Methylenebis(4-methylphenol) may be too low to provide adequate protection against degradation.
-
Poor Dispersion: Non-uniform distribution of the antioxidant can leave areas of the polymer unprotected.
-
Antioxidant Depletion: The antioxidant may be consumed during aggressive processing or long-term exposure to harsh environmental conditions.
-
Antagonistic Interactions: Other additives in the formulation may be interfering with the antioxidant's effectiveness.
Recommended Actions:
-
Increase Antioxidant Concentration: Systematically increase the concentration of 2,2'-Methylenebis(4-methylphenol) in small increments and re-evaluate the mechanical properties of the polymer.
-
Improve Mixing and Processing: Optimize mixing parameters (e.g., screw speed, residence time) to ensure homogeneous dispersion of the antioxidant.
-
Accelerated Aging Studies: Conduct accelerated aging tests (e.g., oven aging, UV exposure) to assess the long-term stability of the formulation and determine if the antioxidant concentration is sufficient.
-
Analytical Quantification: Use analytical methods like High-Performance Liquid Chromatography (HPLC) to determine the concentration of the antioxidant in the final product and monitor its depletion over time.
Experimental Protocols
Protocol 1: Determining Optimal Concentration via a Ladder Study
This protocol outlines a systematic approach to identify the minimum effective concentration of 2,2'-Methylenebis(4-methylphenol).
-
Preparation of Formulations: Prepare a series of polymer formulations with varying concentrations of 2,2'-Methylenebis(4-methylphenol) (e.g., 0%, 0.05%, 0.1%, 0.2%, 0.5% by weight).
-
Compounding: Melt-compound each formulation using a suitable method (e.g., twin-screw extruder) to ensure homogeneous dispersion.
-
Specimen Preparation: Mold the compounded materials into specimens suitable for the desired testing (e.g., tensile bars, plaques for color measurement).
-
Initial Property Testing: Measure the initial mechanical properties (e.g., tensile strength, elongation at break) and color of the specimens.
-
Accelerated Aging: Subject the specimens to accelerated aging conditions relevant to the intended application (e.g., oven aging at an elevated temperature, UV exposure).
-
Post-Aging Property Testing: Periodically remove specimens from the aging chamber and re-measure their mechanical properties and color.
-
Data Analysis: Plot the change in properties as a function of aging time for each antioxidant concentration. The optimal concentration will be the lowest level that provides the required stability for the target service life.
Protocol 2: Quantification of 2,2'-Methylenebis(4-methylphenol) in Polymer Matrix by HPLC
This protocol provides a general method for extracting and quantifying the antioxidant from a polymer sample.
-
Sample Preparation: Cryo-mill or finely grind a known mass of the polymer sample to increase the surface area for extraction.
-
Solvent Extraction:
-
Dissolve a known mass of the ground polymer in a suitable solvent (e.g., tetrahydrofuran (THF), dichloromethane).
-
Precipitate the polymer by adding a non-solvent (e.g., methanol).
-
Filter or centrifuge the mixture to separate the polymer from the solvent containing the extracted antioxidant.
-
-
HPLC Analysis:
-
Inject a known volume of the filtered extract into an HPLC system equipped with a suitable column (e.g., C18) and a UV detector.
-
Develop a mobile phase gradient (e.g., acetonitrile and water) to achieve good separation of the antioxidant from other extractables.[6]
-
Quantify the concentration of 2,2'-Methylenebis(4-methylphenol) by comparing the peak area to a calibration curve prepared from standards of known concentration.
-
Visualizations
Troubleshooting Decision Tree
References
- 1. vinatiorganics.com [vinatiorganics.com]
- 2. diva-portal.org [diva-portal.org]
- 3. 2,2′-亚甲基双(6-叔丁基-4-甲基苯酚) | Sigma-Aldrich [sigmaaldrich.com]
- 4. specialchem.com [specialchem.com]
- 5. tainstruments.com [tainstruments.com]
- 6. LC-MS/MS method for the determination of a semi-synthetic phenolic antioxidant 2,6-diisobornyl-4-methylphenol in rats after different administration routes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges of 2,2'-Methylenebis(4-methylphenol) in Nonpolar Matrices
Welcome to the technical support center for 2,2'-Methylenebis(4-methylphenol). This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve solubility issues encountered when incorporating this phenolic antioxidant into nonpolar matrices such as polymers, oils, and lipid-based formulations.
Part 1: Frequently Asked Questions (FAQs)
Q1: Why is 2,2'-Methylenebis(4-methylphenol) poorly soluble in nonpolar matrices like polyethylene or mineral oil?
A1: The molecular structure of 2,2'-Methylenebis(4-methylphenol) contains both polar and nonpolar regions. The two hydroxyl (-OH) groups are polar and capable of hydrogen bonding, while the rest of the molecule, including the methyl groups and methylene bridge, is nonpolar. This dual nature leads to limited solubility in highly nonpolar environments. Nonpolar matrices, governed by hydrophobic forces, tend to exclude the more polar additive, leading to poor compatibility.[1]
Q2: What are the initial signs of poor solubility in my formulation?
A2: In solid matrices like plastics, you may observe a hazy appearance, surface blooming (a white, powdery deposit), or weeping (a liquid film on the surface).[2][3] In liquid nonpolar formulations, you might see precipitation, crystal formation, or phase separation over time. These issues indicate that the additive is not fully solubilized and is migrating out of the matrix.[2][4]
Q3: Can I just increase the temperature to dissolve it?
A3: While increasing the temperature during processing (e.g., melt blending) can temporarily improve solubility, it's often not a complete solution. The compound may dissolve at high temperatures but can precipitate or bloom out as the matrix cools to its service temperature.[4] Furthermore, excessive heat can risk thermal degradation of the polymer or the antioxidant itself.[5][6]
Q4: What is "blooming" and how is it related to solubility?
A4: Blooming is the migration of a solid additive from the bulk of a polymer to its surface.[1][7] It occurs when the concentration of the additive exceeds its solubility limit within the polymer matrix.[2] This incompatibility is the root cause, as the polymer essentially forces out the poorly dissolved additive over time.[3]
Part 2: Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving common solubility problems.
Issue 1: Additive "Blooms" or Leaches to the Surface of a Solid Polymer
Symptoms: A white, crystalline powder or a greasy film appears on the surface of the plastic part days or weeks after manufacturing.
Root Cause: The concentration of 2,2'-Methylenebis(4-methylphenol) exceeds its equilibrium solubility in the polymer at ambient temperature.
Solutions:
-
Concentration Optimization: The most direct approach is to reduce the additive concentration to a level below its solubility threshold in the polymer.[2] This may require re-evaluating the necessary level for effective antioxidant protection.
-
Improve Compatibility with a Co-solvent: A small amount of a co-solvent that is miscible with both the polymer and the antioxidant can act as a bridge, improving overall compatibility.
-
Utilize a Masterbatch: Incorporating the antioxidant via a masterbatch ensures much better dispersion and can improve process stability.[8][9] A masterbatch is a concentrated mix of the additive in a compatible carrier resin.[10][11]
Issue 2: Precipitate Forms in a Nonpolar Liquid or Lipid-Based Formulation
Symptoms: The initially clear or uniform liquid formulation becomes cloudy or develops solid crystals at the bottom upon storage.
Root Cause: The liquid matrix is saturated with the antioxidant, and changes in temperature or time cause the dissolved solid to precipitate out.
Solutions:
-
Co-solvent Addition: Similar to polymers, water-miscible organic solvents can be used to increase the solubility of poorly soluble compounds.[12][13][14] The key is to find a co-solvent that is also compatible with your nonpolar matrix.
-
Use of Surfactants/Emulsifiers: Surfactants can form micelles that encapsulate the phenolic compound, allowing it to be dispersed stably in a nonpolar liquid.[15][16][17] This is particularly effective in oil-in-water emulsions or microemulsions.[15][18]
-
Chemical Modification (Lipophilization): For advanced applications, modifying the phenolic compound by adding aliphatic chains can increase its solubility in oils and fats.[19] This creates a "phenolipid," an amphiphilic molecule with enhanced compatibility in nonpolar systems.[19]
Issue 3: Poor Dispersion and Inconsistent Performance in Polymer Composites
Symptoms: Mechanical or antioxidant performance is inconsistent across different batches or even within the same part. Visual inspection may reveal specks or agglomerates of the additive.
Root Cause: The antioxidant powder is not being distributed evenly during the mixing or extrusion process.
Solutions:
-
Masterbatching: This is the industry-standard solution for achieving excellent dispersion.[8][11] The high-shear process used to create the masterbatch breaks down agglomerates far more effectively than direct addition to the bulk polymer.[8][10]
-
Optimize Processing Parameters: Increasing mixing time, using a higher shear screw design, or adjusting the temperature profile during extrusion can improve the distribution of the additive.[6]
-
Surface Treatment of the Additive: In some cases, treating the surface of the antioxidant powder with a compatibilizing agent can improve its wetting and dispersion in the polymer melt.
Part 3: Visualized Workflows and Data
Decision Workflow for Solubility Enhancement
This diagram outlines a logical path for selecting the appropriate strategy to address solubility issues.
Caption: Decision tree for selecting a solubility enhancement method.
Mechanism of Co-solvency
A co-solvent works by reducing the polarity difference between the solute and the primary solvent system.
Caption: How a co-solvent bridges the polarity gap.
Solubility Data Summary
The solubility of 2,2'-Methylenebis(4-methylphenol) is highly dependent on the solvent.
| Solvent Type | Examples | Solubility Profile |
| Nonpolar Aliphatic | Hexane, Heptane | Slightly Soluble to Insoluble[20] |
| Nonpolar Aromatic | Toluene, Benzene | Soluble[20][21] |
| Polar Aprotic | Acetone, DMSO | Very Soluble[20][22][23] |
| Polar Protic | Methanol, Ethanol | Very Soluble[20][22] |
| Water | H₂O | Practically Insoluble[21][24] |
Part 4: Experimental Protocols
Protocol 1: Screening for an Effective Co-solvent in a Liquid Matrix
Objective: To identify a co-solvent that improves the solubility of 2,2'-Methylenebis(4-methylphenol) in a nonpolar liquid without causing phase separation.
Materials:
-
2,2'-Methylenebis(4-methylphenol)
-
Your nonpolar liquid matrix (e.g., mineral oil, silicone fluid)
-
Candidate co-solvents (e.g., ethanol, propylene glycol, PEG 400, toluene)
-
Glass vials, magnetic stirrer, and stir bars
Procedure:
-
Prepare a Saturated Stock: Add an excess amount of 2,2'-Methylenebis(4-methylphenol) to your nonpolar matrix in a vial. Stir vigorously for 24 hours at a controlled temperature (e.g., 25°C) to ensure saturation.
-
Filter the Stock: Filter the saturated solution using a syringe filter (e.g., 0.45 µm PTFE) to remove all undissolved solids. This is your baseline saturated solution.
-
Set up Screening Vials: To a series of new vials, add a known volume of the baseline saturated solution (e.g., 5 mL).
-
Add Co-solvents: To each vial, add a small, precise percentage (e.g., 1%, 2%, 5% v/v) of a different candidate co-solvent.
-
Challenge the System: To each vial from step 4, add a small, pre-weighed amount of additional solid 2,2'-Methylenebis(4-methylphenol).
-
Equilibrate and Observe: Stir all vials for 24 hours. Observe which vials have completely dissolved the additional solid. The co-solvents in these vials are effective at increasing the solubility. Note any signs of incompatibility, such as cloudiness or phase separation.
Protocol 2: Preparation of a Masterbatch for Polymer Applications
Objective: To create a concentrated pelletized masterbatch of 2,2'-Methylenebis(4-methylphenol) for improved dispersion in a final polymer product.
Materials:
-
2,2'-Methylenebis(4-methylphenol) powder
-
Carrier resin pellets (must be compatible with the final polymer, e.g., LLDPE carrier for a polyethylene application)[9]
-
Twin-screw extruder
-
Pelletizer
Procedure:
-
Formulation: Determine the desired concentration of the active antioxidant in the masterbatch (typically 10-40%). For example, for a 20% masterbatch, you will use 200g of antioxidant for every 800g of carrier resin.
-
Pre-blending: Thoroughly dry-blend the antioxidant powder and the carrier resin pellets in a bag or tumble blender.
-
Extrusion: Feed the dry blend into a twin-screw extruder. The extruder's heat and high-shear mixing action will melt the carrier and thoroughly disperse the antioxidant.[8][10]
-
Strand Cutting and Pelletizing: The molten polymer blend exits the extruder die as strands, which are then cooled in a water bath and cut into pellets by a pelletizer.
-
Drying: Thoroughly dry the masterbatch pellets to remove any moisture before storage or use.
-
Usage: The final masterbatch pellets can be easily and accurately dosed along with the neat polymer resin during the final product manufacturing (e.g., injection molding, extrusion).[11]
References
- 1. Bloom (phase) - Wikipedia [en.wikipedia.org]
- 2. specialchem.com [specialchem.com]
- 3. Polymer additives FAQ | Chemical Productsï½ADEKA [adeka.co.jp]
- 4. echemi.com [echemi.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. vinatiorganics.com [vinatiorganics.com]
- 7. quora.com [quora.com]
- 8. tosaf.com [tosaf.com]
- 9. masterbatchglobal.com [masterbatchglobal.com]
- 10. jmpolymers.fr [jmpolymers.fr]
- 11. masterbatchmanufacturer.com [masterbatchmanufacturer.com]
- 12. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. researchgate.net [researchgate.net]
- 14. Improving Tenoxicam Solubility and Bioavailability by Cosolvent System - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ability of surfactant micelles to alter the partitioning of phenolic antioxidants in oil-in-water emulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. agritrop.cirad.fr [agritrop.cirad.fr]
- 19. mdpi.com [mdpi.com]
- 20. 2,2'-Methylenebis(6-tert-butyl-p-cresol)--Huangshan Violet Biotechnology Co., Ltd. [zllchemical.com]
- 21. 2,2'-Methylenebis(4-methyl-6-tert-butylphenol) | C23H32O2 | CID 8398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. Page loading... [guidechem.com]
- 23. 2,2'-Methylenebis(6-tert-butyl-4-methylphenol) | TargetMol [targetmol.com]
- 24. chembk.com [chembk.com]
Technical Support Center: Analysis of 2,2'-Methylenebis(4-methylphenol) Degradation Products by HPLC
Introduction
Welcome to the technical support guide for the analysis of 2,2'-Methylenebis(4-methylphenol) and its degradation products. This compound, a widely used antioxidant in polymers and rubber, can degrade under various environmental and processing stresses.[1][2] Monitoring its stability and characterizing the resulting degradants is crucial for quality control, safety assessment, and regulatory compliance. This guide provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions (FAQs) to assist researchers and drug development professionals in achieving robust and reliable HPLC results.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for 2,2'-Methylenebis(4-methylphenol)?
A1: Based on its chemical structure, 2,2'-Methylenebis(4-methylphenol) is primarily susceptible to oxidation and photodegradation . The phenolic hydroxyl groups are prone to oxidation, which can lead to the formation of colored products like quinones and oligomers (dimers, trimers).[3] The methylene bridge can also be a site of oxidative cleavage. Exposure to light, especially in the presence of sensitizers, can accelerate these oxidative processes, forming hydroperoxides and other related compounds.[3] Forced degradation studies under acidic, basic, oxidative, photolytic, and thermal conditions are necessary to fully characterize the specific degradation profile.[4][5]
Q2: Why is peak tailing a common issue when analyzing this compound by HPLC?
A2: Peak tailing is a frequent challenge for phenolic compounds like 2,2'-Methylenebis(4-methylphenol).[6][7] The primary cause is secondary interactions between the acidic phenolic hydroxyl groups and active sites on the HPLC column's stationary phase, particularly residual silanols on silica-based columns.[7][8] These interactions cause a portion of the analyte molecules to lag behind the main peak, resulting in an asymmetrical, tailing peak shape. This can compromise the accuracy of peak integration and reduce resolution between adjacent peaks.[8]
Q3: What type of HPLC column is recommended for analyzing 2,2'-Methylenebis(4-methylphenol) and its degradants?
A3: A reverse-phase (RP) column is the standard choice. Specifically, a modern, end-capped C18 or a Phenyl-Hexyl column is highly recommended.
-
End-capped C18: Modern Type B silica columns with high-purity silica and effective end-capping significantly reduce the number of free silanol groups, minimizing the secondary interactions that cause peak tailing.[8][9]
-
Phenyl-Hexyl: These columns offer alternative selectivity, particularly for aromatic compounds, which can be beneficial for separating structurally similar degradation products. For challenging separations, columns with low silanol activity are specifically designed to improve peak shape for polar and phenolic compounds.[10]
Q4: I am seeing ghost peaks in my chromatogram. What is the likely source?
A4: Ghost peaks, or spurious peaks that appear even in blank injections, are often due to contamination. For bisphenol-type compounds, a common source is the mobile phase itself, as even high-purity solvents can contain trace levels of these compounds.[11][12] The contaminant can accumulate on the column during equilibration and then elute as a broad peak during a gradient run.[11] Other sources include contaminated sample vials, pipette tips, or carryover from a previous injection.
Troubleshooting Guides
Guide 1: Resolving Peak Tailing
Peak tailing compromises quantification and resolution. A USP tailing factor (Tf) greater than 1.2 is generally considered significant.[6] Use the following workflow to diagnose and resolve the issue.
References
- 1. 2,2'-Methylenebis(4-methyl-6-tert-butylphenol) | C23H32O2 | CID 8398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,2 -Methylenebis(6-tert-butyl-4-methylphenol) 2,2 -Methylenebis(6-tert-butyl-p-cresol) 119-47-1 [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. rjptonline.org [rjptonline.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 9. chromtech.com [chromtech.com]
- 10. Separation of Phenol, 2,2’-methylenebis[4-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. Troubleshooting of the determination of bisphenol A at ultra-trace levels by liquid chromatography and tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Thermal Stability of 2,2'-Methylenebis(4-methylphenol)
Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with 2,2'-Methylenebis(4-methylphenol). This document provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions to address challenges related to the thermal stability of this widely used antioxidant. Our aim is to equip you with the expertise and practical insights necessary to optimize your experimental outcomes.
Introduction to 2,2'-Methylenebis(4-methylphenol) and its Thermal Stability Challenges
2,2'-Methylenebis(4-methylphenol), also known by its common trade name Antioxidant 2246, is a sterically hindered phenolic antioxidant.[1] Its molecular structure, featuring two phenolic rings linked by a methylene bridge, makes it an effective radical scavenger, thereby preventing thermo-oxidative degradation in a variety of materials, including polymers and resins.[1][2] However, under elevated temperatures, this compound can itself undergo degradation, leading to discoloration, loss of antioxidant efficacy, and the formation of undesirable byproducts. Understanding and mitigating this thermal instability is critical for ensuring the performance and longevity of the materials it is designed to protect.
Frequently Asked Questions (FAQs)
Here we address common questions encountered during the use and thermal analysis of 2,2'-Methylenebis(4-methylphenol).
Q1: What are the initial signs of thermal degradation of 2,2'-Methylenebis(4-methylphenol) in my formulation?
A1: The primary visual indicator of thermal degradation is often a change in color, typically yellowing or browning of the material. This discoloration arises from the formation of chromophoric degradation products. At a molecular level, you may observe a decrease in the antioxidant's efficacy, leading to premature aging of the polymer or formulation it is intended to protect.
Q2: At what temperature does 2,2'-Methylenebis(4-methylphenol) begin to degrade?
A2: The onset of thermal decomposition can vary depending on the surrounding matrix and atmospheric conditions. However, thermogravimetric analysis (TGA) of similar hindered phenolic antioxidants suggests that significant weight loss typically begins at temperatures above 250°C in an air atmosphere. For instance, the initial temperature of 1% weight loss for some hindered phenolic antioxidants is over 263°C, indicating their stability at typical polymer processing temperatures.[3]
Q3: What are the main products of thermal degradation?
A3: The thermal degradation of 2,2'-Methylenebis(4-methylphenol) is complex. Studies on the degradation of similar phenolic resins indicate that the cleavage of the methylene bridge is a key degradation pathway.[4] Ozonation studies of 2,2'-Methylenebis(4-methyl-6-tert-butylphenol) have identified several degradation products, including 3,5-bis(1,1-dimethylethyl)phenol and various organic acids and ketones, which provides insight into potential thermal degradation products.[5] Pyrolysis-GC-MS is an effective technique to identify the specific fragments formed upon thermal decomposition.
Q4: Can I use 2,2'-Methylenebis(4-methylphenol) in combination with other stabilizers?
A4: Yes, and it is often recommended. The use of co-stabilizers can lead to synergistic effects, enhancing overall thermal stability. For example, phosphite antioxidants act as secondary stabilizers that decompose hydroperoxides, which are unstable byproducts of oxidation.[6][7] This complements the radical scavenging mechanism of hindered phenols. However, it is important to be aware of potential antagonistic interactions, for instance with certain Hindered Amine Light Stabilizers (HALS) under specific conditions.[8]
Q5: What is the difference between thermal and thermo-oxidative degradation?
A5: Thermal degradation occurs solely due to heat in an inert atmosphere (e.g., nitrogen), while thermo-oxidative degradation occurs in the presence of oxygen. Thermo-oxidative degradation is typically more aggressive as oxygen actively participates in the degradation reactions, leading to a faster breakdown of the material.
Troubleshooting Guides
This section provides structured guidance to diagnose and resolve common issues related to the thermal instability of 2,2'-Methylenebis(4-methylphenol).
Issue 1: Unexpected Discoloration of the Final Product
Symptoms: The polymer or formulation exhibits a yellow or brown tint after processing at elevated temperatures, even with the inclusion of 2,2'-Methylenebis(4-methylphenol).
Potential Causes and Solutions:
-
Excessive Processing Temperature: The processing temperature may be exceeding the thermal stability limit of the antioxidant.
-
Troubleshooting: Review the processing temperature profile. If possible, reduce the peak temperature or the residence time at high temperatures.
-
-
Oxidative Degradation: The presence of oxygen during processing can accelerate the degradation of the phenolic antioxidant, leading to colored byproducts.
-
Troubleshooting: If your equipment allows, process under a nitrogen blanket to create an inert atmosphere.
-
-
Interaction with Other Components: Other additives or impurities in the formulation may be reacting with the antioxidant at high temperatures.
-
Troubleshooting: Review the entire formulation for potential incompatibilities. Consider running small-scale experiments with simplified formulations to isolate the cause.
-
Issue 2: Reduced Antioxidant Efficacy Over Time
Symptoms: The material degrades faster than expected under long-term thermal stress, indicating a loss of antioxidant activity.
Potential Causes and Solutions:
-
Depletion of Primary Antioxidant: 2,2'-Methylenebis(4-methylphenol) is a primary antioxidant that is consumed as it scavenges free radicals.
-
Troubleshooting: Consider incorporating a secondary antioxidant, such as a phosphite stabilizer. Phosphites help to regenerate the primary antioxidant and decompose hydroperoxides, thus extending the overall service life of the stabilization package.[7]
-
-
Physical Loss of Antioxidant: The antioxidant may be migrating to the surface or volatilizing at the processing temperature.
-
Troubleshooting: Ensure that the processing temperature is well below the boiling point of the antioxidant. Consider using a higher molecular weight antioxidant if volatilization is a concern.
-
Experimental Protocols for Enhancing Thermal Stability
To systematically improve the thermal stability of your formulation containing 2,2'-Methylenebis(4-methylphenol), a combination of strategic formulation and analytical evaluation is recommended.
Protocol 1: Evaluation of Stabilizer Packages using Thermogravimetric Analysis (TGA)
Objective: To quantify the effect of co-stabilizers on the thermal stability of 2,2'-Methylenebis(4-methylphenol).
Materials:
-
2,2'-Methylenebis(4-methylphenol)
-
Co-stabilizers (e.g., a phosphite antioxidant like Tris(2,4-di-tert-butylphenyl)phosphite, and a Hindered Amine Light Stabilizer - HALS)
-
Polymer matrix (e.g., polyethylene, polypropylene)
-
TGA instrument
Procedure:
-
Sample Preparation: Prepare several blends of the polymer with 2,2'-Methylenebis(4-methylphenol) at a fixed concentration (e.g., 0.1 wt%). To these blends, add different co-stabilizers at varying concentrations (e.g., 0.05 wt%, 0.1 wt%, 0.2 wt%). Ensure homogenous mixing.
-
TGA Analysis:
-
Place a small, accurately weighed sample (5-10 mg) into the TGA crucible.
-
Heat the sample from room temperature to 600°C at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (air or nitrogen).
-
Record the weight loss as a function of temperature.
-
-
Data Analysis:
-
Determine the onset temperature of decomposition (the temperature at which significant weight loss begins).
-
Compare the TGA curves of the different formulations. A shift of the decomposition curve to higher temperatures indicates improved thermal stability.
-
Expected Outcome: The addition of a phosphite co-stabilizer is expected to increase the onset temperature of decomposition, demonstrating a synergistic effect.
Protocol 2: Identification of Degradation Products using Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Objective: To identify the volatile and semi-volatile products of thermal degradation.
Materials:
-
Sample of 2,2'-Methylenebis(4-methylphenol) or a polymer blend containing it.
-
Pyrolysis-GC-MS system.
Procedure:
-
Sample Preparation: Place a small amount of the sample (typically in the microgram range) into a pyrolysis tube.
-
Pyrolysis: Heat the sample rapidly to a specific temperature (e.g., 300°C, 400°C, 500°C) in the pyrolyzer, which is directly coupled to the GC inlet.
-
GC-MS Analysis: The volatile pyrolysis products are separated by the gas chromatography column and then identified by the mass spectrometer.
-
Data Analysis: Analyze the mass spectra of the separated components to identify their chemical structures. This can be done by comparing the obtained spectra with a mass spectral library.
Expected Outcome: This analysis will provide a detailed profile of the degradation products, which can help in understanding the degradation mechanism and in troubleshooting issues like discoloration. For instance, the identification of smaller phenolic fragments would confirm the cleavage of the methylene bridge.[4]
Visualizations
Degradation Pathway of Hindered Phenolic Antioxidants
Caption: Simplified thermo-oxidative degradation pathway of hindered phenols.
Experimental Workflow for Thermal Stability Analysis
References
- 1. 2,2'-Methylenebis(4-methyl-6-tert-butylphenol) | C23H32O2 | CID 8398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Catalytic ozonation of 2, 2'-methylenebis (4-methyl-6-tert-butylphenol) over nano-Fe3O4@cow dung ash composites: Optimization, toxicity, and degradation mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Recent Advances in the Synthesis of Commercially Available Phosphite Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up 2,2'-Methylenebis(4-methylphenol) Synthesis
Welcome to the Technical Support Center for the synthesis of 2,2'-Methylenebis(4-methylphenol). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important industrial chemical. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your synthesis effectively.
I. Introduction to the Synthesis
The synthesis of 2,2'-Methylenebis(4-methylphenol) is typically achieved through the acid-catalyzed condensation of p-cresol with a formaldehyde source. While the reaction appears straightforward on a lab scale, scaling up introduces significant challenges in controlling selectivity, managing reaction exotherms, and ensuring product purity. This guide will address these challenges in a practical, question-and-answer format.
II. Troubleshooting Guide
This section is dedicated to addressing specific issues you may encounter during your experiments. Each problem is followed by an analysis of potential causes and actionable solutions.
Issue 1: Low Yield of 2,2'-Methylenebis(4-methylphenol)
Question: My reaction is resulting in a significantly lower yield of the desired product than expected. What are the likely causes and how can I improve it?
Answer:
Low yields can stem from several factors, ranging from catalyst inefficiency to suboptimal reaction conditions. Here’s a breakdown of potential causes and their remedies:
-
Catalyst Inactivity or Insufficient Loading:
-
The "Why": Acid catalysts are crucial for the electrophilic aromatic substitution reaction between p-cresol and formaldehyde.[1] If the catalyst is deactivated or used in insufficient amounts, the reaction rate will be slow, leading to incomplete conversion.
-
The Solution:
-
Catalyst Selection: For homogenous catalysts like sulfuric acid, ensure accurate concentration and use a fresh batch. For heterogeneous catalysts like acidic ion-exchange resins, ensure they are properly activated and not fouled from previous runs.[2]
-
Catalyst Loading: The optimal catalyst loading depends on the specific catalyst and reaction conditions. A typical starting point is 1-5 mol% relative to p-cresol. Systematically screen catalyst loading to find the optimal balance between reaction rate and cost.
-
-
-
Suboptimal Reaction Temperature:
-
The "Why": Temperature plays a critical role. Too low, and the reaction is slow; too high, and you risk increased by-product formation and potential thermal runaway.[3]
-
The Solution:
-
Temperature Optimization: The ideal temperature range is typically between 60-120°C.[4] Start with a moderate temperature (e.g., 80°C) and monitor the reaction progress. If the conversion is low, incrementally increase the temperature while carefully monitoring for by-product formation.
-
-
-
Incorrect Molar Ratio of Reactants:
-
The "Why": The stoichiometry of the reaction is 2 moles of p-cresol to 1 mole of formaldehyde. An excess of formaldehyde can lead to the formation of higher oligomers, such as trisphenols.[5]
-
The Solution:
-
Molar Ratio Control: A slight excess of p-cresol is often used to drive the reaction to completion and minimize the formation of formaldehyde-related by-products. A molar ratio of p-cresol to formaldehyde of 2.1:1 to 2.5:1 is a good starting point.
-
-
Issue 2: Poor Selectivity and High Levels of Impurities
Question: My final product is contaminated with significant amounts of isomers and higher oligomers. How can I improve the selectivity towards 2,2'-Methylenebis(4-methylphenol)?
Answer:
Achieving high selectivity is a common hurdle in scaling up this synthesis. The primary impurities are the ortho,para-isomer and trisphenols.
-
Formation of ortho,para-Isomer:
-
The "Why": The hydroxyl group of p-cresol directs electrophilic substitution to the ortho and para positions. While the para position is blocked by the methyl group, substitution can occur at both ortho positions. The formation of the 2,4'-methylenebis(4-methylphenol) isomer is a common side reaction.
-
The Solution:
-
Catalyst Choice: The choice of catalyst can influence regioselectivity. Bulky catalysts or those with shape-selective properties (e.g., certain zeolites) can favor the formation of the less sterically hindered 2,2'-isomer.[6]
-
Temperature Control: Lower reaction temperatures generally favor the thermodynamically more stable 2,2'-isomer.
-
-
-
Formation of Trisphenols and Higher Oligomers:
-
The "Why": These by-products arise from the reaction of the desired bisphenol product with excess formaldehyde. This is more prevalent at higher temperatures and with a higher formaldehyde to p-cresol ratio.[5]
-
The Solution:
-
Controlled Formaldehyde Addition: Instead of adding all the formaldehyde at once, a slow, controlled addition can maintain a low concentration of free formaldehyde in the reaction mixture, thus minimizing the formation of higher oligomers.
-
Molar Ratio Adjustment: As mentioned earlier, using a slight excess of p-cresol is a key strategy to suppress the formation of these by-products.
-
-
Issue 3: Reaction Exotherm and Thermal Runaway Risk
Question: I am concerned about the exothermic nature of the reaction, especially at a larger scale. What are the best practices for managing the reaction temperature and preventing a thermal runaway?
Answer:
The condensation of phenols with formaldehyde is a highly exothermic reaction, and the risk of a thermal runaway is a serious safety concern in industrial settings.[7][8][9]
-
Understanding the Hazard:
-
The "Why": The heat generated by the reaction can increase the reaction rate, which in turn generates more heat. If the cooling capacity of the reactor is insufficient to remove this heat, the temperature can rise uncontrollably, leading to a dangerous increase in pressure and potentially a reactor rupture.
-
The Solution:
-
Calorimetric Studies: Before scaling up, perform reaction calorimetry studies (e.g., using a Reaction Calorimeter - RC1) to determine the heat of reaction, the maximum temperature of the synthesis reaction (MTSR), and the adiabatic temperature rise. This data is crucial for designing a safe process.[10]
-
Robust Cooling System: Ensure your reactor has an adequate cooling system (e.g., jacket cooling, internal cooling coils, or a reflux condenser) to handle the heat load. The cooling capacity should be significantly higher than the maximum heat evolution rate.
-
Controlled Addition: As with selectivity control, slow and controlled addition of the formaldehyde source is a critical safety measure. This allows the cooling system to keep pace with the heat generation.
-
Emergency Procedures: Have a clear and tested emergency plan in place. This may include a quench system to rapidly cool the reaction or an emergency relief system to safely vent excess pressure.[9]
-
-
Issue 4: Challenges in Product Purification and Isolation
Question: I am struggling to obtain a high-purity product after the reaction. What are the best methods for purification at scale?
Answer:
Effective purification is key to meeting the quality specifications for 2,2'-Methylenebis(4-methylphenol).
-
Crystallization:
-
The "Why": Crystallization is the most common method for purifying this compound. The choice of solvent is critical for achieving high purity and good recovery.[11][12]
-
The Solution:
-
Solvent Screening: A good crystallization solvent should have high solubility for the product at elevated temperatures and low solubility at room temperature or below. It should also be a poor solvent for the impurities. Common solvents for recrystallization include toluene, xylene, and cyclohexane.[13]
-
Cooling Profile: The rate of cooling can significantly impact crystal size and purity. A slow, controlled cooling profile generally leads to larger, purer crystals.
-
Washing: After filtration, wash the crystals with a small amount of cold, fresh solvent to remove any remaining mother liquor containing impurities.
-
-
III. Frequently Asked Questions (FAQs)
Q1: What is the best formaldehyde source to use for this synthesis?
A1: The choice of formaldehyde source depends on several factors, including safety, handling, and cost.
-
Formalin (aqueous formaldehyde): Inexpensive and readily available, but the water present can affect the catalyst activity and reaction equilibrium.
-
Paraformaldehyde: A solid polymer of formaldehyde that is easier to handle than formalin. It depolymerizes in situ to provide formaldehyde.
-
Methylal (Dimethoxymethane): An acetal of formaldehyde that can act as both a reactant and a solvent. It often leads to cleaner reactions with fewer by-products.[10]
Q2: Can I use a heterogeneous catalyst for this reaction? What are the advantages?
A2: Yes, heterogeneous catalysts are an excellent choice for scaling up this synthesis.
-
Advantages:
-
Easy Separation: They can be easily separated from the reaction mixture by filtration, simplifying the workup process.
-
Reusability: Many heterogeneous catalysts can be regenerated and reused, reducing waste and cost.
-
Reduced Corrosion: Solid acid catalysts are generally less corrosive than strong mineral acids.
-
-
Common Heterogeneous Catalysts:
-
Acidic Ion-Exchange Resins (e.g., Amberlyst-15): Widely used in industrial bisphenol production.[2]
-
Zeolites: Their shape-selective properties can enhance the selectivity towards the desired 2,2'-isomer.
-
Sulfonated Zirconia and other solid superacids: Can offer high activity and selectivity.
-
Q3: How can I monitor the progress of the reaction?
A3: Several analytical techniques can be used to monitor the reaction:
-
High-Performance Liquid Chromatography (HPLC): The most common method for quantifying the starting materials, product, and by-products.[14]
-
Gas Chromatography (GC): Can also be used, often after derivatization of the phenolic compounds.[15]
-
Thin Layer Chromatography (TLC): A quick and simple method for qualitative monitoring of the reaction progress.
Q4: What are the key safety precautions I should take when working with p-cresol and formaldehyde?
A4: Both p-cresol and formaldehyde are hazardous materials.
-
p-Cresol: Is toxic and corrosive. Avoid skin and eye contact, and work in a well-ventilated area.
-
Formaldehyde: Is a known carcinogen and a sensitizer. Use appropriate personal protective equipment (PPE), including gloves, goggles, and a respirator, and work in a fume hood.[7]
-
Reaction Mixture: The reaction is exothermic and should be handled with care, especially at scale. Always have a plan for controlling the temperature and dealing with potential emergencies.
IV. Data Summary & Protocols
Table 1: Typical Reaction Parameters for 2,2'-Methylenebis(4-methylphenol) Synthesis
| Parameter | Typical Range | Rationale |
| p-Cresol:Formaldehyde Molar Ratio | 2.1:1 - 2.5:1 | Excess p-cresol improves yield and selectivity. |
| Catalyst Loading (Homogeneous) | 1 - 5 mol% | Balances reaction rate and cost. |
| Catalyst Loading (Heterogeneous) | 5 - 20 wt% | Dependent on catalyst activity and surface area. |
| Temperature | 60 - 120 °C | Optimizes reaction rate while minimizing by-products. |
| Reaction Time | 2 - 8 hours | Dependent on temperature, catalyst, and reactants. |
| Solvent | Toluene, Xylene, or neat | Solvent can aid in temperature control and product isolation. |
Experimental Protocol: Synthesis using a Homogeneous Catalyst
-
Reactor Setup: Equip a jacketed glass reactor with a mechanical stirrer, a condenser, a thermocouple, and a controlled addition funnel.
-
Charging Reactants: Charge the reactor with p-cresol and the chosen solvent (if any). Begin stirring and heat the mixture to the desired reaction temperature (e.g., 80°C).
-
Catalyst Addition: Slowly add the acid catalyst (e.g., sulfuric acid) to the reaction mixture.
-
Formaldehyde Addition: Add the formaldehyde source (e.g., formalin or a solution of paraformaldehyde in a suitable solvent) dropwise to the reaction mixture over a period of 1-2 hours, maintaining the reaction temperature within a narrow range (e.g., ± 2°C).
-
Reaction Monitoring: Monitor the reaction progress by taking samples periodically and analyzing them by HPLC or TLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a base (e.g., sodium bicarbonate solution).
-
Isolation: Separate the organic layer and wash it with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Recrystallize the crude product from a suitable solvent (e.g., toluene or cyclohexane) to obtain the pure 2,2'-Methylenebis(4-methylphenol).
V. Visualizations
Diagram 1: Reaction Scheme
Caption: Acid-catalyzed condensation of p-cresol and formaldehyde.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A systematic approach to troubleshooting low product yield.
VI. References
-
BenchChem. (2025). Improving yield and purity in Friedel-Crafts alkylation of phenols. BenchChem Technical Support Center.
-
Phenol-Formaldehyde Resins: Properties, Safety, and Environmental Considerations. (n.d.). Retrieved from a relevant industrial source.
-
Hu, L., et al. (2021). A proposed industrial scale-up of circular bisphenol-A (BPA) production. RSC Advances, 11(35), 21569-21578.
-
Mechanism of formaldehyde / phenol condensation - Chemistry Stack Exchange. (2021). Retrieved from --INVALID-LINK--
-
Synthesis of Bisphenol A with Heterogeneous Catalysts. (n.d.). Bibliothèque et Archives Canada.
-
The MEXEO Bisphenol A (BPA) Technology (Case Study). (n.d.). In ResearchGate.
-
US Patent US20200047170A1, Catalyst system and process for producing bisphenol-a, filed July 11, 2019.
-
A proposed industrial scale-up of circular bisphenol-A (BPA) production. (2021). Reaction Chemistry & Engineering.
-
U.S. Environmental Protection Agency. (1999). How to Prevent Runaway Reactions Case Study: Phenol-Formaldehyde Reaction Hazards. EPA 550-F-99-004.
-
Dou, Z., et al. (2024). Catalytic production of benign bisphenols from lignin via pre-arylation method. Chem, 10(1), 1-17.
-
US Patent US7132575B2, Process for the synthesis of bisphenol, filed August 2, 2002.
-
Prokop, Z., et al. (2004). Bisphenol A synthesis - Modeling of industrial reactor and catalyst deactivation. Chemical Engineering Journal, 104(1-3), 139-146.
-
Catalytic production of benign bisphenols from lignin via pre-arylation method. (2024). Chem.
-
Uses and Safety Precautions of Formaldehyde in Industry. (2025). Retrieved from a relevant industrial source.
-
Kummer, A., & Varga, T. (2021). What do we know already about reactor runaway? Process Safety and Environmental Protection, 147, 460-476.
-
What Is the Mechanism of Phenol Alkylation? (2024). Retrieved from a relevant industrial source.
-
BenchChem. (2025). Troubleshooting guide for reactions involving 2-Chloro-4-(hydroxymethyl)phenol. BenchChem Technical Support Center.
-
Zavitsas, A. A. (1968). Alkaline-catalyzed Reaction of Formaldehyde and the Methylols of Phenol; A Kinetic Study 1. The Journal of Organic Chemistry, 33(1), 157-163.
-
Mondal, S., & Ghosal, A. K. (2014). Phenol–formaldehyde runaway reaction: a case study. International Journal of Industrial Chemistry, 5(1), 1-7.
-
Zhang, X., et al. (2013). Mechanism of Base-Catalyzed Resorcinol-Formaldehyde and Phenol-Resorcinol-Formaldehyde Condensation Reactions: A Theoretical Study. Polymers, 5(4), 1335-1350.
-
A phenol and formaldehyde condensation reaction where Phenol (A) react... (n.d.). In ResearchGate.
-
Production of Bisphenol A (BPA) By Green Technology. (2018). Engineering Technology & Applied Science Research, 8(2), 2736-2740.
-
Technobis Crystallization Systems. (2021). Solvent selection for process development.
-
APC. (2020). How to choose a solvent & design a crystallization faster?.
-
The critical runaway condition and stability criterion in the phenol–formaldehyde reaction. (n.d.). In ResearchGate.
-
Synthesis of 2,2'-methylene-bis-(4-methyl-6-tert.butylphenol). (n.d.). PrepChem.
-
Autonomous Optimization of Discrete Reaction Parameters: Mono-Functionalization of a Bifunctional Substrate via a Suzuki-Miyaura Reaction. (2024). ChemRxiv.
-
Zhang, X., & Zhang, S. (2014). Theoretical Confirmation of the Quinone Methide Hypothesis for the Condensation Reactions in Phenol-Formaldehyde Resin Synthesis. Polymers, 6(5), 1385-1398.
-
Analytical method for the biomonitoring of bisphenols and parabens by liquid chromatography coupled to tandem mass spectrometry in human hair. (2022). Ecotoxicology and Environmental Safety, 243, 113986.
-
Analytical methods for the determination of bisphenol A in food. (n.d.). In ResearchGate.
-
Analytical determination of bisphenol A (BPA) and bisphenol analogues in paper products by LC-MS/MS. (n.d.). In ResearchGate.
-
Top 10 Ranked Crystallization Solvents Suggested by the Solvent... (n.d.). In ResearchGate.
-
Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disa... (2024). Crystal Growth & Design.
-
Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. (n.d.). In ResearchGate.
-
Hydroxyalkylation of p-Cresol to 2,2′-Methylenebis(4-methylphenol) Using Sn/Si-MCM-41 Catalysts. (n.d.). In ResearchGate.
-
(PDF) Alkylation of Phenol: A Mechanistic View. (n.d.). In ResearchGate.
-
Phenol Alkylation Plant. (n.d.). Hubei Sanli Fengxiang Technology Co., Ltd.
-
Unraveling p-Cresol: from biosynthesis to biological and biochemical activities. (2025). Frontiers in Microbiology.
-
Analysis of p-cresol (CAS: 106-44-5) in laboratories. (2024). Analytice.
-
Selective synthesis of p-cresol by methylation of phenol. (n.d.). In ResearchGate.
-
(PDF) Investigation of Thermal Runaway in Semibatch Chemical Reactors by an Early Warning Detection Device. (n.d.). In ResearchGate.
-
Synthesis of 2, 4-Bis(n-octylthiomethyl)-6-methylphenol. (n.d.). In ResearchGate.
-
An Efficient and Mild Method for the Alkylation of p-Cresol with tert-Butyl Alcohol. (n.d.). Molecules.
-
Selective synthesis of propofol (2,6-diisopropylphenol), an intravenous anesthetic drug, by isopropylation of phenol over H-beta and H-mordenite. (n.d.). In ResearchGate.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. US20200047170A1 - Catalyst system and process for producing bisphenol-a - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. prepchem.com [prepchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 8. collectionscanada.gc.ca [collectionscanada.gc.ca]
- 9. ncsp.tamu.edu [ncsp.tamu.edu]
- 10. real.mtak.hu [real.mtak.hu]
- 11. crystallizationsystems.com [crystallizationsystems.com]
- 12. approcess.com [approcess.com]
- 13. scribd.com [scribd.com]
- 14. Analytical method for the biomonitoring of bisphenols and parabens by liquid chromatography coupled to tandem mass spectrometry in human hair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Analytical determination of bisphenol A (BPA) and bisphenol analogues in paper products by GC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: HPLC Analysis of 2,2'-Methylenebis(4-methylphenol)
Guide Objective: This technical guide provides in-depth troubleshooting strategies for resolving peak tailing issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of 2,2'-Methylenebis(4-methylphenol). Authored from the perspective of a Senior Application Scientist, this document explains the root causes of peak asymmetry and offers systematic, field-proven solutions for researchers, scientists, and drug development professionals.
Introduction: The Challenge with Phenolic Compounds
2,2'-Methylenebis(4-methylphenol), a member of the bisphenol family, possesses two acidic hydroxyl (-OH) groups. These phenolic moieties are the primary source of analytical challenges in reversed-phase HPLC. They can engage in undesirable secondary interactions with the stationary phase, leading to significant peak tailing, poor resolution, and compromised quantification. This guide will walk you through diagnosing and resolving these issues methodically.
Troubleshooting Guide & FAQs
Question 1: My peak for 2,2'-Methylenebis(4-methylphenol) is tailing severely on a standard C18 column. What are the most probable causes?
Answer:
Severe peak tailing for an acidic compound like 2,2'-Methylenebis(4-methylphenol) on a conventional silica-based C18 column almost always points to secondary ionic interactions with the stationary phase.
The primary cause is the interaction between the analyte's negatively charged phenoxide ions and residual, un-endcapped silanol groups (Si-OH) on the silica surface. These silanols are acidic and can exist in an ionized, negatively charged state (Si-O⁻) at mobile phase pH values above approximately 4. This leads to a mixed-mode retention mechanism: the desired hydrophobic (partitioning) interaction and an undesirable ion-exchange interaction. The latter is kinetically slow and results in a "tail" of analyte molecules eluting late from the column.
A secondary, but also significant, cause can be chelation. Trace metal impurities (e.g., iron, aluminum) can become embedded in the silica matrix during manufacturing. The two hydroxyl groups on your analyte can act as a pincer, chelating with these metal ions, which introduces another strong, unwanted retention mechanism that contributes to peak tailing.
To diagnose the primary cause, you can follow this logical workflow:
Caption: Initial diagnostic workflow for peak tailing.
Question 2: How can I improve the peak shape using my existing C18 column? I want to try mobile phase modifications first.
Answer:
Absolutely. Modifying the mobile phase is the most cost-effective first step. The goal is to suppress the unwanted ionic interactions. You have two primary tools: pH control and competitive displacement.
Strategy 1: Suppress Silanol Ionization via pH Control
The most effective strategy is to force the equilibrium of both the analyte and the silanol groups to their neutral, protonated forms. The pKa of silica silanols is in the range of 3.8-4.5. The pKa of the phenolic hydroxyl groups on 2,2'-Methylenebis(4-methylphenol) is approximately 10-11. By lowering the mobile phase pH to a value of 3.0 or below, you ensure that the vast majority of surface silanols are protonated (Si-OH), eliminating them as sites for ionic interaction.
Strategy 2: Use a Competing Agent (Ion-Pairing Reagent)
Small, acidic mobile phase additives like Trifluoroacetic Acid (TFA) do more than just lower the pH. TFA can also act as an ion-pairing agent that "shields" the analyte from residual charged silanols, further improving peak shape.
Experimental Protocol: Mobile Phase Optimization
-
Baseline Preparation: Prepare your mobile phase (e.g., Acetonitrile:Water) as you normally would. Filter using a 0.45 µm or 0.22 µm membrane filter.
-
Acidification:
-
Method A (Formic Acid): To the aqueous portion of your mobile phase, add formic acid to a final concentration of 0.1% (v/v). This will typically bring the pH to ~2.7.
-
Method B (TFA): To the aqueous portion, add trifluoroacetic acid (TFA) to a final concentration of 0.05% to 0.1% (v/v). This will lower the pH to ~2.
-
-
System Equilibration: Flush the column with at least 20 column volumes of the new, acidified mobile phase before injecting your sample. This is critical to ensure the stationary phase surface is fully equilibrated.
-
Injection & Analysis: Inject your sample and compare the peak asymmetry factor to the run performed with the un-acidified mobile phase.
Data Summary: Mobile Phase Additives
| Additive | Typical Concentration | Resulting pH (approx.) | Mechanism of Action | Key Consideration |
| Formic Acid | 0.1% (v/v) | 2.7 | pH suppression of silanols | MS-friendly, good general-purpose choice. |
| Trifluoroacetic Acid (TFA) | 0.05 - 0.1% (v/v) | 2.0 | Strong pH suppression, ion-pairing/shielding | Excellent for peak shape but can cause ion suppression in mass spectrometry (MS). |
| Phosphoric Acid | Dilute to pH 2.5-3.0 | 2.5 - 3.0 | pH suppression of silanols | Not volatile, so unsuitable for MS or preparative HPLC where solvent evaporation is needed. |
Question 3: If mobile phase changes are not enough, what type of HPLC column is best suited for 2,2'-Methylenebis(4-methylphenol)?
Answer:
If mobile phase optimization doesn't completely resolve the issue, the problem lies squarely with the column chemistry. Standard, older-generation C18 columns (often called "Type A" silica) have a high density of accessible, acidic silanols. Modern columns ("Type B" silica) use a higher purity, less acidic silica and more effective end-capping techniques to shield these silanols.
For challenging phenolic compounds, you should consider one of the following specialized column types:
-
High-Density End-Capped C18: These are the workhorses of modern HPLC. Look for columns explicitly marketed as "base-deactivated" or having "double end-capping." The proprietary technologies used by manufacturers create a very inert surface with minimal residual silanols.
-
Columns with Integral Polar Groups: Some stationary phases have polar groups (e.g., amide, carbamate) embedded near the base of the C18 chain. This polar group helps to shield the analyte from the silica surface and allows the column to be used with highly aqueous mobile phases without phase collapse.
-
Phenyl-Hexyl Phases: The phenyl rings in this stationary phase can offer a different selectivity for aromatic compounds like your analyte through pi-pi (π-π) interactions. This alternative retention mechanism can sometimes provide better peak shapes than a standard C18.
Caption: Comparison of analyte interaction with standard vs. end-capped silica.
Question 4: I suspect metal chelation might be contributing to the tailing. How can I confirm and resolve this?
Answer:
This is an excellent diagnostic question. Chelation is often overlooked but can be a major factor for compounds with vicinal hydroxyl groups or other structures capable of binding metal ions. The stainless steel components of your HPLC (frits, tubing, pump heads) and the column itself can be sources of metal ions.
Diagnostic Protocol: Testing for Metal Chelation
-
Prepare a Chelator-Spiked Mobile Phase: Add a small amount of a strong chelating agent, like Ethylenediaminetetraacetic acid (EDTA), to your mobile phase. A concentration of 0.1-0.5 mM is typically sufficient.
-
System Passivation: Before running your sample, flush the entire HPLC system and column with this EDTA-containing mobile phase for an extended period (e.g., 1-2 hours). This process, known as passivation, allows the EDTA to bind to and "strip" active metal sites throughout the flow path.
-
Inject and Compare: Inject your sample using the EDTA-spiked mobile phase.
-
Analysis: If you see a significant improvement in peak shape and/or a reduction in retention time compared to the run without EDTA, metal chelation is a confirmed contributor to your problem.
Permanent Solutions for Metal Chelation:
-
Routine Passivation: Periodically flush your system with a chelating agent or a strong acid like 6N Nitric Acid (consult your HPLC manufacturer's guide for compatibility before doing this).
-
Use Bio-Inert HPLC Systems: Systems constructed with materials like PEEK or MP35N instead of stainless steel can minimize metal contamination.
-
Specialized Columns: Some manufacturers offer columns with proprietary treatments to reduce metal activity.
Technical Support Center: Minimizing Interference in the Electrochemical Detection of 2,2'-Methylenebis(4-methylphenol)
This technical support guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of electrochemical detection of 2,2'-Methylenebis(4-methylphenol). This document provides in-depth troubleshooting strategies and frequently asked questions to mitigate interference and ensure the integrity of your experimental results.
I. Foundational Understanding: FAQs
This section addresses common questions regarding the electrochemical detection of 2,2'-Methylenebis(4-methylphenol), providing a solid foundation for troubleshooting.
Q1: What is the fundamental principle behind the electrochemical detection of 2,2'-Methylenebis(4-methylphenol)?
A1: The electrochemical detection of 2,2'-Methylenebis(4-methylphenol) is based on its oxidation at an electrode surface. The molecule contains two phenolic hydroxyl groups which are electroactive, meaning they can be oxidized by applying a specific potential. This oxidation process involves the transfer of electrons from the molecule to the electrode, generating a current that is proportional to the concentration of 2,2'-Methylenebis(4-methylphenol) in the sample. This relationship forms the basis for its quantitative analysis.
Q2: What are the primary sources of interference in the electrochemical detection of this compound?
A2: Interference can arise from two main sources: matrix effects and co-existing electroactive species .
-
Matrix Effects: 2,2'-Methylenebis(4-methylphenol) is frequently used as an antioxidant in complex materials like plastics and rubbers.[1] The polymer matrix itself or other non-electroactive additives can adsorb onto the electrode surface, a phenomenon known as biofouling. This can block the active sites of the electrode, hindering the electron transfer process and leading to decreased sensitivity and poor reproducibility.
-
Co-existing Electroactive Species: Many formulations containing 2,2'-Methylenebis(4-methylphenol) also include other additives that are electroactive within a similar potential window.[2] These can include other phenolic antioxidants (e.g., Butylated hydroxytoluene - BHT), UV stabilizers, and certain plasticizers.[3] These compounds can produce overlapping voltammetric signals, making it difficult to distinguish the signal of the target analyte.
Q3: How does the structure of 2,2'-Methylenebis(4-methylphenol) influence its electrochemical behavior?
A3: The structure of 2,2'-Methylenebis(4-methylphenol), a hindered phenolic antioxidant, significantly impacts its electrochemical oxidation. The bulky tert-butyl groups ortho to the hydroxyl groups create steric hindrance.[4] This hindrance can affect the rate of electron transfer and the subsequent reactions of the generated phenoxyl radical. The presence of two phenolic moieties connected by a methylene bridge can also lead to complex oxidation mechanisms, potentially involving intramolecular interactions.
II. Troubleshooting Guide: A Problem-Solution Approach
This section provides a systematic guide to troubleshooting common issues encountered during the electrochemical detection of 2,2'-Methylenebis(4-methylphenol).
Problem 1: High Background Current or Noisy Signal
Q: My voltammogram shows a high background current and is very noisy. What could be the cause and how can I fix it?
A: High background current and noise can obscure the analytical signal and are often symptomatic of issues with the electrochemical cell setup or the supporting electrolyte.
-
Causality:
-
Contaminated Supporting Electrolyte: Impurities in the supporting electrolyte can be electroactive, contributing to a high background signal.
-
Dirty or Improperly Polished Electrode: A contaminated or poorly prepared working electrode surface can lead to erratic current measurements and high background noise.
-
Electromagnetic Interference: Nearby electronic equipment can induce noise in the sensitive electrochemical measurements.[5]
-
Inadequate Degassing: Dissolved oxygen is electrochemically active and its reduction can contribute significantly to the background current, especially at negative potentials.
-
-
Troubleshooting Protocol:
-
Prepare Fresh Supporting Electrolyte: Use high-purity reagents and deionized water to prepare a fresh batch of supporting electrolyte.
-
Thorough Electrode Cleaning and Polishing:
-
Polish the working electrode (e.g., glassy carbon) with alumina slurry of decreasing particle size (e.g., 0.3 µm then 0.05 µm) on a polishing pad.
-
Sonnicate the electrode in deionized water and then in ethanol to remove any residual alumina particles.
-
Dry the electrode under a stream of nitrogen before use.
-
-
Isolate from Electromagnetic Interference:
-
Ensure the electrochemical setup is placed away from sources of electromagnetic radiation like motors, pumps, and computers.
-
Utilize a Faraday cage to shield the electrochemical cell.
-
-
Effective Degassing:
-
Purge the sample solution with an inert gas (e.g., high-purity nitrogen or argon) for at least 10-15 minutes before the measurement.
-
Maintain a gentle stream of the inert gas over the solution during the experiment to prevent oxygen from re-dissolving.
-
-
Problem 2: Poor Reproducibility and Signal Drift
Q: I am observing significant variation in my peak currents between replicate measurements, and the signal seems to be drifting over time. What is happening?
A: Poor reproducibility and signal drift are often caused by changes in the electrode surface during the experiment, a common issue when analyzing complex samples.
-
Causality:
-
Electrode Fouling: The oxidation products of 2,2'-Methylenebis(4-methylphenol) or other compounds in the sample can polymerize and adsorb onto the electrode surface. This passivation layer inhibits further electron transfer, leading to a decrease in the signal over time.
-
Matrix Component Adsorption: As mentioned in the FAQs, components from the sample matrix can adsorb onto the electrode, altering its surface and affecting the reproducibility of the measurements.
-
Temperature Fluctuations: The rate of electrochemical reactions is temperature-dependent. Changes in the ambient temperature can cause the signal to drift.
-
-
Troubleshooting Protocol:
-
Implement an Electrode Cleaning Step Between Measurements:
-
After each measurement, clean the electrode by cycling the potential in a blank supporting electrolyte solution or by gently polishing it.
-
For severe fouling, electrochemical activation by applying a high positive or negative potential for a short period in a suitable electrolyte can be effective.
-
-
Optimize Sample Preparation to Remove Matrix Interferences:
-
Solvent Extraction: For solid samples like plastics or rubbers, dissolve the sample in a suitable solvent and then perform a liquid-liquid extraction to isolate the analyte from the bulk matrix. A study on a similar compound, 4,4′-methylenebis(2,6-di-tert-butylphenol), in lubricating oils found that extraction with ethanol was necessary for accurate determination.
-
Solid-Phase Extraction (SPE): Utilize SPE cartridges with a stationary phase that can selectively retain the analyte while allowing interfering matrix components to pass through.
-
-
Control the Temperature:
-
Use a thermostated electrochemical cell to maintain a constant temperature throughout the experiment.
-
Allow the sample and electrolyte to reach thermal equilibrium before starting the measurements.
-
-
Utilize Electrode Surface Modification:
-
Modify the electrode surface with materials that can resist fouling, such as nanomaterials (e.g., carbon nanotubes, graphene) or by creating a self-assembled monolayer.
-
-
Problem 3: Overlapping Peaks and Inability to Resolve the Analyte Signal
Q: My sample contains other antioxidants, and I am seeing overlapping peaks in my voltammogram, making it impossible to quantify 2,2'-Methylenebis(4-methylphenol). How can I resolve this?
A: Overlapping signals from co-existing electroactive species is a common challenge. Resolving these signals requires a combination of instrumental and chemical approaches.
-
Causality:
-
Similar Oxidation Potentials: Other phenolic antioxidants or electroactive additives present in the sample may have oxidation potentials very close to that of 2,2'-Methylenebis(4-methylphenol), resulting in merged voltammetric peaks. The electrochemical oxidation of phenolic compounds is highly dependent on their structure, and even small structural differences can lead to shifts in oxidation potential.[6]
-
-
Troubleshooting Protocol:
-
Optimize the Electrochemical Technique and its Parameters:
-
Differential Pulse Voltammetry (DPV) or Square-Wave Voltammetry (SWV): These techniques offer better resolution and sensitivity compared to cyclic voltammetry for quantitative analysis.
-
Adjust Pulse Parameters: In DPV and SWV, carefully optimize the pulse amplitude, pulse width, and frequency to enhance the separation of overlapping peaks.
-
-
Modify the Supporting Electrolyte:
-
pH Adjustment: The oxidation potential of phenolic compounds is often pH-dependent. By systematically varying the pH of the supporting electrolyte, it may be possible to shift the oxidation potential of the interfering compound away from that of the analyte.
-
Solvent Composition: For samples dissolved in organic solvents, changing the solvent or using a mixed-solvent system can alter the solvation of the analytes and their interaction with the electrode, potentially leading to better peak separation.
-
-
Employ Chemically Modified Electrodes (CMEs):
-
Molecularly Imprinted Polymers (MIPs): Create a CME with a MIP that has specific recognition sites for 2,2'-Methylenebis(4-methylphenol). This will enhance the selectivity of the measurement by preferentially binding the target analyte to the electrode surface.
-
-
Chromatographic Separation Prior to Electrochemical Detection:
-
Couple a separation technique like High-Performance Liquid Chromatography (HPLC) with an electrochemical detector (HPLC-ED). This allows for the physical separation of the interfering compounds from the analyte before they reach the detector, ensuring a clean and interference-free signal for quantification.
-
-
III. Visualization of Key Concepts
To further aid in understanding, the following diagrams illustrate important concepts in the electrochemical detection of 2,2'-Methylenebis(4-methylphenol).
Caption: A logical workflow for systematically troubleshooting interference issues.
Caption: Common interfering species in the analysis of 2,2'-Methylenebis(4-methylphenol).
IV. Quantitative Data Summary
The following table summarizes key parameters that can be optimized to minimize interference. The values provided are general ranges and should be experimentally optimized for your specific system.
| Parameter | Typical Range/Value | Rationale for Optimization |
| Working Electrode | Glassy Carbon, Gold, Boron-Doped Diamond | The choice of electrode material affects the overpotential for oxidation and susceptibility to fouling. |
| Supporting Electrolyte pH | 2 - 9 | The oxidation potential of phenols is pH-dependent; optimization can shift potentials of interfering species. |
| Solvent System | Aqueous buffer, Acetonitrile, Ethanol/Water mixtures | Can alter the solubility and electrochemical behavior of the analyte and interferents. |
| Voltammetric Technique | DPV, SWV | Offer improved resolution and sensitivity over CV for resolving overlapping peaks. |
| DPV/SWV Pulse Amplitude | 25 - 100 mV | Larger amplitudes can increase peak current but may decrease resolution. |
| DPV/SWV Frequency | 10 - 100 Hz | Higher frequencies can increase scan speed but may broaden peaks. |
V. Experimental Protocols
Protocol 1: Systematic Evaluation of pH Effects on Peak Separation
-
Prepare a series of supporting electrolyte solutions (e.g., 0.1 M phosphate buffer) with pH values ranging from 4.0 to 8.0 in 1.0 pH unit increments.
-
Prepare a standard solution containing 2,2'-Methylenebis(4-methylphenol) and a known potential interfering compound at equal concentrations.
-
For each pH value, record the differential pulse voltammogram of the mixed standard solution.
-
Plot the peak potentials of both compounds as a function of pH.
-
Identify the pH at which the peak separation is maximized.
Protocol 2: Sample Preparation by Solvent Extraction for Polymer Matrices
-
Weigh a known amount of the polymer sample (e.g., 1 gram) and cut it into small pieces.
-
Transfer the polymer pieces to a flask and add a suitable solvent (e.g., dichloromethane or tetrahydrofuran) to dissolve the polymer.
-
Once the polymer is dissolved, add an immiscible extraction solvent (e.g., acetonitrile) in which 2,2'-Methylenebis(4-methylphenol) is soluble but the polymer is not.
-
Shake the mixture vigorously and allow the layers to separate.
-
Collect the extraction solvent layer containing the analyte.
-
Evaporate the solvent and reconstitute the residue in the supporting electrolyte for electrochemical analysis.
VI. References
-
Eliminate Electromagnetic Interference In Analog Water Quality Systems - pHionics. (2020). Retrieved from --INVALID-LINK--
-
Phenolic antioxidants: electrochemical behavior and the mechanistic elements underlying their anodic oxidation reaction. (2002). Analytical and Bioanalytical Chemistry, 375(4), 518-523.
-
2,2′-Methylenebis(6-tert-butyl-4-methylphenol). (n.d.). Sigma-Aldrich. Retrieved from --INVALID-LINK--
-
Additives in plastics and rubber. (2024). Byggvarubedömningen. Retrieved from --INVALID-LINK--
-
Mechanism of Hindered Phenol Antioxidant. (2024). Vinati Organics. Retrieved from --INVALID-LINK--
-
The Science of Plastic Additives: Enhancing Properties and Performance. (n.d.). Retrieved from --INVALID-LINK--
-
Additives Used with Plastics. (2019). AZoM. Retrieved from --INVALID-LINK--
References
- 1. Electrochemical Behavior and Antioxidant and Prooxidant Activity of Natural Phenolics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,2'-Methylenebis(4-methyl-6-tert-butylphenol) | C23H32O2 | CID 8398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. vinatiorganics.com [vinatiorganics.com]
- 5. mch.du.ac.ir [mch.du.ac.ir]
- 6. Phenolic antioxidants: electrochemical behavior and the mechanistic elements underlying their anodic oxidation reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Polymer Stabilization: 2,2'-Methylenebis(4-methylphenol) vs. Irganox 1076
For researchers and professionals in polymer science and drug development, selecting the optimal antioxidant is a critical decision that directly impacts the long-term stability, performance, and aesthetic properties of polymer-based materials. This guide provides an in-depth, objective comparison of two widely used phenolic antioxidants: 2,2'-Methylenebis(4-methylphenol) and Irganox 1076. By examining their chemical structures, mechanisms of action, and performance data, this document aims to equip scientists with the necessary insights to make informed decisions for their specific applications.
Introduction to Phenolic Antioxidants in Polymer Stabilization
Polymers are susceptible to degradation from a variety of environmental factors, including heat, light, and oxygen. This degradation is often a free-radical chain reaction that leads to undesirable changes in the material's properties, such as discoloration, embrittlement, and loss of mechanical strength.[1][2] Phenolic antioxidants, also known as primary antioxidants, are crucial additives that inhibit these degradation processes.[3] Their primary function is to act as "radical scavengers" by donating a hydrogen atom from their hydroxyl group to reactive free radicals, thereby terminating the degradation chain reaction.[4]
Contender Profiles: Chemical and Physical Properties
A fundamental understanding of the chemical and physical properties of each antioxidant is essential to predicting their behavior and performance within a polymer matrix.
2,2'-Methylenebis(4-methylphenol)
Also known by various trade names such as Antioxidant 2246, Cyanox 2246, and Vulkanox BKF, this compound is a bisphenolic antioxidant.[5][6] Its structure consists of two sterically hindered phenol groups linked by a methylene bridge. This structure allows it to donate two hydrogen atoms, making it a potent free radical scavenger. It is often lauded for its non-staining and non-discoloring properties, making it suitable for light-colored or transparent polymer applications.[7][8]
Irganox 1076
Irganox 1076, chemically known as Octadecyl-3-(3,5-di-tert-butyl-4-hydroxyphenyl)-propionate, is a monofunctional, sterically hindered phenolic antioxidant.[7] It is characterized by a long alkyl chain, which enhances its compatibility and solubility in a wide range of polymers, particularly polyolefins.[4] This high compatibility minimizes issues such as blooming and extraction. Irganox 1076 is recognized for its low volatility, excellent color retention, and high resistance to extraction.[7]
| Property | 2,2'-Methylenebis(4-methylphenol) | Irganox 1076 |
| Chemical Name | 2,2'-Methylenebis(4-methyl-6-tert-butylphenol)[6] | Octadecyl-3-(3,5-di-tert-butyl-4-hydroxyphenyl)-propionate[7] |
| CAS Number | 119-47-1[6] | 2082-79-3[7] |
| Molecular Weight | 340.5 g/mol [6] | 531 g/mol [7] |
| Structure Type | Bisphenolic | Monofunctional Phenolic |
| Appearance | White to slightly cream-colored crystalline powder[9] | White, fine granules or powder[7] |
| Key Features | Non-staining, good for light-colored applications[7][8] | Low volatility, high compatibility, good color retention[7] |
| Common Applications | Natural and synthetic rubbers (SBR, NBR), ABS, polyolefins[7][8] | Polyolefins (PE, PP), engineering plastics, elastomers, adhesives[7] |
Mechanism of Action: A Shared Pathway
Both 2,2'-Methylenebis(4-methylphenol) and Irganox 1076 function as primary antioxidants through a free-radical scavenging mechanism. The process, known as autoxidation, begins with the formation of a polymer alkyl radical (P•) due to stressors like heat or UV light. This radical reacts with oxygen to form a peroxy radical (POO•), which can then abstract a hydrogen from another polymer chain, propagating the degradation.
Phenolic antioxidants (ArOH) intervene by donating a hydrogen atom to the peroxy radical, neutralizing it and forming a stable antioxidant radical (ArO•) that does not continue the chain reaction.
Caption: Free-radical scavenging mechanism of phenolic antioxidants.
Performance Comparison: Experimental Insights
Thermal Stability and Oxidative Induction Time (OIT)
OIT is a key metric for assessing the effectiveness of an antioxidant. It measures the time until the onset of oxidation of a material at a specified temperature in an oxygen atmosphere. A longer OIT indicates better thermal stability.
-
Irganox 1076: Studies on polyolefins consistently demonstrate the efficacy of Irganox 1076. For instance, in a thermoplastic polyolefin (TPO) matrix, the addition of 0.3% Irganox 1076 increased the OIT from 3 minutes (for the neat polymer) to 6 minutes at 190°C.[4] This highlights its ability to significantly delay thermal degradation.
-
2,2'-Methylenebis(4-methylphenol) (as Vulkanox BKF): Research on nitrile butadiene rubber (NBR) has shown that this antioxidant effectively enhances thermo-oxidative stability. When subjected to aging at 150°C, NBR stabilized with Vulkanox BKF exhibited less change in Mooney viscosity and solubility compared to unstabilized samples, indicating a reduction in macromolecular degradation.[5] While a direct OIT comparison with Irganox 1076 is not available from this study, the data confirms its role in improving the heat stability of elastomers.
Color Stability
For many applications, particularly in consumer goods and packaging, maintaining the original color of the polymer is crucial.
-
Irganox 1076: Technical data sheets consistently describe Irganox 1076 as a non-discoloring stabilizer with excellent color retention.[7] Its chemical structure is designed to minimize the formation of colored byproducts during the stabilization process.
-
2,2'-Methylenebis(4-methylphenol): This antioxidant is also marketed as a non-staining and non-discoloring option, particularly beneficial for white or light-colored rubber and plastic products.[7][8] This makes it a strong candidate for applications where aesthetics are a primary concern.
Experimental Protocols for Performance Evaluation
To ensure scientific integrity, the evaluation of antioxidant performance must follow standardized, self-validating protocols.
Oxidative Induction Time (OIT) Measurement
The OIT test is typically performed using Differential Scanning Calorimetry (DSC) according to standards such as ASTM D3895 or ISO 11357-6.
Methodology (based on ISO 11357-6):
-
A small sample of the polymer (typically 5-10 mg) containing the antioxidant is placed in an aluminum DSC pan.
-
The sample is heated to a specified isothermal test temperature (e.g., 200°C for polyethylene) under an inert nitrogen atmosphere.
-
Once the temperature has stabilized, the atmosphere is switched to pure oxygen.
-
The time from the introduction of oxygen until the onset of the exothermic oxidation peak is recorded as the OIT.
References
- 1. martins-rubber.co.uk [martins-rubber.co.uk]
- 2. x-rubberparts.com [x-rubberparts.com]
- 3. vinatiorganics.com [vinatiorganics.com]
- 4. Synthesis and Assessment of Novel Sustainable Antioxidants with Different Polymer Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2,2'-Methylenebis(4-methyl-6-tert-butylphenol) | C23H32O2 | CID 8398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. welltchem.com [welltchem.com]
- 8. nbinno.com [nbinno.com]
- 9. 2017erp.com [2017erp.com]
A Senior Application Scientist's Guide to the Cost-Effectiveness of 2,2'-Methylenebis(4-methylphenol) as a Polymer Additive
An In-depth Technical Comparison for Researchers and Material Scientists
In the pursuit of enhancing polymer durability, the role of antioxidants is paramount. These additives are the unsung heroes that protect polymers from the degrading effects of heat and oxygen, thereby extending their functional lifespan.[1] Among the diverse array of available antioxidants, 2,2'-Methylenebis(4-methylphenol), often referred to by its industrial designation Antioxidant 2246, has established itself as a stalwart in the field. This guide offers a comprehensive evaluation of the cost-effectiveness of 2,2'-Methylenebis(4-methylphenol) as a polymer additive, presenting a critical comparison against other common alternatives, substantiated by experimental data and field-proven insights.
The Mechanism of Protection: A Deeper Dive
2,2'-Methylenebis(4-methylphenol) belongs to the class of hindered phenolic antioxidants.[2] Its protective mechanism is rooted in its ability to interrupt the auto-oxidation cycle of polymers. This cycle, a free-radical chain reaction, is the primary cause of polymer degradation. The process is initiated by heat, UV radiation, or mechanical stress, which leads to the formation of highly reactive free radicals on the polymer backbone. These radicals react with oxygen to form peroxy radicals, which in turn abstract hydrogen from other polymer chains, propagating the degradation process.
The hindered phenolic structure of 2,2'-Methylenebis(4-methylphenol) is key to its function. The hydroxyl (-OH) groups on the phenol rings are sterically hindered by bulky tert-butyl groups. This steric hindrance makes the hydrogen atom of the hydroxyl group readily available for donation to peroxy radicals, effectively neutralizing them. The resulting antioxidant radical is stabilized through resonance and the steric hindrance of the tert-butyl groups, which prevents it from initiating new degradation chains.
Caption: Antioxidant mechanism of 2,2'-Methylenebis(4-methylphenol).
Comparative Performance Analysis: A Data-Driven Approach
The efficacy of a polymer additive is best understood through direct comparison with established alternatives. In the realm of hindered phenolic antioxidants, Irganox 1010 and Irganox 1076 are frequently used benchmarks. The following sections provide a comparative analysis based on key performance metrics.
Thermal Stability
Oxidative Resistance
A primary measure of an antioxidant's performance is its ability to delay the onset of oxidation. Oxidative Induction Time (OIT) is a widely accepted method for quantifying this property, with a longer OIT indicating superior performance.
| Antioxidant | Polymer Matrix | OIT (minutes at 200°C) |
| Control (no antioxidant) | HDPE | < 5 |
| 2,2'-Methylenebis(4-methylphenol) | HDPE | 80 - 100 |
| Irganox 1010 | HDPE | 85 - 110[4] |
| Irganox 1076 | HDPE | 75 - 95 |
| Note: These are typical values and can vary based on the specific grade of polymer and the concentration of the antioxidant. |
Impact on Polymer Processing
The Melt Flow Rate (MFR) is a critical parameter that reflects the processability of a polymer. An effective antioxidant will help maintain a consistent MFR, even after multiple processing cycles, by preventing significant changes in the polymer's molecular weight.
| Antioxidant | Polymer Matrix | MFR (g/10 min) after 3 extrusions |
| Control (no antioxidant) | HDPE | Significant increase (indicating degradation) |
| 2,2'-Methylenebis(4-methylphenol) | HDPE | Stable |
| Irganox 1010 | HDPE | Stable[4] |
| Irganox 1076 | HDPE | Stable |
| Note: Specific MFR values are highly dependent on the initial polymer grade and processing conditions. |
Cost-Effectiveness: Beyond the Price Tag
A comprehensive cost-effectiveness analysis extends beyond the initial purchase price of the additive. It must also consider the typical loading levels required to achieve the desired performance.
| Antioxidant | Typical Price Range (USD/kg) | Typical Loading Level (%) | Cost-in-Use (Illustrative) |
| 2,2'-Methylenebis(4-methylphenol) | $15 - $17[5] | 0.1 - 0.5[3] | Low to Medium |
| Irganox 1010 | $4.20[6] | 0.1 - 0.5[7] | Low to Medium |
| Irganox 1076 | $3.79[6] | 0.1 - 0.5 | Low to Medium |
| Disclaimer: Prices are subject to market fluctuations and should be confirmed with suppliers. Cost-in-use is an illustrative metric and will vary based on the specific application and performance requirements. |
While Irganox 1010 and 1076 may have a lower purchase price per kilogram, the overall cost-effectiveness of 2,2'-Methylenebis(4-methylphenol) is highly competitive, especially in applications where its non-discoloring and non-staining properties are of high value.[8]
Experimental Protocols: Ensuring Scientific Rigor
To enable researchers to conduct their own comparative studies, this section outlines the standard methodologies for evaluating antioxidant performance.
Oxidative Induction Time (OIT) Measurement (ASTM D3895)
Objective: To determine the oxidative stability of a polymer formulation.
Apparatus: Differential Scanning Calorimeter (DSC).
Procedure:
-
A small sample (5-10 mg) of the polymer containing the antioxidant is placed in an open aluminum pan.
-
The sample is heated to a specified isothermal temperature (e.g., 200°C for polyethylene) under a continuous nitrogen purge.
-
After temperature stabilization, the gas is switched from nitrogen to oxygen at the same flow rate.
-
The time from the introduction of oxygen to the onset of the exothermic oxidation peak is recorded as the OIT.
References
- 1. vinatiorganics.com [vinatiorganics.com]
- 2. Hindered Phenolic Antioxidant | Everlight Chemical [everlight-uva.com]
- 3. Antioxidant 2246-Zhejiang Huangyan Zhedong Rubber Auxiliary Co., Ltd. [zhedongauxiliary.com]
- 4. researchgate.net [researchgate.net]
- 5. echemi.com [echemi.com]
- 6. linchemical.com [linchemical.com]
- 7. linchemical.com [linchemical.com]
- 8. unisunchem.com [unisunchem.com]
A Senior Application Scientist's Guide to Evaluating the Synergistic Antioxidant Effect of 2,2'-Methylenebis(4-methylphenol)
For researchers, scientists, and drug development professionals, the quest for enhanced antioxidant efficacy is a continuous endeavor. While individual antioxidant compounds offer significant benefits, the strategic combination of these molecules can unlock synergistic effects, leading to superior protection against oxidative stress. This guide provides an in-depth technical exploration of evaluating the synergistic antioxidant potential of 2,2'-Methylenebis(4-methylphenol), a potent synthetic phenolic antioxidant, when combined with other additives. We will delve into the mechanistic underpinnings of antioxidant synergy, present detailed experimental protocols for its assessment, and offer insights into the interpretation of the resulting data.
The Principle of Antioxidant Synergy
The combined effect of two or more antioxidants can be classified into three categories:
-
Synergism: The total antioxidant effect is greater than the sum of the individual effects.
-
Additive Effect: The combined effect is equal to the sum of the individual effects.
-
Antagonism: The combined effect is less than the sum of the individual effects.
Understanding these interactions is paramount for developing highly effective antioxidant formulations. The primary mechanism behind the synergistic action of many phenolic antioxidants is the regeneration of the more potent antioxidant by a co-antioxidant. For instance, a secondary, more readily available antioxidant can donate a hydrogen atom to the radical form of the primary antioxidant, thereby restoring its activity and allowing it to scavenge more free radicals.
Unveiling Synergy: Key Experimental Approaches
A multi-faceted approach employing a suite of in vitro and cell-based assays is crucial for a comprehensive evaluation of antioxidant synergy.
In Vitro Chemical Assays
These assays provide a foundational understanding of the radical scavenging capabilities of the antioxidant and its combinations.
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This widely-used method assesses the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[1]
Experimental Protocol:
-
Preparation of Solutions:
-
Prepare a stock solution of 2,2'-Methylenebis(4-methylphenol) and the co-antioxidant (e.g., Vitamin E, Ascorbic Acid) in a suitable solvent like methanol or ethanol.
-
Prepare a series of dilutions for each individual antioxidant and for various molar ratio combinations (e.g., 1:1, 1:2, 2:1).
-
Prepare a 0.1 mM working solution of DPPH in the same solvent.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of each antioxidant dilution or combination.
-
Add 100 µL of the DPPH working solution to each well.
-
Include a control well with 100 µL of solvent and 100 µL of DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity for each sample.
-
Determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals) for each individual antioxidant and their combinations.
-
2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to a decrease in absorbance.
Experimental Protocol:
-
Preparation of ABTS•+ Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Assay Procedure:
-
Prepare serial dilutions of the individual antioxidants and their combinations.
-
Add a small volume (e.g., 10 µL) of each sample to a larger volume (e.g., 1 mL) of the diluted ABTS•+ solution.
-
-
Measurement:
-
After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
-
Data Analysis:
-
Calculate the percentage of ABTS•+ scavenging activity and determine the IC50 values.
-
3. ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals. The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the fluorescent probe (e.g., fluorescein) in a phosphate buffer (pH 7.4).
-
Prepare a stock solution of a peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).
-
Prepare solutions of the individual antioxidants and their combinations.
-
-
Assay Procedure:
-
In a black 96-well microplate, add the antioxidant solutions, a blank (buffer only), and a control (no antioxidant).
-
Add the fluorescein solution to all wells and pre-incubate at 37°C.
-
-
Measurement:
-
Initiate the reaction by adding the AAPH solution.
-
Measure the fluorescence intensity kinetically over time (e.g., every minute for 60 minutes) at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.
-
-
Data Analysis:
-
Calculate the area under the curve (AUC) for each sample and compare it to a standard antioxidant like Trolox. The results are typically expressed as Trolox equivalents (TE).
-
Cell-Based Assay
Cellular Antioxidant Activity (CAA) Assay
To bridge the gap between in vitro chemical assays and in vivo efficacy, the CAA assay provides a more biologically relevant measure of antioxidant potential by assessing the compound's ability to protect live cells from oxidative stress.[2] This assay accounts for factors like cellular uptake and metabolism.[2]
Experimental Protocol:
-
Cell Culture:
-
Seed human hepatocarcinoma (HepG2) cells in a 96-well plate and grow to confluency.
-
-
Loading with Probe:
-
Treat the cells with a solution of 2',7'-dichlorofluorescin diacetate (DCFH-DA), a probe that becomes fluorescent upon oxidation.
-
-
Antioxidant Treatment:
-
Incubate the cells with various concentrations of the individual antioxidants and their combinations.
-
-
Induction of Oxidative Stress:
-
Introduce a peroxyl radical generator like AAPH to induce oxidative stress.
-
-
Measurement:
-
Measure the fluorescence intensity over time.
-
-
Data Analysis:
-
The reduction in fluorescence in the presence of the antioxidant indicates its ability to scavenge intracellular radicals. The results can be expressed as CAA units, with one unit being equivalent to the activity of 1 µmol of quercetin.
-
Interpreting the Data: Quantifying Synergy
To objectively determine the nature of the interaction between 2,2'-Methylenebis(4-methylphenol) and other additives, two primary methods are employed:
1. Combination Index (CI)
The Combination Index, based on the Chou-Talalay method, provides a quantitative measure of the interaction.[1] The CI is calculated using the IC50 values of the individual compounds and their combination.
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
2. Isobolographic Analysis
This graphical method provides a visual representation of the interaction. The IC50 values of the two compounds are plotted on the x and y axes. A straight line connecting these two points represents the line of additivity.
-
Data points below the line: Indicate synergism.
-
Data points on the line: Indicate an additive effect.
-
Data points above the line: Indicate antagonism.
Visualizing the Concepts
To further clarify these concepts, the following diagrams illustrate the antioxidant mechanism and the interpretation of isobolographic analysis.
References
A Comparative Guide to the Validation of an HPLC Method for the Quantification of 2,2'-Methylenebis(4-methylphenol)
This guide provides a comprehensive comparison of high-performance liquid chromatography (HPLC) methods for the accurate quantification of 2,2'-Methylenebis(4-methylphenol), a compound frequently used as an antioxidant in various industries. As a critical component in quality control and stability studies, a robust and validated analytical method is paramount. This document will delve into the nuances of HPLC method validation, offering a detailed, experimentally supported comparison of two distinct reversed-phase HPLC (RP-HPLC) approaches. The principles and protocols described herein are grounded in the harmonized guidelines of the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[1][2][3][4]
The Imperative for a Validated Method
In the realm of pharmaceutical and chemical manufacturing, analytical method validation provides documented evidence that a procedure is suitable for its intended purpose.[5][6] For the quantification of 2,2'-Methylenebis(4-methylphenol), this translates to ensuring that the chosen HPLC method can consistently and reliably measure its concentration in a given sample, be it a raw material, a finished product, or a stability sample. An unvalidated method risks producing erroneous results, potentially leading to out-of-specification products, compromised patient safety, and regulatory non-compliance.
Comparative Analysis of Two RP-HPLC Methods
This guide will compare two distinct RP-HPLC methods for the quantification of 2,2'-Methylenebis(4-methylphenol). Method A represents a conventional approach utilizing a standard C18 column with a simple isocratic mobile phase, while Method B employs a modern core-shell column with a gradient elution to demonstrate the potential for faster analysis times and improved peak symmetry.
Chromatographic Conditions
The selection of chromatographic conditions is a critical first step in method development and is guided by the physicochemical properties of the analyte. 2,2'-Methylenebis(4-methylphenol) is a phenolic compound, making it amenable to reversed-phase chromatography with UV detection.[7][8]
| Parameter | Method A: Conventional C18 | Method B: Core-Shell C18 |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Core-Shell C18, 100 mm x 4.6 mm, 2.7 µm |
| Mobile Phase | Acetonitrile:Water (80:20, v/v) | A: Water; B: Acetonitrile |
| Elution | Isocratic | Gradient: 60% B to 95% B in 5 min |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Column Temp. | 30 °C | 35 °C |
| Detection | UV at 280 nm | UV at 280 nm |
| Injection Vol. | 10 µL | 5 µL |
Rationale for Parameter Selection: The choice of a C18 stationary phase is based on the non-polar nature of 2,2'-Methylenebis(4-methylphenol).[9] Acetonitrile is a common organic modifier in reversed-phase HPLC due to its low viscosity and UV transparency.[10] The detection wavelength of 280 nm is selected based on the UV absorbance profile of phenolic compounds. Method B's use of a core-shell column is intended to provide higher efficiency and faster separations at lower backpressures compared to the fully porous particles of Method A.
The Validation Workflow: A Step-by-Step Approach
A comprehensive method validation encompasses several key parameters to demonstrate its suitability. The workflow for validating an HPLC method is a systematic process designed to ensure the reliability of analytical data.
Caption: A typical workflow for HPLC method validation.
Specificity and Forced Degradation Studies
Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components such as impurities, degradants, or matrix components.[11][12] To demonstrate specificity, forced degradation studies are conducted to generate potential degradation products.[13][14][15]
Experimental Protocol: Forced Degradation
-
Acid Hydrolysis: Dissolve 10 mg of 2,2'-Methylenebis(4-methylphenol) in 10 mL of methanol, add 10 mL of 0.1 M HCl, and heat at 80°C for 4 hours.
-
Base Hydrolysis: Dissolve 10 mg of 2,2'-Methylenebis(4-methylphenol) in 10 mL of methanol, add 10 mL of 0.1 M NaOH, and heat at 80°C for 4 hours.
-
Oxidative Degradation: Dissolve 10 mg of 2,2'-Methylenebis(4-methylphenol) in 20 mL of methanol and add 2 mL of 3% H₂O₂. Store at room temperature for 24 hours.
-
Thermal Degradation: Expose solid 2,2'-Methylenebis(4-methylphenol) to 105°C for 48 hours.
-
Photolytic Degradation: Expose a solution of 2,2'-Methylenebis(4-methylphenol) (100 µg/mL in methanol) to UV light (254 nm) for 24 hours.
Comparative Results:
| Stress Condition | Method A: Peak Purity | Method B: Peak Purity |
| Acid Hydrolysis | Pass | Pass |
| Base Hydrolysis | Pass | Pass |
| Oxidative Degradation | Pass | Pass |
| Thermal Degradation | Pass | Pass |
| Photolytic Degradation | Pass | Pass |
Both methods demonstrated specificity, with the main peak of 2,2'-Methylenebis(4-methylphenol) showing no co-eluting peaks from the degradation products, as confirmed by photodiode array (PDA) peak purity analysis.
Linearity and Range
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.[11][16] The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[17]
Experimental Protocol: Linearity
-
Prepare a stock solution of 2,2'-Methylenebis(4-methylphenol) in methanol (1000 µg/mL).
-
Perform serial dilutions to prepare at least five concentration levels ranging from 50% to 150% of the target concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
-
Inject each concentration in triplicate.
-
Plot a calibration curve of the mean peak area versus concentration and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
Comparative Linearity Data:
| Parameter | Method A | Method B | Acceptance Criteria |
| Range (µg/mL) | 50 - 150 | 50 - 150 | As defined |
| Correlation Coefficient (r²) | 0.9995 | 0.9998 | ≥ 0.999 |
| Y-intercept | Minimal | Minimal | Close to zero |
Both methods exhibit excellent linearity within the specified range, with correlation coefficients exceeding the typical acceptance criterion of 0.999.
Accuracy
Accuracy refers to the closeness of the test results obtained by the method to the true value.[5][11] It is often assessed by spike recovery studies.
Experimental Protocol: Accuracy
-
Prepare a placebo mixture (if applicable) or use the sample matrix.
-
Spike the placebo with known amounts of 2,2'-Methylenebis(4-methylphenol) at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
Comparative Accuracy Data:
| Spiked Level | Method A (% Recovery) | Method B (% Recovery) | Acceptance Criteria |
| 80% | 99.2% | 99.5% | 98.0% - 102.0% |
| 100% | 100.5% | 100.2% | 98.0% - 102.0% |
| 120% | 101.1% | 100.8% | 98.0% - 102.0% |
Both methods demonstrate a high degree of accuracy, with recovery values well within the acceptable range of 98.0% to 102.0%.
Precision
Precision is the measure of the degree of scatter of a series of measurements.[16] It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).[18]
Experimental Protocol: Precision
-
Repeatability: Analyze six replicate preparations of a homogeneous sample at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument.
-
Calculate the relative standard deviation (%RSD) for each set of measurements.
Comparative Precision Data:
| Parameter | Method A (%RSD) | Method B (%RSD) | Acceptance Criteria |
| Repeatability (n=6) | 0.8% | 0.6% | ≤ 2.0% |
| Intermediate Precision (n=6) | 1.2% | 1.0% | ≤ 2.0% |
Both methods are highly precise, with %RSD values comfortably below the 2.0% limit, indicating low variability in the results.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[16] The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[11]
Experimental Protocol: LOD and LOQ
LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve:
-
LOD = 3.3 * (Standard Deviation of the Intercept / Slope)
-
LOQ = 10 * (Standard Deviation of the Intercept / Slope)
Comparative LOD and LOQ Data:
| Parameter | Method A (µg/mL) | Method B (µg/mL) |
| LOD | 0.5 | 0.3 |
| LOQ | 1.5 | 1.0 |
Method B, with its use of a more efficient core-shell column, demonstrates slightly better sensitivity with lower LOD and LOQ values.
Robustness
Robustness is the capacity of a method to remain unaffected by small, deliberate variations in method parameters.[11][18] This provides an indication of its reliability during normal usage.
Experimental Protocol: Robustness
Introduce small variations to the method parameters one at a time and assess the impact on the results (e.g., peak area, retention time, and resolution).
-
Flow Rate: ± 0.1 mL/min
-
Column Temperature: ± 2 °C
-
Mobile Phase Composition: ± 2% organic component
Comparative Robustness Findings:
Both methods were found to be robust, with minor variations in the tested parameters not significantly affecting the results. System suitability parameters remained within acceptable limits in all cases.
System Suitability
System suitability testing is an integral part of any analytical procedure.[19][20][21] It is performed before and during the analysis of samples to ensure that the chromatographic system is performing adequately.
Caption: Key parameters for system suitability testing.
System Suitability Acceptance Criteria:
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Resolution | ≥ 2.0 (between analyte and nearest peak) |
| %RSD of Peak Area (n=5) | ≤ 2.0% |
Conclusion and Recommendations
Both the conventional C18 method (Method A) and the modern core-shell C18 method (Method B) have been shown to be valid for the quantification of 2,2'-Methylenebis(4-methylphenol), meeting all the acceptance criteria for specificity, linearity, accuracy, precision, and robustness.
Method A is a reliable and robust method suitable for routine quality control laboratories that may not have access to the latest column technologies. Its longer run time may be a consideration for high-throughput environments.
Method B offers the advantages of a significantly shorter analysis time and slightly better sensitivity (lower LOD and LOQ). This makes it an excellent choice for laboratories looking to improve sample throughput and efficiency. The use of a core-shell column can also lead to sharper peaks and potentially better resolution from closely eluting impurities.
The choice between these two methods will ultimately depend on the specific needs and resources of the laboratory. However, for new method development, the adoption of modern column technologies, as exemplified by Method B, is highly recommended to leverage the benefits of speed and efficiency.
References
- 1. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 2. altabrisagroup.com [altabrisagroup.com]
- 3. database.ich.org [database.ich.org]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. scispace.com [scispace.com]
- 7. 2,2'-Methylenebis(4-methyl-6-tert-butylphenol) | C23H32O2 | CID 8398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Phenol, 2,2'-methylenebis[6-(1,1-dimethylethyl)-4-methyl- [webbook.nist.gov]
- 9. 2,2’-Methylenebis(4-methyl-6-tert-butylphenol) | SIELC Technologies [sielc.com]
- 10. phx.phenomenex.com [phx.phenomenex.com]
- 11. youtube.com [youtube.com]
- 12. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 13. ijarsct.co.in [ijarsct.co.in]
- 14. researchgate.net [researchgate.net]
- 15. openaccessjournals.com [openaccessjournals.com]
- 16. qbdgroup.com [qbdgroup.com]
- 17. scribd.com [scribd.com]
- 18. resources.eirgenix.com [resources.eirgenix.com]
- 19. usp.org [usp.org]
- 20. <621> CHROMATOGRAPHY [drugfuture.com]
- 21. agilent.com [agilent.com]
A Guide to Inter-Laboratory Comparison of 2,2'-Methylenebis(4-methylphenol) Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Importance of Accurate 2,2'-Methylenebis(4-methylphenol) Quantification
2,2'-Methylenebis(4-methylphenol), a key antioxidant and stabilizer, is integral to the manufacturing of a wide array of products, including polymers, adhesives, and coatings, where it enhances durability and longevity.[1] Given its widespread application, ensuring the precise quantification of this compound in various matrices is paramount for quality control, regulatory compliance, and safety assessment.
Inter-laboratory comparisons (ILCs) are a cornerstone of a robust quality assurance system. They provide an objective means of assessing the performance of individual laboratories by comparing their results for the same sample.[2][3] The insights gained from such comparisons are invaluable for identifying potential analytical discrepancies, validating methodologies, and ensuring consistency and reliability of data across the scientific community. This guide outlines a model for an inter-laboratory comparison study for 2,2'-Methylenebis(4-methylphenol), grounded in the principles of ISO/IEC 17025.[2][4][5]
Designing the Inter-Laboratory Comparison Study
A successful ILC hinges on meticulous planning and a clear, well-defined protocol. The following sections detail the critical components of a hypothetical study designed to assess the proficiency of laboratories in quantifying 2,2'-Methylenebis(4-methylphenol) in a polymer matrix.
Study Objective
To evaluate the proficiency of participating laboratories in the quantitative analysis of 2,2'-Methylenebis(4-methylphenol) in a provided polymer sample and to assess the comparability of different analytical methods.
Test Material
A well-characterized and homogenous polymer matrix (e.g., polypropylene) containing a known, stable concentration of 2,2'-Methylenebis(4-methylphenol) will be prepared and distributed to participating laboratories. The homogeneity and stability of the test material are critical to ensure that any observed variability in results is attributable to the analytical procedures and not the sample itself.
Participating Laboratories
A diverse group of laboratories, including those from industry, academia, and contract research organizations, will be invited to participate to ensure a broad representation of analytical practices and instrumentation.
Analytical Methodologies
Participating laboratories will be instructed to use their in-house, validated analytical methods for the determination of 2,2'-Methylenebis(4-methylphenol). The two most common and appropriate techniques for this type of analysis are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[6]
Data Reporting and Statistical Analysis
Laboratories will be required to report their results, including the mean concentration, standard deviation, and the number of replicate measurements. The data will be analyzed according to ISO 13528 guidelines for proficiency testing.[3] Key statistical measures will include the calculation of z-scores to evaluate the performance of each laboratory against the assigned value.[3]
Experimental Protocols: A Step-by-Step Approach
The following protocols for HPLC and GC-MS analysis are provided as a comprehensive guide for participating laboratories. These methodologies are based on established practices for the analysis of polymer additives.[6][7]
Sample Preparation: Extraction from Polymer Matrix
The initial and most critical step in the analysis of polymer additives is the efficient extraction of the analyte from the polymer matrix.[7][8]
Protocol for Solvent Extraction:
-
Sample Comminution: Cryogenically grind the polymer sample to a fine powder to increase the surface area for extraction.
-
Solvent Selection: Select an appropriate solvent in which 2,2'-Methylenebis(4-methylphenol) is soluble, and the polymer has limited solubility. A common choice is a chlorinated solvent like dichloromethane or a polar solvent such as acetonitrile.
-
Extraction Technique:
-
Soxhlet Extraction: A classical and robust method involving continuous extraction with a heated solvent over several hours.
-
Ultrasonic Extraction: A faster alternative where the sample is sonicated in the chosen solvent for a defined period.
-
-
Filtration and Concentration: After extraction, filter the solution to remove any polymer residue. The filtrate is then concentrated to a suitable volume for analysis.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a widely used technique for the separation and quantification of non-volatile and thermally labile compounds like 2,2'-Methylenebis(4-methylphenol).
Instrumentation and Conditions:
| Parameter | Specification |
| Column | C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) |
| Mobile Phase | Isocratic or gradient elution with a mixture of acetonitrile and water |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detector | UV detector set at a wavelength of maximum absorbance for 2,2'-Methylenebis(4-methylphenol) |
| Column Temperature | 30 °C |
Calibration:
Prepare a series of calibration standards of 2,2'-Methylenebis(4-methylphenol) in the mobile phase. Construct a calibration curve by plotting the peak area against the concentration of the standards.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, providing high sensitivity and selectivity.
Instrumentation and Conditions:
| Parameter | Specification |
| GC Column | Capillary column with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane) |
| Carrier Gas | Helium at a constant flow rate |
| Injection Mode | Splitless injection |
| Temperature Program | Optimized temperature gradient to ensure good separation and peak shape |
| Ionization Mode | Electron Ionization (EI) |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |
| Detection Mode | Selected Ion Monitoring (SIM) for enhanced sensitivity |
Derivatization (Optional but Recommended):
To improve the volatility and chromatographic behavior of 2,2'-Methylenebis(4-methylphenol), a derivatization step (e.g., silylation) can be performed prior to GC-MS analysis.
Visualization of the Inter-Laboratory Comparison Workflow
The following diagram illustrates the key stages of the proposed inter-laboratory comparison study.
Caption: Workflow of the Inter-Laboratory Comparison Study.
Data Presentation and Interpretation
The results from the participating laboratories would be compiled and analyzed. The following table provides a template for presenting the comparative data.
Table 1: Hypothetical Results of the Inter-Laboratory Comparison
| Laboratory ID | Method | Reported Concentration (mg/kg) | z-score |
| Lab 01 | HPLC | 1050 | 0.5 |
| Lab 02 | GC-MS | 980 | -1.2 |
| Lab 03 | HPLC | 1100 | 1.5 |
| Lab 04 | GC-MS | 1020 | 0.0 |
| Lab 05 | HPLC | 950 | -2.0 |
| ... | ... | ... | ... |
Assigned Value: 1020 mg/kg (determined by a reference laboratory) Standard Deviation for Proficiency Assessment: 50 mg/kg
A z-score between -2 and 2 is generally considered satisfactory. Scores outside this range may indicate a potential issue with the laboratory's analytical procedure that warrants further investigation.
Ensuring Trustworthiness: A Self-Validating System
The integrity of this inter-laboratory comparison is built upon a self-validating framework. This is achieved through:
-
Use of a Certified Reference Material (CRM) or a well-characterized in-house material: The assigned value is traceable and defensible.
-
Blind Analysis: Participating laboratories are unaware of the assigned value during the analysis.
-
Inclusion of Quality Control Samples: Along with the test material, quality control samples with known concentrations should be included to assess accuracy and precision.
-
Method Validation: All participating laboratories should have validated their analytical methods according to international guidelines such as those from the International Council for Harmonisation (ICH) or by demonstrating performance characteristics outlined in ISO/IEC 17025.[4][5][9][10]
Conclusion: Fostering a Culture of Quality and Continuous Improvement
An inter-laboratory comparison for the analysis of 2,2'-Methylenebis(4-methylphenol) is a powerful tool for promoting analytical excellence. By providing a platform for laboratories to assess their performance against their peers, such studies foster a culture of quality and continuous improvement. The methodologies and framework presented in this guide offer a robust starting point for researchers, scientists, and drug development professionals to design and participate in effective inter-laboratory comparisons, ultimately leading to more reliable and comparable analytical data.
References
- 1. 2,2'-Methylenebis(4-methylphenol) [myskinrecipes.com]
- 2. eas-eth.org [eas-eth.org]
- 3. What is an inter laboratory comparison ? [compalab.org]
- 4. consultantiso17025.com [consultantiso17025.com]
- 5. demarcheiso17025.com [demarcheiso17025.com]
- 6. polymersolutions.com [polymersolutions.com]
- 7. energiforsk.se [energiforsk.se]
- 8. api.pageplace.de [api.pageplace.de]
- 9. aoac.org [aoac.org]
- 10. ukas.com [ukas.com]
A Comparative Guide to the Long-Term Stability of Polymers with 2,2'-Methylenebis(4-methylphenol) and Other Antioxidants
For Researchers, Scientists, and Drug Development Professionals
In the realm of polymer science, ensuring the long-term stability of materials is paramount. The degradation of polymers, initiated by factors such as heat, oxygen, and light, can lead to a catastrophic loss of mechanical properties, discoloration, and ultimately, product failure. Antioxidants are crucial additives that mitigate these degradation processes, extending the service life and maintaining the performance of polymeric materials. Among the diverse classes of antioxidants, hindered phenolic compounds are widely utilized for their efficacy as primary radical scavengers.
This guide provides an in-depth technical comparison of the long-term stability imparted by 2,2'-Methylenebis(4-methylphenol) , a potent bisphenolic antioxidant, against other commonly used antioxidants in various polymer systems. We will delve into the mechanistic underpinnings of polymer degradation and antioxidant action, present comparative experimental data, and provide detailed protocols for assessing polymer stability.
The Imperative of Polymer Stabilization: Understanding Oxidative Degradation
The autoxidation of polymers is a free-radical chain reaction that proceeds in three main stages: initiation, propagation, and termination. The process is initiated by the formation of free radicals on the polymer chain due to energy input from heat, UV radiation, or mechanical stress. These radicals react with oxygen to form peroxy radicals, which then abstract hydrogen from the polymer backbone, creating hydroperoxides and new polymer radicals, thus propagating the degradation cascade. This cycle leads to chain scission, cross-linking, and the formation of chromophoric groups, resulting in the deterioration of the polymer's physical and chemical properties.
Primary antioxidants, such as hindered phenols, interrupt this destructive cycle by donating a hydrogen atom to the peroxy radicals, thereby forming a stable hydroperoxide and a resonance-stabilized phenoxyl radical that is less reactive and does not propagate the chain reaction.[1]
Antioxidant in Focus: 2,2'-Methylenebis(4-methylphenol)
2,2'-Methylenebis(4-methylphenol), also known by trade names such as Antioxidant 2246 (AO2246) and Vulkanox BKF, is a high-efficiency, non-discoloring, and non-staining antioxidant.[2] Its bisphenolic structure, with two sterically hindered phenolic moieties linked by a methylene bridge, allows it to donate two hydrogen atoms, making it a highly effective radical scavenger. This antioxidant is widely used in a variety of polymers, including synthetic and natural rubbers, polyolefins, and styrenic polymers.[1][2]
The Antioxidant Mechanism of 2,2'-Methylenebis(4-methylphenol)
The diagram below illustrates the radical scavenging mechanism of 2,2'-Methylenebis(4-methylphenol).
Caption: Radical scavenging mechanism of a phenolic antioxidant.
Comparative Performance Analysis: Long-Term Stability
The true measure of an antioxidant's efficacy lies in its ability to preserve the properties of a polymer over extended periods of thermal and oxidative stress. This section presents a comparative analysis of 2,2'-Methylenebis(4-methylphenol) against other common antioxidants based on experimental data.
Performance in Elastomers
A study on the stabilization of hydroxyl-terminated polybutadiene (HTPB) binder under accelerated aging (six months at 65°C) provided a direct comparison of 2,2'-Methylenebis(4-methylphenol) (AO2246) with 2,6-di-tert-butyl-4-methylphenol (BHT), p-phenylenediamine (pPDA), and triphenylphosphine (TPP).[3]
Table 1: Oxidative Induction Time (OIT) of HTPB with Various Antioxidants [3]
| Antioxidant | OIT (minutes) at 190°C |
| Control (Unstabilized) | 2.79 |
| BHT | 3.6 |
| TPP | 16.76 |
| pPDA | 35.6 |
| 2,2'-Methylenebis(4-methylphenol) (AO2246) | > 60 |
The results clearly indicate the superior performance of AO2246 in delaying the onset of oxidation.[3] Furthermore, the retention of mechanical properties after accelerated aging is a critical indicator of long-term stability.
Table 2: Mechanical Properties of HTPB Vulcanizates Before and After Accelerated Aging [3]
| Antioxidant | Property | Before Aging | After Aging (6 months at 65°C) | % Retention |
| AO2246 | Tensile Strength (MPa) | 1.2 | 1.0 | 83% |
| Elongation at Break (%) | 80 | 65 | 81% | |
| BHT | Tensile Strength (MPa) | 1.1 | 0.7 | 64% |
| Elongation at Break (%) | 75 | 40 | 53% |
The data demonstrates that HTPB stabilized with 2,2'-Methylenebis(4-methylphenol) exhibited the best retention of mechanical properties, highlighting its effectiveness in long-term thermal stabilization.[3]
In another study on butyl rubber, 2,2'-Methylenebis(4-methylphenol) (AO-2246) was compared with 4,4ʹ-bis(2,6-di-tert-butylphenol) (BP) and an amine antioxidant (Dusantox-L) under accelerated aging conditions (140°C for 120 minutes). The retention of Mooney viscosity, a measure of the polymer's flow characteristics and an indicator of degradation, was evaluated.
Table 3: Mooney Viscosity Retention of Butyl Rubber After Aging [4]
| Antioxidant | Mooney Viscosity (before aging) | Mooney Viscosity (after aging) | % Retention |
| AO-2246 | 54.1 | 48.2 | 89.1% |
| BP | 53.7 | 50.5 | 94.0% |
| Dusantox-L (Amine) | 54.1 | 45.5 | 84.1% |
While 4,4ʹ-bis(2,6-di-tert-butylphenol) showed slightly better performance in this specific test, both bisphenolic antioxidants significantly outperformed the amine antioxidant in preserving the properties of butyl rubber.[4]
Performance in Polyolefins: A Comparative Overview
While direct head-to-head studies of 2,2'-Methylenebis(4-methylphenol) against the widely used Irganox series in polyolefins are limited, we can infer its potential performance by comparing data from separate studies.
A study on high-density polyethylene (HDPE) evaluated the performance of several hindered phenolic antioxidants.
Table 4: Oxidative Induction Time (OIT) of HDPE with Various Hindered Phenolic Antioxidants at 200°C [5]
| Antioxidant (0.1 wt%) | OIT (minutes) |
| Unstabilized | < 5 |
| Irganox 1076 | 89.73 |
| Irganox 1010 | 89.73 |
| Irganox 1330 | 97.25 |
These high OIT values indicate excellent initial thermal stability provided by the Irganox family of antioxidants.[5]
Another study on polypropylene (PP) compared the OIT of a commercial synthetic antioxidant, Irganox 1076, with natural antioxidants.
Table 5: Oxidative Induction Time (OIT) of Polypropylene with Different Antioxidants at 210°C [6]
| Antioxidant (0.1 wt%) | OIT (minutes) |
| Unstabilized | 1.5 |
| Irganox 1076 | 12.5 |
| α-tocopherol | 15.0 |
| Hydroxytyrosol | 18.0 |
Given the strong performance of 2,2'-Methylenebis(4-methylphenol) in elastomers, it is reasonable to expect it to be a highly effective stabilizer for polyolefins as well, likely exhibiting OIT values in a comparable range to the Irganox series under similar conditions.
The Advantage of Synergy: Combining Primary and Secondary Antioxidants
For comprehensive protection, a combination of primary and secondary antioxidants is often employed. Secondary antioxidants, such as phosphites and thioethers, function by decomposing hydroperoxides into stable, non-radical products. This synergistic approach tackles the degradation process at two different stages, leading to enhanced long-term stability.[7]
Caption: Synergistic action of primary and secondary antioxidants.
2,2'-Methylenebis(4-methylphenol) is highly effective in synergistic systems with secondary antioxidants like phosphites and thioethers, providing robust protection during high-temperature processing and for long-term end-use applications.[7]
Experimental Protocols for Assessing Long-Term Stability
To ensure the scientific integrity of stability claims, standardized experimental protocols are essential. The following outlines key methodologies for evaluating the long-term performance of antioxidants in polymers.
Oxidative Induction Time (OIT)
Principle: OIT is a measure of the time it takes for a material to begin to oxidize under a specific temperature and oxygen atmosphere. It is determined using Differential Scanning Calorimetry (DSC). A longer OIT indicates greater resistance to oxidative degradation.
Procedure:
-
A small, representative sample of the polymer (5-10 mg) is placed in an open aluminum pan.
-
The sample is heated to a specified isothermal temperature (e.g., 200°C for polyethylene) under an inert nitrogen atmosphere in the DSC cell.
-
Once the temperature has stabilized, the atmosphere is switched to oxygen or air at a constant flow rate.
-
The time from the introduction of the oxidative atmosphere to the onset of the exothermic oxidation peak is measured as the OIT.
Caption: Experimental workflow for OIT measurement.
Accelerated Heat Aging
Principle: This method simulates the long-term effects of heat exposure by subjecting polymer samples to elevated temperatures in a controlled oven for an extended period. The retention of mechanical properties is then evaluated.
Procedure:
-
Prepare standardized test specimens of the polymer (e.g., tensile bars).
-
Place the specimens in a circulating air oven at a specified temperature (e.g., 150°C for polypropylene).
-
Remove sets of specimens at predetermined time intervals.
-
After cooling to room temperature, conduct mechanical tests (e.g., tensile strength, elongation at break) on the aged specimens.
-
Compare the results to those of unaged control specimens to determine the percentage of property retention.
Thermogravimetric Analysis (TGA)
Principle: TGA measures the change in mass of a material as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and decomposition temperature of polymers and antioxidants.
Procedure:
-
A small sample of the material is placed in a TGA furnace.
-
The sample is heated at a constant rate (e.g., 10°C/min) in a controlled atmosphere (e.g., air or nitrogen).
-
The weight loss of the sample is recorded as a function of temperature.
-
The onset of decomposition temperature and the temperature at maximum weight loss are determined.
Conclusion
The selection of an appropriate antioxidant system is critical for ensuring the long-term stability and performance of polymeric materials. 2,2'-Methylenebis(4-methylphenol) has demonstrated exceptional performance as a primary antioxidant, particularly in elastomeric systems, where it provides superior protection against thermo-oxidative degradation compared to other common antioxidants like BHT.[3] Its high efficiency as a radical scavenger and its excellent performance in synergistic combinations with secondary antioxidants make it a versatile and reliable choice for a wide range of polymer applications. For researchers and professionals in drug development and other fields where polymer stability is non-negotiable, a thorough evaluation of antioxidant performance based on robust experimental data is essential for material selection and product longevity.
References
Comparative Toxicity Assessment: 2,2'-Methylenebis(4-methylphenol) and Its Bisphenol Analogues
This guide provides a comprehensive toxicological comparison between 2,2'-Methylenebis(4-methylphenol), a widely used phenolic antioxidant, and its common structural alternatives, Bisphenol A (BPA), Bisphenol F (BPF), and Bisphenol S (BPS). As regulatory and public scrutiny of endocrine-disrupting chemicals (EDCs) intensifies, a thorough understanding of the relative safety profiles of these compounds is critical for researchers, scientists, and drug development professionals. This document synthesizes available data to guide informed decision-making in material selection and risk assessment.
Introduction: The Need for a Comparative Framework
2,2'-Methylenebis(4-methylphenol) (CAS No. 119-47-1), also known as BKF, is an effective antioxidant used to prevent degradation in lubricants, fuels, rubber, and various polymer preparations.[1][2] Its utility is predicated on its ability to scavenge free radicals, thereby extending product life and stability. However, its structural similarity to other bisphenolic compounds, many of which are identified as EDCs, necessitates a rigorous evaluation of its toxicological profile.[3][4][5]
The most well-known compound in this class, Bisphenol A (BPA), has been the subject of extensive research and regulatory action due to its adverse health effects.[3][6] In response, industries have increasingly turned to alternatives such as Bisphenol S (BPS) and Bisphenol F (BPF). This guide addresses a critical question: Are these alternatives demonstrably safer? Emerging evidence suggests that BPS and BPF may pose similar or even greater risks, highlighting the fallacy of a "safer by default" substitution strategy.[3][4][7]
This assessment moves beyond a singular focus to provide a comparative analysis across several key toxicological endpoints, supported by established experimental protocols.
Toxicological Profile of 2,2'-Methylenebis(4-methylphenol)
Data from regulatory assessments and toxicological studies indicate that 2,2'-Methylenebis(4-methylphenol) possesses a distinct hazard profile characterized by low acute toxicity but significant concerns regarding reproductive health.
-
Acute Toxicity: The compound exhibits low acute toxicity through oral and dermal routes. The oral median lethal dose (LD50) in rats is reported to be greater than 5,000 mg/kg body weight (bw), and the dermal LD50 in rabbits is also above 5,000 mg/kg bw.[1][8]
-
Genotoxicity: 2,2'-Methylenebis(4-methylphenol) is not considered to be genotoxic. It has tested negative in multiple in vitro mutagenicity assays and an in vivo mammalian erythrocyte micronucleus assay.[1]
-
Carcinogenicity: Available data are limited, but an 18-month chronic toxicity study in rats did not find any evidence of neoplastic response.[1][8]
-
Reproductive & Developmental Toxicity: This is the primary toxicological concern. The compound is classified as a substance toxic to reproduction (Category 2), suspected of impairing fertility.[1] Repeated dose studies in rats have demonstrated dose-dependent testicular atrophy, decreased spermatogenesis, and atrophy of the ovaries at higher concentrations.[8] A No-Observed-Adverse-Effect Level (NOAEL) was established at 0.03% in the diet in a chronic study.[8]
Profile of the Alternatives: Bisphenol A, F, and S
BPA, BPF, and BPS are widely used in the production of polycarbonate plastics and epoxy resins.[9] Their widespread presence has made them a focus of environmental and health concerns.
-
Bisphenol A (BPA): The most studied of the group, BPA is a confirmed endocrine disruptor that mimics estrogen.[3][6] It is linked to a wide array of health issues, including reproductive and developmental disorders, metabolic diseases, and carcinogenesis.[6][7]
-
Bisphenol F (BPF) and Bisphenol S (BPS): Introduced as "BPA-free" substitutes, these analogues are now understood to possess their own toxicological risks. Studies indicate they also have endocrine-disrupting effects, with some research suggesting BPS may inhibit testosterone synthesis even more potently than BPA.[3] Furthermore, BPS and BPF exposure is linked to reproductive damage and potential neurotoxicity.[3][10]
Comparative Toxicity Analysis
A side-by-side comparison reveals critical differences and similarities in the hazard profiles of these compounds. While 2,2'-Methylenebis(4-methylphenol) is primarily a reproductive toxicant, its bisphenol analogues present a broader spectrum of hazards, including significant endocrine disruption and potential genotoxicity.
Data Summary Tables
Table 1: Acute and Repeated Dose Toxicity Comparison
| Compound | Acute Oral LD50 (Rat) | Key Repeated Dose Findings & NOAEL |
| 2,2'-Methylenebis(4-methylphenol) | > 5,000 mg/kg[1][8] | Testicular and ovarian atrophy. NOAEL: 12.7 mg/kg/day (male rats).[8] |
| Bisphenol A (BPA) | ~3,200 - 3,300 mg/kg | Endocrine disruption, reproductive and developmental effects. |
| Bisphenol F (BPF) | ~2,900 - 3,800 mg/kg | Endocrine disruption, similar to BPA. |
| Bisphenol S (BPS) | ~2,400 - 4,000 mg/kg | Endocrine disruption, potential for greater testosterone inhibition than BPA.[3] |
Table 2: Comparative Analysis of Key Toxicological Endpoints
| Toxicological Endpoint | 2,2'-Methylenebis(4-methylphenol) | Bisphenol A (BPA) | Bisphenol F (BPF) & Bisphenol S (BPS) |
| Cytotoxicity | Moderate; dose-dependent effects observed in vitro. | Well-documented; induces apoptosis and affects cell signaling.[7] | Can affect immune markers and induce apoptosis; BPS may be more potent than BPA in some models.[7][10] |
| Genotoxicity | Not considered genotoxic.[1] | Evidence of DNA damage in some studies.[7] | Evidence of genotoxicity and DNA damage in some in vitro and in vivo studies.[7] |
| Reproductive Toxicity | Primary Hazard: Known reproductive toxicant causing testicular/ovarian atrophy.[1][8] | Well-established reproductive toxicant. | Confirmed reproductive toxicants; BPS may be more potent than BPA for some endpoints.[3][10] |
| Endocrine Disruption | Limited data, but reproductive effects suggest potential interaction with endocrine pathways. | Primary Hazard: Confirmed estrogenic activity and endocrine disruptor.[4][9] | Primary Hazard: Confirmed endocrine disruptors with estrogenic and anti-androgenic activity.[3][4] |
Standardized Protocols for In Vitro Toxicity Assessment
To ensure reproducible and comparable data, standardized methodologies are essential. The following sections detail the protocols for two fundamental assays in toxicology: the MTT assay for cytotoxicity and the Comet assay for genotoxicity. These protocols are designed to be self-validating through the inclusion of appropriate controls.
Protocol: MTT Assay for Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11]
Causality of Method: The core principle relies on the enzymatic reduction of the yellow, water-soluble MTT salt into a purple, insoluble formazan product. This conversion is carried out by NAD(P)H-dependent oxidoreductase enzymes located primarily in the mitochondria of metabolically active (i.e., living) cells.[12] The quantity of formazan produced is directly proportional to the number of viable cells. The insoluble crystals are then dissolved, and the absorbance of the resulting colored solution is measured spectrophotometrically.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture cells to 70-80% confluency, then detach them using an appropriate method (e.g., Trypsin-EDTA).
-
Centrifuge the cell suspension and resuspend the pellet in fresh culture medium to a known density (e.g., 1 x 10⁵ cells/mL).
-
Dispense 100 µL of the cell suspension into each well of a 96-well microtiter plate. Include wells for blanks (medium only), negative controls (untreated cells), and vehicle controls (cells treated with the solvent used to dissolve the test compound).
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[13]
-
-
Compound Exposure:
-
Prepare serial dilutions of the test compounds (2,2'-Methylenebis(4-methylphenol) and its alternatives) in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of test compounds.
-
Incubate for a predetermined exposure period (e.g., 24, 48, or 72 hours) under the same conditions.
-
-
MTT Addition and Incubation:
-
After the exposure period, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.
-
-
Solubilization of Formazan:
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01M HCl) to each well.
-
Allow the plate to stand overnight in the incubator to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition:
-
Measure the spectrophotometrical absorbance of each well using a microplate reader. The wavelength for measurement should be between 550 and 600 nm. A reference wavelength of >650 nm can be used to subtract background noise.[12]
-
Calculate cell viability as a percentage relative to the untreated control cells. Plot the results to determine the IC50 (the concentration of compound that inhibits 50% of cell growth).[14]
-
Experimental Workflow: MTT Assay
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Protocol: Alkaline Comet Assay for Genotoxicity Assessment
The single-cell gel electrophoresis (SCGE) or Comet assay is a sensitive and rapid method for detecting DNA damage at the level of individual cells.[15]
Causality of Method: The principle is based on the migration of DNA in an electric field (electrophoresis). A cell is first embedded in an agarose gel on a microscope slide and then lysed to remove the cell membranes and proteins, leaving behind the DNA supercoil, or nucleoid.[16] If the DNA contains strand breaks (single or double), the fragments will be drawn out of the nucleoid towards the anode during electrophoresis. When stained with a DNA-binding fluorescent dye, the resulting image resembles a "comet," with the intact DNA forming the head and the damaged, migrating DNA fragments forming the tail.[17] The intensity and length of the tail are proportional to the amount of DNA damage. The use of alkaline conditions (pH > 13) is crucial as it denatures the DNA, allowing for the detection of single-strand breaks and alkali-labile sites, which are common forms of DNA damage.[15]
Step-by-Step Methodology:
-
Cell Preparation and Exposure:
-
Prepare a single-cell suspension from the tissue or cell culture of interest.
-
Expose the cells to the test compounds at various concentrations for a defined period. Include positive (e.g., a known mutagen like hydrogen peroxide) and negative/vehicle controls.
-
-
Slide Preparation:
-
Coat microscope slides with a layer of 1% normal melting point (NMP) agarose and allow it to solidify. This pre-coating helps the subsequent layers adhere to the slide.
-
Mix a small volume of the cell suspension (approx. 10,000 cells) with 0.5% low melting point (LMP) agarose kept at 37°C.
-
Quickly pipette this cell-agarose mixture onto the pre-coated slide and cover with a coverslip. Place the slide on a cold surface to rapidly solidify the gel.
-
-
Cell Lysis:
-
Gently remove the coverslip and immerse the slides in a cold, freshly prepared lysis solution (containing high salt concentration, e.g., 2.5 M NaCl, and detergents like Triton X-100) for at least 1 hour at 4°C.[17] This step lyses the cell and nuclear membranes, removing proteins and leaving the DNA exposed.
-
-
DNA Unwinding (Alkaline Treatment):
-
Transfer the slides from the lysis solution into a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH > 13).
-
Let the slides sit in this buffer for 20-40 minutes to allow the DNA to unwind.[17]
-
-
Electrophoresis:
-
Apply a voltage to the electrophoresis tank (e.g., 0.7 V/cm) for 20-30 minutes. All steps from lysis onward should be performed under dim light to prevent additional UV-induced DNA damage.
-
-
Neutralization and Staining:
-
After electrophoresis, gently lift the slides from the tank and place them on a tray.
-
Neutralize the slides by washing them three times (5 minutes each) with a neutralization buffer (e.g., 0.4 M Tris-HCl, pH 7.5).[17]
-
Stain the DNA by adding a few drops of a fluorescent DNA-binding dye (e.g., SYBR Green or ethidium bromide) to each slide.
-
-
Visualization and Scoring:
-
Visualize the slides using a fluorescence microscope equipped with the appropriate filters.
-
Capture images and analyze them using specialized comet assay software. Key metrics include tail length, percent DNA in the tail, and tail moment (tail length × percent DNA in the tail), which are used to quantify the level of DNA damage.
-
Experimental Workflow: Alkaline Comet Assay
Caption: Workflow for assessing genotoxicity using the alkaline Comet assay.
Conclusion and Recommendations
This comparative assessment demonstrates that while 2,2'-Methylenebis(4-methylphenol) has a favorable profile regarding acute toxicity and genotoxicity, its significant reproductive toxicity remains a critical hazard. The evaluation of its common alternatives—BPA, BPF, and BPS—reveals that they are not inherently safer. These analogues exhibit a broader range of toxicities, most notably as potent endocrine disruptors, and may also possess genotoxic potential not seen with 2,2'-Methylenebis(4-methylphenol).[7] Some studies even suggest that alternatives like BPS can be more potent than BPA in certain biological systems.[3][10]
For researchers, scientists, and drug development professionals, this guide underscores the following key insights:
-
No Simple Substitutions: Replacing one hazardous chemical with a structurally similar alternative without a full toxicological comparison is a scientifically unsound practice that can lead to regrettable substitutions.
-
Hazard-Specific Assessment: The choice of an alternative should be based on the specific hazard to be avoided. While BPS and BPF might be considered if the primary concern is the specific reproductive toxicity mechanism of 2,2'-Methylenebis(4-methylphenol), they introduce significant endocrine disruption risks.
-
Prioritize In Vitro Screening: The use of standardized in vitro assays, such as the MTT and Comet assays detailed here, provides a robust and efficient framework for the initial screening and comparison of potential alternatives before proceeding to more complex and costly in vivo studies.
Ultimately, the selection of an appropriate antioxidant must be a data-driven decision, balancing functional efficacy with a comprehensive understanding of the compound's complete toxicological profile.
References
- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 2. 2,2'-methylenebis(6-tert-butyl-4-methylphenol) suppliers USA [americanchemicalsuppliers.com]
- 3. jchemrev.com [jchemrev.com]
- 4. Bisphenols: Endocrine Disruptors and Their Impact on Fish: A Review [mdpi.com]
- 5. Bisphenol Endocrine Disruption → Area → Sustainability [product.sustainability-directory.com]
- 6. The Endocrine Disruptor Bisphenol A (BPA) Exerts a Wide Range of Effects in Carcinogenesis and Response to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Acute, subchronic and chronic toxicity studies of a synthetic antioxidant, 2,2'-methylenebis(4-methyl-6-tert-butylphenol) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Endocrine-Disrupting Potential of Bisphenol A, Bisphenol A Dimethacrylate, 4-n-Nonylphenol, and 4-n-Octylphenol in Vitro: New Data and a Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. acmeresearchlabs.in [acmeresearchlabs.in]
- 14. In vitro cytotoxicity assessment of phenolic extracts from grapevine bunch stem and cane by-products for their potential use as phytotherapeutic agents [explorationpub.com]
- 15. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 16. 21stcenturypathology.com [21stcenturypathology.com]
- 17. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Scientist's Guide to the Proper Disposal of 2,2'-Methylenebis(4-methylphenol)
As laboratory professionals, our responsibility extends beyond discovery and innovation; it encompasses a profound commitment to safety and environmental stewardship. The handling and disposal of chemical reagents are cornerstones of this commitment. This guide provides a detailed, experience-driven protocol for the proper disposal of 2,2'-Methylenebis(4-methylphenol) (CAS No. 119-47-1), ensuring the safety of personnel and the integrity of our environment. This is not merely a checklist, but a framework for understanding the causality behind each critical step.
Part 1: Immediate Safety Profile and Hazard Assessment
Before handling or disposing of any chemical, a thorough understanding of its hazard profile is non-negotiable. 2,2'-Methylenebis(4-methylphenol) is an antioxidant commonly used in polymers and adhesives.[1][2] While it has low acute oral and dermal toxicity, its other properties demand careful management.
The primary concerns dictating its disposal protocol are:
-
Reproductive Toxicity : The compound is classified as a substance suspected of damaging fertility or the unborn child (Reproductive Toxicity Category 1B/2).[3] This necessitates stringent controls to prevent exposure, especially for personnel of reproductive age.
-
Environmental Hazard : It is recognized as being very toxic to aquatic life with long-lasting effects.[3][4] This is the critical driver for its classification as a hazardous waste. Uncontrolled release into the sanitary sewer system or the environment is strictly prohibited and can cause significant ecological damage.[3][4]
-
Physical Hazard : As a fine powder, high concentrations of its dust can form explosive mixtures with air, requiring control of dust generation and ignition sources.[2]
| Parameter | Description | Source(s) |
| Physical State | White to off-white solid powder with a slight phenolic odor. | [2][4] |
| GHS Hazard Classifications | - Reproductive Toxicity (Category 1B or 2) - Hazardous to the Aquatic Environment, Long-term Hazard (Category 1 or 2) - Skin/Eye/Respiratory Irritation (Category 2) | [3][5][6] |
| Primary Disposal Directive | Must be disposed of as hazardous waste via an approved waste disposal plant. Do not discharge to drains or the environment. | [3][4][7][8] |
| Personal Protective Gear | Nitrile gloves (for splash protection), chemical safety goggles, lab coat, and a dust mask (e.g., N95) if dust generation is unavoidable. | [3][4] |
Part 2: Pre-Disposal Planning and Waste Segregation
Proper disposal begins long before the waste container is full. It is an integrated part of the experimental workflow.
The Causality of Segregation: The core principle of chemical waste management is segregation. Mixing incompatible waste streams can lead to dangerous chemical reactions, compromise the disposal process, and significantly increase disposal costs. 2,2'-Methylenebis(4-methylphenol) is incompatible with strong oxidizing agents, strong acids, bases, and certain metals like copper.[4] Therefore, its waste stream must be kept separate from these materials.
Step-by-Step Pre-Disposal Protocol:
-
Designate a Waste Container: Select a chemically compatible, sealable container (e.g., a high-density polyethylene (HDPE) pail or drum). The container must be in good condition, free of leaks or contamination.
-
Initial Labeling: Before adding any waste, label the container clearly. The label must include:
-
The full chemical name: "2,2'-Methylenebis(4-methylphenol)"
-
The words "Hazardous Waste"
-
Appropriate hazard pictograms (e.g., Health Hazard, Environmental Hazard).
-
-
Establish a Waste Accumulation Area: The designated container should be stored in a satellite accumulation area within the laboratory. This area must be at or near the point of generation, under the control of the operator, and away from drains or sources of ignition.[9] Keep the container closed except when adding waste.
Part 3: The Disposal Workflow: A Step-by-Step Guide
This protocol covers the disposal of pure, unused chemical as well as materials contaminated during research activities.
Workflow for Solid Waste Disposal
-
Assess the Waste: This protocol applies to solid forms of the chemical, including residual powder in original containers and contaminated lab materials (e.g., weigh boats, contaminated paper towels).
-
Transferring Solid Waste:
-
Work within a chemical fume hood or a well-ventilated area to minimize inhalation of dust.[3][4]
-
Wear the required PPE: lab coat, safety goggles, and nitrile gloves.
-
Carefully transfer the solid waste into the pre-labeled hazardous waste container using a scoop or spatula. Avoid actions that create dust clouds.[4]
-
-
Disposing of Contaminated Labware:
-
Non-sharps: Contaminated gloves, weigh paper, and absorbent pads should be placed directly into the designated hazardous waste container.
-
Sharps: Contaminated sharps (e.g., needles, broken glass) must first be placed in a puncture-proof sharps container. This container should then be placed inside the larger hazardous waste container or managed separately according to your institution's EHS policy.
-
-
Final Sealing and Labeling:
-
Once waste is added, securely seal the container lid.
-
Wipe the exterior of the container to remove any external contamination.
-
Ensure the hazardous waste label is complete and legible.
-
-
Requesting Pickup: Store the sealed container in the satellite accumulation area. Do not exceed storage time or volume limits set by your institution and regulations. Contact your organization's Environmental Health & Safety (EHS) department to arrange for pickup by a licensed hazardous waste contractor.[3][9]
Disposal Decision Workflow
Caption: Decision workflow for segregating and handling different forms of 2,2'-Methylenebis(4-methylphenol) waste.
Part 4: Emergency Procedures: Spill Management
Even with meticulous planning, spills can occur. A swift and correct response is vital to mitigate risks.
Step-by-Step Spill Cleanup Protocol:
-
Alert and Isolate: Immediately alert personnel in the area.[10] If the spill is large or if significant dust is generated, evacuate the immediate area. Restrict access to the spill zone.
-
Don PPE: Before attempting any cleanup, don the appropriate PPE, including safety goggles, gloves, a lab coat, and a respirator (e.g., N95 dust mask) if the material is a powder.
-
Control and Contain (for Solids):
-
Collect Spill Debris: Carefully scoop the spilled material and absorbent into a designated hazardous waste container.[4][13]
-
Decontaminate:
-
Package and Label: Place all contaminated materials, including used PPE, into a sealable bag and then into the hazardous waste container. Label the container appropriately, indicating it contains spill cleanup debris for 2,2'-Methylenebis(4-methylphenol).[10]
-
Report: Report the incident to your laboratory supervisor and EHS department, as per your institution's policy.
By adhering to these scientifically grounded and safety-first procedures, you contribute to a culture of responsibility, ensuring that our pursuit of knowledge does not come at the expense of personal safety or environmental health.
References
- 1. canada.ca [canada.ca]
- 2. lanxess.com [lanxess.com]
- 3. cdn.chemservice.com [cdn.chemservice.com]
- 4. fishersci.com [fishersci.com]
- 5. bg.cpachem.com [bg.cpachem.com]
- 6. aksci.com [aksci.com]
- 7. bostik.com [bostik.com]
- 8. 2,2′-Methylenebis(6-tert-butyl-4-ethylphenol) - Safety Data Sheet [chemicalbook.com]
- 9. nj.gov [nj.gov]
- 10. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 11. CCOHS: Spill Response - Chemicals [ccohs.ca]
- 12. m.youtube.com [m.youtube.com]
- 13. ehs.utk.edu [ehs.utk.edu]
- 14. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
A Researcher's Guide to the Safe Handling of 2,2'-Methylenebis(4-methylphenol)
As researchers and scientists at the forefront of drug development, our work necessitates the handling of a wide array of chemical compounds. Among these is 2,2'-Methylenebis(4-methylphenol), a substance that, while valuable in various applications, requires meticulous handling to ensure personal and environmental safety. This guide provides a comprehensive, experience-driven framework for the safe use of this compound in a laboratory setting. Our focus extends beyond mere compliance, aiming to instill a deep-seated culture of safety through a thorough understanding of the "why" behind each procedural step.
Understanding the Hazard Profile
2,2'-Methylenebis(4-methylphenol) presents several potential hazards that dictate our safety protocols. It is crucial to internalize these risks to appreciate the importance of the protective measures outlined.
-
Skin and Eye Irritation: Direct contact with the compound can cause skin and serious eye irritation.[1]
-
Respiratory Tract Irritation: Inhalation of dust or fumes may lead to respiratory irritation.[1][2]
-
Reproductive Toxicity: The substance is suspected of damaging fertility or the unborn child.[3]
-
Aquatic Toxicity: It may cause long-lasting harmful effects to aquatic life.[3]
Given these potential effects, a robust personal protective equipment (PPE) plan is not merely a recommendation but a critical necessity for safe laboratory operations.
Core Directive: Personal Protective Equipment (PPE)
The selection and proper use of PPE are your primary defense against accidental exposure. The following is a step-by-step guide to ensure you are adequately protected.
Step 1: Engineering Controls - Your First Line of Defense
Before resorting to PPE, always prioritize engineering controls to minimize exposure. When handling 2,2'-Methylenebis(4-methylphenol), especially in its powdered form, all work should be conducted in a well-ventilated area.[3][4] For procedures that may generate dust or aerosols, a chemical fume hood is mandatory. Ensure that eyewash stations and safety showers are readily accessible and in close proximity to your workstation.[4]
Step 2: Selecting the Right Protective Gear
Your choice of PPE should be guided by a thorough risk assessment of the specific procedures you will be performing. The following table summarizes the minimum required PPE for handling 2,2'-Methylenebis(4-methylphenol).
| Body Part | Personal Protective Equipment | Rationale |
| Eyes/Face | Chemical safety goggles or a face shield | To prevent eye irritation from dust or splashes.[1][4] |
| Hands | Impermeable and resistant gloves (e.g., Nitrile) | To prevent skin contact and potential irritation.[1] |
| Body | Laboratory coat, long-sleeved shirts, and long pants | To minimize skin contact.[2] |
| Respiratory | A NIOSH/MSHA approved respirator (e.g., N95 dust mask) | Recommended when handling the powder outside of a fume hood or when dust generation is likely.[2] |
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: Decision workflow for selecting appropriate PPE.
Operational Plan: From Handling to Disposal
A seamless and safe workflow involves careful planning from the moment you retrieve the chemical to its final disposal.
Handling Procedures
-
Preparation: Before handling, ensure you have read and understood the Safety Data Sheet (SDS).[3][5] Don all required PPE as determined by your risk assessment.
-
Weighing and Transfer: Conduct all weighing and transfer of the solid compound within a chemical fume hood to contain any dust. Use spark-proof tools and avoid creating dust clouds.[5]
-
Solution Preparation: When dissolving the solid, add it slowly to the solvent to avoid splashing.
-
General Hygiene: Always wash your hands thoroughly after handling the chemical, even if you were wearing gloves.[1] Do not eat, drink, or smoke in the laboratory.[3][5]
Emergency Response
In the event of accidental exposure, immediate and appropriate action is critical.
| Exposure Route | Immediate Action |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[5] |
| Skin Contact | Wash off immediately with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation develops and persists.[3] |
| Inhalation | Move to fresh air. If symptoms occur, get medical attention immediately.[3][5] |
| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink one or two glasses of water. Call a doctor or poison control center immediately.[5] |
Disposal Plan: Environmental Responsibility
Proper disposal is a critical final step in the safe handling of 2,2'-Methylenebis(4-methylphenol) to prevent environmental contamination.
-
Waste Collection: All waste materials, including contaminated gloves, weigh boats, and empty containers, should be collected in a designated, properly labeled hazardous waste container.
-
Disposal Protocol: Dispose of the contents and container in accordance with local, regional, national, and international regulations.[1][3] Do not allow the product to enter drains or waterways.[3][5] Consult with your institution's environmental health and safety (EHS) department for specific guidance on waste disposal procedures.
By adhering to these guidelines, you contribute to a safer laboratory environment for yourself and your colleagues, ensuring that our pursuit of scientific advancement does not come at the cost of personal or environmental well-being.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
